Cytidine-5'-triphosphate disodium
Description
Properties
Molecular Formula |
C9H14N3Na2O14P3 |
|---|---|
Molecular Weight |
527.12 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
NFQMDTRPCFJJND-WFIJOQBCSA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Cytidine Triphosphate (CTP) in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) Triphosphate (CTP), a pivotal pyrimidine (B1678525) nucleotide, is indispensable for a multitude of core cellular processes. While structurally similar to adenosine (B11128) triphosphate (ATP), CTP's role as an energy coupler is confined to a more specialized subset of metabolic reactions. It is a fundamental building block for the synthesis of ribonucleic acid (RNA), a key activator in the biosynthesis of phospholipids (B1166683) and complex glycans, and a modulator of crucial enzymatic pathways. This technical guide provides an in-depth exploration of CTP's biological functions, presenting quantitative data, detailed experimental protocols, and visual pathway representations to serve as a comprehensive resource for researchers in cellular metabolism and drug development. The disodium (B8443419) salt of CTP is the stable form commonly utilized in experimental setting to investigate these functions.
CTP in Nucleic Acid Synthesis
The most canonical role of CTP is as one of the four essential precursors for the synthesis of RNA.[1][2][3] During transcription, RNA polymerases catalyze the incorporation of cytidylyl monophosphate into the elongating RNA strand, using CTP as the substrate and releasing pyrophosphate.[3] This process is fundamental to gene expression, producing messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[2]
Furthermore, CTP is a precursor for the synthesis of deoxycytidine triphosphate (dCTP), a necessary building block for DNA replication. This conversion is catalyzed by the enzyme ribonucleotide reductase, highlighting CTP's indirect but vital role in maintaining genomic integrity.
CTP as a Key Activator in Phospholipid Biosynthesis
CTP is the critical activating molecule in the de novo synthesis of major membrane phospholipids, particularly phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), via the Kennedy pathway.[4][5][6]
The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis
The synthesis of phosphatidylcholine (PC), which can constitute up to 50% of the phospholipids in eukaryotic membranes, predominantly occurs through the CDP-choline pathway.[4][6] CTP's involvement is in the rate-limiting step of this pathway.[5][6]
-
Choline (B1196258) Phosphorylation: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine (B91661).[5][6]
-
Activation by CTP: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of CTP with phosphocholine to produce CDP-choline and pyrophosphate.[5][7] This step "activates" the choline headgroup for its subsequent transfer.
-
Synthesis of PC: Finally, cholinephosphotransferase transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding PC.[4][5][6]
Quantitative Data: Kennedy Pathway Enzyme Kinetics
The activities of the key enzymes in the Kennedy pathway are tightly regulated. Below are reported kinetic parameters for CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme.
| Enzyme | Substrate | Organism/Condition | Km / K0.5 Value | Vmax Value | Reference |
| CTP:phosphocholine cytidylyltransferase α (CCTα) | CTP | Rat (truncated) | 4.07 mM | 3850 nmol/min/mg | [8] |
| CTP:phosphocholine cytidylyltransferase α (CCTα) | Phosphocholine | Rat (truncated) | 2.49 mM | 3850 nmol/min/mg | [8] |
| Microsomal CCT | CTP | Rat Lung | 0.99 mM | Not Specified | [9] |
| Microsomal CCT (+ Oleate) | CTP | Rat Lung | 0.33 mM | Increased 50-60% | [9] |
CTP in the Glycosylation of Proteins and Lipids
CTP is essential for the synthesis of activated sialic acids, which are terminal sugars on many glycoproteins and glycolipids involved in cell recognition, signaling, and immunity.[10]
The key reaction involves the enzyme CMP-sialic acid synthetase (CMAS), which catalyzes the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to N-acetylneuraminic acid (Neu5Ac), a common sialic acid.[10] This forms the activated sugar nucleotide CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the universal donor substrate for all sialyltransferase enzymes in the Golgi apparatus.[10][11][12]
Regulation of Cellular Metabolism by CTP
Beyond its role as a substrate, CTP and its synthesis are central to metabolic regulation. This is primarily controlled by the allosteric regulation of CTP Synthetase (CTPS), the rate-limiting enzyme that catalyzes the formation of CTP from UTP.[1][13][14]
Regulation of CTP Synthetase (CTPS)
CTPS catalyzes the final step in the de novo pyrimidine biosynthesis pathway: the ATP-dependent amination of Uridine Triphosphate (UTP) to form CTP.[2][14] Its activity is finely tuned by multiple factors:
-
Feedback Inhibition: The enzyme is allosterically inhibited by its own product, CTP.[1][13] This feedback mechanism is crucial for maintaining the appropriate balance of pyrimidine nucleotide pools.
-
Allosteric Activation: GTP, a purine (B94841) nucleotide, acts as an allosteric activator, ensuring a balance between the purine and pyrimidine pools.[8][14]
-
Substrate Availability: The cellular concentrations of UTP and ATP influence the enzyme's activity.[1] In humans, the Km value for UTP is close to its physiological concentration, allowing small changes in UTP levels to modulate CTP synthesis significantly.[1]
-
Oligomerization: The active form of CTPS is a tetramer, and its formation from inactive dimers is promoted by the binding of ATP and UTP.[15]
-
Phosphorylation: Eukaryotic CTPS isozymes are also regulated by phosphorylation, which can increase enzyme activity.[1][15]
Quantitative Data: CTP Synthetase Kinetics and Cellular Concentrations
Understanding the kinetics of CTPS and the resulting cellular CTP concentrations is crucial for evaluating metabolic states.
| Parameter | Enzyme/Cell Line | Value | Reference |
| Km (UTP) | Human CTPS1 | 590 ± 240 µM | [1] |
| Km (UTP) | Human Lymphocytes (Resting) | 280 ± 310 µM | [16] |
| Km (UTP) | Human Lymphocytes (Activated) | 230 ± 280 µM | [16] |
| IC50 (CTP) | E. coli CTPS | 360 µM | [17][18] |
| Vmax | Human Lymphocytes (Resting) | 83 ± 20 pmol/min | [16] |
| Vmax | Human Lymphocytes (Activated) | 379 ± 90 pmol/min | [16] |
| Typical Cellular [CTP] | Various Cell Lines | CTP is the nucleotide with the lowest cellular concentration. | [1] |
Experimental Protocols
Accurate measurement of CTP-dependent processes is vital for research. This section provides detailed methodologies for key assays.
Protocol for CTP Synthetase (CTPS) Activity Assay
This spectrophotometric assay measures the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm.
Materials:
-
Purified CTPS enzyme or cell lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Substrate/Cofactor Stock Solutions: L-glutamine (e.g., 20 mM), GTP (e.g., 1 mM), ATP (e.g., 20 mM), UTP (e.g., 20 mM)
-
UV/Vis Spectrophotometer with temperature control (e.g., 37°C)
Procedure:
-
Prepare a standard reaction mixture in a cuvette. For a 200 µL final volume, combine:
-
100 µL 2x Assay Buffer
-
20 µL 10x L-glutamine (final conc. 2 mM)
-
2 µL 100x GTP (final conc. 0.1 mM)
-
20 µL 10x ATP (final conc. 2 mM)
-
Appropriate volume of purified enzyme or lysate.
-
Nuclease-free water to a volume of 180 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 20 µL of 10x UTP stock solution (final concentration 2 mM).
-
Immediately begin monitoring the change in absorbance at 291 nm over time. The increase in absorbance is due to the formation of CTP, which has a higher molar extinction coefficient at this wavelength than UTP.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The concentration of CTP can be calculated using the differential molar extinction coefficient (Δε₂₉₁ ≈ 1338 M⁻¹cm⁻¹).[13]
Protocol for Quantification of Intracellular CTP by HPLC
This protocol outlines a method for extracting and quantifying CTP from cell culture samples using reversed-phase ion-pair high-performance liquid chromatography (HPLC).[3][11]
Materials:
-
Cultured cells (e.g., 1-5 x 10⁶ cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution: 6% Trichloroacetic Acid (TCA), ice-cold
-
Neutralization Solution: 5 M K₂CO₃
-
HPLC system with a UV detector (254 nm)
-
C18 reverse-phase column (e.g., 150x4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH 6.9
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH 7.0
-
CTP standard for calibration curve
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cell monolayer twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 6% TCA directly to the culture plate. Scrape the cells and collect the cell suspension/lysate. Keep on ice for 10 minutes.
-
Protein Removal: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Neutralization: Carefully transfer the supernatant to a new tube. Add 5 M K₂CO₃ dropwise while vortexing until the pH is neutralized (check with pH paper). The solution will effervesce.
-
Final Clarification: Centrifuge again at 15,000 x g for 5 minutes at 4°C to pellet any precipitate (potassium perchlorate).
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject a defined volume (e.g., 20-50 µL) onto the HPLC system.
-
Elute nucleotides using a stepwise gradient, for example: start at 60% A / 40% B, ramp to 40% A / 60% B over 30 minutes.[11]
-
Monitor absorbance at 254 nm.
-
-
Quantification: Identify the CTP peak by comparing its retention time to that of the CTP standard. Quantify the amount of CTP in the sample by integrating the peak area and comparing it to the calibration curve generated from known concentrations of the CTP standard.
Conclusion
Cytidine triphosphate is a cornerstone of cellular metabolism, extending far beyond its role as a simple building block for RNA. Its function as an essential coenzyme and activator in lipid synthesis and glycosylation, coupled with the intricate regulation of its own biosynthesis, places CTP at a critical nexus of cell growth, membrane integrity, and signal transduction. The quantitative data and detailed protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of CTP and to explore CTP-dependent pathways as potential therapeutic targets for a range of human diseases, including cancer and metabolic disorders.
References
- 1. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] What Determines the Intracellular ATP Concentration | Semantic Scholar [semanticscholar.org]
- 5. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 8. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 14. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 18. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Cytidine-5'-triphosphate disodium salt chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide involved in a myriad of essential cellular processes. As a high-energy molecule, it serves as a fundamental building block for RNA synthesis and plays a crucial role in the biosynthesis of complex lipids, such as phosphatidylcholine. Furthermore, CTP acts as a signaling molecule, modulating the activity of purinergic receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological functions of CTP disodium salt, with a focus on its involvement in enzymatic reactions and signaling pathways. Detailed experimental protocols are provided to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
Cytidine-5'-triphosphate consists of a cytosine base attached to a ribose sugar, which is in turn bonded to three phosphate (B84403) groups. The disodium salt form enhances its stability and solubility in aqueous solutions.
Table 1: General Properties of Cytidine-5'-triphosphate Disodium Salt
| Property | Value |
| Chemical Formula | C₉H₁₄N₃Na₂O₁₄P₃ |
| Molecular Weight | 527.12 g/mol |
| Appearance | White crystalline powder |
| CAS Number | 36051-68-0 |
Table 2: Physicochemical Properties of this compound Salt
| Property | Value |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
| Stability | Stable for at least 4 years when stored properly |
Biological Roles and Signaling Pathways
CTP disodium salt is integral to several key metabolic and signaling pathways.
Phosphatidylcholine Biosynthesis (Kennedy Pathway)
CTP is a crucial substrate in the de novo synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, via the Kennedy pathway.[1][2][3] This pathway involves a series of enzymatic reactions that are essential for membrane biogenesis and cellular signaling. The rate-limiting step is catalyzed by CTP:phosphocholine (B91661) cytidylyltransferase (CCT).[4]
P2X Purinergic Receptor Signaling
CTP can act as an agonist for certain subtypes of P2X receptors, which are ligand-gated ion channels.[5] Upon binding of an agonist like CTP, these receptors open, allowing the influx of cations such as Na⁺ and Ca²⁺.[6] This influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades involved in processes like neurotransmission, inflammation, and apoptosis.[2][7]
Experimental Protocols
In Vitro Transcription of RNA using T7 RNA Polymerase
This protocol describes the synthesis of RNA from a DNA template using T7 RNA polymerase, with CTP disodium salt as one of the essential nucleotide triphosphates.[8][9]
Materials:
-
Linearized DNA template with a T7 promoter (purified)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, GTP, UTP, and CTP disodium salt)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification spin columns or reagents for phenol:chloroform extraction and ethanol (B145695) precipitation[1]
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of each 100 mM Ribonucleotide (ATP, GTP, UTP, CTP)
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.[10]
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purify the synthesized RNA using a suitable method such as spin column purification or phenol:chloroform extraction followed by ethanol precipitation to remove enzymes, unincorporated nucleotides, and the DNA template.[1]
CTP:phosphocholine Cytidylyltransferase (CCT) Enzyme Assay
This assay measures the activity of CCT by quantifying the production of CDP-choline from CTP and phosphocholine.[11][12]
Materials:
-
Purified CCT enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
CTP disodium salt solution
-
Phosphocholine solution
-
Inorganic pyrophosphatase
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of phosphocholine, and inorganic pyrophosphatase.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of CTP disodium salt and the purified CCT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the amount of CDP-choline produced. The mobile phase can be 0.1 M ammonium (B1175870) bicarbonate with a small percentage of acetonitrile.[11]
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
P2X Receptor Activation Assay using Intracellular Calcium Measurement
This protocol measures the activation of P2X receptors by CTP by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.[13][14]
Materials:
-
Cells expressing the P2X receptor of interest
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
CTP disodium salt solutions of varying concentrations
-
Fluorimeter or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Culture the cells to an appropriate confluency on a suitable plate or coverslip.
-
Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Place the cells in the fluorimeter or on the microscope stage.
-
Record the baseline fluorescence for a short period.
-
Add the CTP disodium salt solution to the cells and continue recording the fluorescence.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence, followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence for calibration purposes.
Conclusion
This compound salt is a versatile and indispensable molecule in molecular biology and biochemistry. Its fundamental roles in RNA synthesis, phospholipid metabolism, and cellular signaling make it a critical reagent for a wide range of research applications. The detailed information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their endeavors to unravel complex biological processes and develop novel therapeutic strategies. Proper handling and storage of CTP disodium salt are crucial to maintain its integrity and ensure reproducible experimental outcomes.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. RNAT7 < Lab < TWiki [barricklab.org]
- 9. T7 RNA Polymerase Protocol [promega.com]
- 10. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid method for the determination of CTP and phosphocholine in rat liver and baby hamster kidney 21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular calcium measurements as a method in studies on activity of purinergic P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
CTP Disodium Salt as a Precursor for Nucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-triphosphate (CTP) is a pivotal nucleotide involved in a myriad of essential cellular processes. As a pyrimidine (B1678525) nucleoside triphosphate, it serves as a fundamental building block for the synthesis of ribonucleic acid (RNA) and is a key precursor in the biosynthesis of various phospholipids (B1166683) crucial for cell membrane formation.[1] The disodium (B8443419) salt form of CTP is a stable and soluble derivative, making it an ideal reagent for a wide range of in vitro biochemical and molecular biology applications.[1] This technical guide provides an in-depth overview of CTP disodium salt, focusing on its role as a precursor for nucleotide synthesis, and offers detailed experimental protocols, quantitative data, and pathway visualizations to support researchers in their scientific endeavors. CTP is indispensable for the formation of phosphatidylcholine, a major phospholipid in cell membranes.[2] Its multifaceted role extends to cellular metabolism and signaling, underscoring its importance in both fundamental research and as a potential target in drug development.[1]
Core Biochemical Pathways
CTP is synthesized from Uridine 5'-triphosphate (UTP) by the enzyme CTP synthetase, a critical regulatory point in pyrimidine metabolism.[3][4] This reaction is fundamental for maintaining the cellular pool of cytidine nucleotides required for nucleic acid and phospholipid synthesis.
De Novo Pyrimidine Biosynthesis and CTP Synthesis
The de novo synthesis of pyrimidine nucleotides culminates in the formation of UMP, which is subsequently phosphorylated to UDP and then UTP.[5] The final step in the de novo synthesis of CTP is the amination of UTP, a reaction catalyzed by CTP synthetase.[4][6] This enzyme utilizes the amide group from glutamine and the energy from ATP hydrolysis to convert UTP to CTP.[3]
Phospholipid Synthesis: The CDP-Choline Pathway
CTP is a crucial precursor in the CDP-choline pathway (also known as the Kennedy pathway), which is the primary mechanism for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[2][7] In this pathway, CTP reacts with phosphocholine (B91661) to form CDP-choline, a high-energy intermediate.[2] This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase.[2]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic reactions involving CTP.
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| CTP Synthetase | UTP | 280 µM | 83 pmol/min | Resting human PBMCs | [8] |
| CTP Synthetase | UTP | 230 µM | 379 pmol/min | Activated human PBMCs | [8] |
Table 1: Kinetic parameters of CTP Synthetase.
| Cell Type | CTP Synthetase Activity (nmol CTP/mg/h) | Reference |
| Lymphocytes (ALL) | 6.5 +/- 3.9 | |
| Lymphocytes (Healthy) | 1.8 +/- 0.9 | |
| CD34+ Bone Marrow | 5.6 +/- 2.4 |
Table 2: CTP Synthetase activity in human cells.
Experimental Protocols
Protocol 1: In Vitro Synthesis of CTP from UTP
This protocol describes the enzymatic synthesis of CTP from UTP using CTP synthetase.
Materials:
-
CTP Synthetase (purified enzyme)
-
UTP solution (100 mM)
-
ATP solution (100 mM)
-
Glutamine solution (100 mM)
-
GTP solution (10 mM)
-
MgCl₂ solution (1 M)
-
Tris-HCl buffer (1 M, pH 8.0)
-
D₂O (for NMR-based assays)
-
HPLC system with a suitable column for nucleotide separation (e.g., C18 reverse-phase)[9]
-
UV detector
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. For a 250 µL reaction, add the following components:
-
Initiation and Incubation: Initiate the reaction by adding CTP synthetase.[11] Incubate the reaction mixture at 37°C for a desired time period (e.g., 30 minutes to several hours, depending on the desired conversion).[11]
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid or by heat inactivation at 95°C for 5 minutes.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of CTP using HPLC.[9][12] A C18 reverse-phase column can be used with a mobile phase gradient of a suitable buffer (e.g., potassium phosphate (B84403) with an ion-pairing agent) and acetonitrile.[12]
-
Monitor the elution profile at 271 nm (the absorbance maximum for CTP).
-
Quantify the amount of CTP produced by comparing the peak area to a standard curve of known CTP concentrations.
-
Protocol 2: In Vitro RNA Synthesis using CTP Disodium Salt
This protocol outlines the synthesis of RNA via in vitro transcription using CTP disodium salt as one of the nucleotide precursors.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
CTP disodium salt solution (100 mM)
-
ATP, GTP, UTP solutions (100 mM each)
-
Transcription buffer (5X or 10X)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin column-based)
Procedure:
-
Reaction Assembly: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed. For a 20 µL reaction:
-
4 µL 5X Transcription Buffer
-
1 µL 100 mM ATP
-
1 µL 100 mM GTP
-
1 µL 100 mM UTP
-
1 µL 100 mM CTP disodium salt
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
Nuclease-free water to 18 µL
-
2 µL T7 RNA Polymerase[13]
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control:
-
Determine the concentration of the synthesized RNA using a spectrophotometer (A260).
-
Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel.
-
Applications in Drug Development and Research
CTP disodium salt is a valuable tool in various research and drug development applications:
-
Antiviral and Anticancer Therapies: As a crucial component of nucleic acid synthesis, the pathways involving CTP are often targeted in the development of antiviral and anticancer drugs.[1]
-
Genetic Engineering: CTP is essential for the synthesis of RNA molecules used in RNA-based therapeutics and vaccines.[1]
-
Cellular Signaling Studies: CTP's role as a signaling molecule is an area of active research, providing insights into various physiological processes.[1]
-
P2X Receptor Agonist: CTP can act as an agonist for P2X purinergic receptors, which are involved in various physiological and pathological processes, making it a useful tool for studying these receptors.
Conclusion
CTP disodium salt is an indispensable reagent for researchers and scientists working in molecular biology, biochemistry, and drug development. Its central role as a precursor for RNA and phospholipid biosynthesis, coupled with its involvement in cellular signaling, makes it a molecule of significant interest. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of CTP disodium salt in a variety of experimental settings, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 3. CTP synthetase - Wikipedia [en.wikipedia.org]
- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UTP and CTP de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Nucleotides [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cytidine-5'-triphosphate Disodium Salt (CAS 36051-68-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide with a central role in numerous cellular processes. As a fundamental building block for RNA synthesis, it is indispensable for the transcription of genetic information. Beyond this primary function, CTP is a key metabolite in the synthesis of phospholipids, essential components of all cell membranes, and acts as a signaling molecule, notably as an agonist for P2X purinergic receptors. This technical guide provides a comprehensive overview of the physicochemical properties, biochemical functions, and key experimental applications of Cytidine-5'-triphosphate disodium salt, CAS number 36051-68-0. Detailed experimental protocols for its use in in vitro transcription, enzymatic assays, and receptor activation studies are presented, alongside visual representations of its core signaling pathways to facilitate a deeper understanding of its biological significance.
Physicochemical Properties
This compound salt is a white crystalline powder.[1] Its stability and solubility in aqueous solutions make it a versatile reagent in a wide array of biochemical and molecular biology applications.[2]
| Property | Value | References |
| CAS Number | 36051-68-0 | [3][4] |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [2][3][4] |
| Molecular Weight | 527.12 g/mol | [3][4] |
| Appearance | White crystalline powder | [1][2] |
| Solubility | Soluble in water (approx. 50 mg/mL), insoluble in ethanol (B145695), chloroform (B151607), and ether.[1][3][5] | [1][3] |
| Storage Conditions | -20°C, protected from light and moisture.[1][2][6] | [1][2][6] |
| Purity | Typically ≥95% (HPLC) | [2][6] |
Biochemical and Cellular Roles
CTP is a multifaceted molecule integral to cellular function, participating in nucleic acid synthesis, lipid metabolism, and cellular signaling.
RNA Synthesis
CTP is one of the four essential ribonucleoside triphosphates required for the synthesis of RNA by RNA polymerases during transcription.[2][7][8] The cytidine (B196190) base in CTP pairs with guanosine (B1672433) in the DNA template, allowing for the accurate transcription of genetic code into messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[9]
Phospholipid Biosynthesis (The Kennedy Pathway)
CTP is a crucial component in the de novo synthesis of phosphatidylcholine, a major constituent of eukaryotic cell membranes, via the Kennedy pathway.[10] In this pathway, CTP combines with phosphocholine (B91661) to form CDP-choline, a high-energy intermediate. This reaction is catalyzed by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase.[7][10]
Pyrimidine (B1678525) Metabolism
CTP is synthesized de novo from uridine (B1682114) triphosphate (UTP) by the enzyme CTP synthase.[11] This process is a critical step in the pyrimidine biosynthesis pathway, which is essential for providing the necessary precursors for nucleic acid synthesis. The activity of CTP synthase is tightly regulated to maintain a balanced pool of pyrimidine nucleotides.
Cellular Signaling
CTP also functions as an extracellular signaling molecule by acting as an agonist for P2X purinergic receptors, which are ligand-gated ion channels.[3][4][6] Activation of these receptors by CTP can modulate various physiological processes, including neurotransmission and inflammation.
Signaling and Metabolic Pathways
Pyrimidine Biosynthesis Pathway
This pathway illustrates the de novo synthesis of CTP from UTP.
Caption: De novo synthesis of CTP from UTP.
Phosphatidylcholine Synthesis (Kennedy Pathway)
This diagram outlines the role of CTP in the synthesis of phosphatidylcholine.
Caption: Role of CTP in the Kennedy Pathway.
Key Experimental Protocols
In Vitro Transcription
This protocol outlines the synthesis of RNA from a DNA template using T7 RNA polymerase, where this compound salt serves as one of the four ribonucleotide triphosphates.
Materials:
-
Linearized DNA template with a T7 promoter (25 µg)
-
10x Transcription Buffer (50 µl)
-
100 mM ATP solution
-
100 mM GTP solution
-
100 mM UTP solution
-
100 mM this compound salt solution (prepare fresh)
-
50 mM DTT (50 µl)
-
T7 RNA Polymerase (5-10 µl, depending on activity)
-
RNase-free water
-
RQ1 DNase I
-
0.5 M EDTA, pH 8.0
-
3 M Sodium Acetate, pH 5.2
-
Chloroform
-
100% Ethanol
-
70% Ethanol
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents in the order listed at room temperature:
-
RNase-free water to a final volume of 500 µl
-
50 µl of 10x Transcription Buffer
-
50 µl of 50 mM DTT
-
A mixture of ATP, GTP, UTP, and CTP solutions to a final concentration of 4 mM each (80 µl of a 25 mM NTP mix).[5]
-
25 µl of linearized DNA template (40 µg)
-
5-10 µl of T7 RNA Polymerase
-
-
Incubation: Incubate the reaction mixture at 37°C for 6 hours.[5]
-
DNase Treatment: Add 10 µl of RQ1 DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.[5]
-
Reaction Termination: Stop the reaction by adding 50 µl of 0.5 M EDTA, pH 8.0, and 50 µl of 3 M Sodium Acetate, pH 5.2.[5]
-
RNA Extraction:
-
Add 600 µl of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at maximum speed for 1 minute.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the chloroform extraction.
-
-
RNA Precipitation:
-
To the aqueous phase, add 1.2 ml of 100% ethanol.
-
Precipitate the RNA at -80°C for at least 30 minutes or -20°C overnight.[5]
-
-
RNA Pellet Washing and Resuspension:
-
Centrifuge at 4°C for 30 minutes to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µl of 70% ethanol and centrifuge for 30 seconds.
-
Remove all ethanol and air-dry the pellet for 5 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water or buffer.
-
Workflow Diagram:
Caption: In Vitro Transcription Workflow.
CTP:phosphocholine cytidylyltransferase (CCT) Enzyme Assay
This assay measures the activity of CCT by quantifying the formation of CDP-choline from CTP and phosphocholine.
Materials:
-
Purified CCT enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
This compound salt solution (e.g., 15 mM)
-
[¹⁴C]-Phosphocholine
-
Lipid vesicles (e.g., phosphatidylcholine/oleic acid)
-
Termination solution (e.g., activated charcoal slurry)
-
Elution solvent (e.g., 60% ethanol, 13% NH₄OH)
-
Scintillation fluid
Procedure:
-
Enzyme Preparation: Dilute the purified CCT enzyme in assay buffer to the desired concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Lipid vesicles (to a final concentration of 1 mM)
-
[¹⁴C]-Phosphocholine
-
-
Reaction Initiation: Add 20 µl of the 15 mM CTP solution to 50 µl of the purified CCT enzyme.[12] Initiate the reaction by adding the CCT/CTP mixture to the reaction mixture. The final assay volume is typically 100 µl.[12]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution (activated charcoal), which binds the unincorporated [¹⁴C]-phosphocholine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Elution: Wash the pellet with distilled water and then elute the product, [¹⁴C]-CDP-choline, using the elution solvent.[12]
-
Quantification: Transfer the eluate to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]
P2X Receptor Activation Assay using Calcium Imaging
This protocol describes a method to measure the activation of P2X receptors by CTP by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cells expressing P2X receptors (e.g., HEK293 cells transfected with the desired P2X receptor subtype)
-
Physiological salt solution (PSS)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
This compound salt solution (at various concentrations)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in PSS containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells with PSS to remove excess dye.
-
Imaging:
-
Mount the coverslip on the stage of the fluorescence microscope or place the plate in the reader.
-
Acquire a baseline fluorescence reading.
-
-
Stimulation: Add the CTP solution at the desired concentration to the cells while continuously recording the fluorescence intensity.
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating P2X receptor activation.
-
Express the response as the change in fluorescence (ΔF) over the baseline fluorescence (F₀).
-
Conclusion
This compound salt is a cornerstone of molecular and cellular biology research. Its fundamental roles in RNA synthesis, phospholipid metabolism, and cellular signaling underscore its importance. The technical information and detailed experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this critical nucleotide in their studies, thereby facilitating further discoveries in these vital fields of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. davuniversity.org [davuniversity.org]
- 12. Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress - PMC [pmc.ncbi.nlm.nih.gov]
The Cell's Critical Currency: An In-Depth Guide to Intracellular CTP Pools and Concentration
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of Cytidine (B196190) Triphosphate (CTP) is paramount. As a fundamental building block for DNA, RNA, and essential phospholipids, the regulation of its intracellular concentration and compartmentalization into distinct pools is critical for cellular homeostasis, proliferation, and response to therapeutic interventions.
This technical guide provides a comprehensive overview of the core aspects of intracellular CTP, summarizing quantitative data, detailing experimental methodologies for its measurement, and visualizing the key pathways and processes involved.
Intracellular CTP Concentration: A Tightly Regulated Commodity
Cytidine triphosphate is an essential precursor for the synthesis of nucleic acids and phospholipids.[1][2] Unlike other major nucleotides such as ATP and GTP, intracellular CTP is maintained at the lowest concentration, making its availability a rate-limiting factor for several anabolic processes, particularly in rapidly dividing cells.[1][3] This tight regulation underscores its importance as a critical node in cellular metabolism.
CTP levels are known to be elevated in various cancer types and are associated with increased proliferation rates.[1][3] The enzymes responsible for its synthesis are often upregulated in tumors, highlighting them as attractive targets for anticancer drug development.[3][4]
Quantitative Data on Intracellular Nucleotide Concentrations
The precise intracellular concentration of CTP can vary depending on the cell type, metabolic state, and cell cycle phase. High-performance liquid chromatography (HPLC) is a widely used and robust method for the simultaneous quantification of multiple intracellular nucleotides.[5][6]
| Cell Type/Condition | CTP Concentration (µM or pmol/10^6 cells) | Other Nucleotides (for comparison) | Reference |
| Various Normal and Tumor Cell Lines | Generally the lowest among NTPs | ATP, GTP, UTP concentrations are significantly higher | [1] |
| E. coli (minimal media) | The cellular level of CTP synthase (CtpS), the enzyme producing CTP, was measured at 2.3 µM. The CTP concentration itself is tightly regulated by the activity of this enzyme. | - | [7] |
| Human T-lymphoid cell line (MOLT-3) | CTP synthase activity is elevated compared to normal T lymphocytes, suggesting a higher CTP pool to support proliferation. | - | [1][8] |
Note: The table above is a summary of general findings. For precise quantitative comparisons, it is crucial to refer to specific studies and their detailed experimental conditions as nucleotide concentrations can be influenced by extraction methods and cell counting.
The Metabolic Crossroads: CTP Synthesis and Regulation
The intracellular CTP pool is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This is the primary route for CTP production. The final and rate-limiting step is the conversion of Uridine (B1682114) Triphosphate (UTP) to CTP, a reaction catalyzed by the enzyme CTP synthase (CTPS) .[1][4] This reaction requires ATP and utilizes glutamine as a nitrogen source.[4] In humans, there are two isoforms of this enzyme, CTPS1 and CTPS2, which exhibit differential roles in cell proliferation.[3][9] CTPS1 appears to be the major contributor to cell proliferation.[3][9]
-
Salvage Pathway: This pathway recycles cytidine and uridine from the breakdown of nucleic acids to synthesize CTP.[1]
The regulation of CTP synthesis is multi-layered and crucial for maintaining nucleotide homeostasis.
-
Allosteric Regulation: CTP synthase activity is allosterically inhibited by its own product, CTP, creating a negative feedback loop.[10][11] Conversely, it is activated by GTP.[11]
-
Phosphorylation: The activity of CTP synthase can be modulated by phosphorylation by protein kinases such as Protein Kinase A and Protein Kinase C.[10]
-
Compartmentalization and Filament Formation: A fascinating regulatory mechanism involves the assembly of CTP synthase into large filamentous structures known as cytoophidia or "CTP synthase filaments".[1][11][12] The formation of these filaments is thought to regulate enzyme activity, with some studies suggesting that polymerized CTP synthase is inactive.[11][13] This compartmentalization can sequester the enzyme, effectively controlling the CTP supply in response to cellular needs. The formation and disassembly of these filaments are influenced by the intracellular concentrations of substrates (ATP, UTP) and the product (CTP).[1][11]
CTP Metabolic and Regulatory Pathway
Caption: The CTP metabolic and regulatory pathway.
Distinct Intracellular Pools of CTP
The concept of metabolic channeling suggests that intermediates are directly passed from one enzyme to the next in a pathway. This principle applies to CTP, which is thought to exist in distinct functional pools within the cell, rather than a single, freely diffusible pool. This compartmentalization ensures the efficient and regulated supply of CTP for specific downstream processes.
-
Nuclear Pool: A significant portion of CTP is utilized within the nucleus for DNA replication and RNA transcription. The localization of enzymes involved in nucleotide synthesis, including CTP synthase, to the vicinity of the nucleus or even within it, supports the idea of a dedicated nuclear CTP pool.[14][15] CTP:phosphocholine cytidylyltransferase (CCT), a key enzyme in phospholipid synthesis, is also found in the nucleus.[15]
-
Cytoplasmic Pool: CTP in the cytoplasm is essential for the synthesis of phospholipids, such as phosphatidylcholine, which occurs on the endoplasmic reticulum.[15] It is also a precursor for the sialylation of proteins.[1]
-
Mitochondrial Pool: While not as well-characterized as the nuclear and cytoplasmic pools, mitochondria have their own nucleotide synthesis and transport machinery, suggesting the presence of a distinct mitochondrial CTP pool to support mitochondrial DNA replication and RNA synthesis.
The channeling of CTP to these different compartments is likely a dynamic process, regulated by the cell's metabolic state and proliferative status.
Logical Relationship of CTP Pools
Caption: Conceptual diagram of distinct intracellular CTP pools.
Experimental Protocols for CTP Measurement
Accurate measurement of intracellular CTP concentrations is crucial for studying its metabolism and the effects of drugs targeting CTP synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation and quantification of intracellular nucleotides.[5][6][16]
Principle: This method involves the extraction of nucleotides from cells, followed by their separation on a chromatography column and detection using UV absorbance.
Detailed Protocol (based on Huang et al., 2003): [5][6]
-
Cell Harvesting and Extraction:
-
Culture cells to the desired density.
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Lyse the cells and extract the nucleotides by adding a solution of 6% trichloroacetic acid (TCA).[5][6]
-
Incubate on ice to allow for complete protein precipitation.
-
Centrifuge to pellet the precipitated protein and cellular debris.
-
-
Neutralization:
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm) is commonly used.[5][6]
-
Mobile Phase: A gradient elution is typically employed using two solvents.
-
Solvent A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4, and 0.25% MeOH, adjusted to pH 6.9.[5][6]
-
Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, and 30% MeOH, adjusted to pH 7.0.[5][6]
-
-
Gradient Program: A typical gradient might be:
-
Quantification: The concentration of CTP is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of CTP.
-
Experimental Workflow for CTP Measurement by HPLC
Caption: Workflow for measuring intracellular CTP by HPLC.
Other Methods
While HPLC is the most common, other methods can be used to assess nucleotide levels, though they are more frequently applied to ATP.
-
Bioluminescence Assays: These assays are highly sensitive and are based on enzymatic reactions that produce light in the presence of a specific nucleotide.[17] While well-established for ATP using the luciferase-luciferin system, specific and robust bioluminescence assays for CTP are less common.
-
Fluorescence Assays: These methods utilize fluorescent dyes that bind to nucleotides, causing a change in their fluorescent properties.[17]
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity for the identification and quantification of a wide range of metabolites, including CTP.
Conclusion and Future Directions
The intracellular concentration and compartmentalization of CTP are fundamental to cellular life, influencing everything from genetic integrity to membrane biogenesis. The tight regulation of CTP synthesis, particularly through the allosteric control and filamentation of CTP synthase, highlights its role as a critical metabolic checkpoint. For researchers in drug development, the CTP synthesis pathway presents a promising target for therapeutic intervention, especially in oncology and immunology.
Future research will likely focus on developing more sophisticated tools to visualize and quantify CTP pools in real-time within living cells. This will provide unprecedented insights into the dynamic regulation of CTP metabolism and its role in various disease states, ultimately paving the way for the development of novel and more effective therapeutic strategies.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
A Technical Guide to CTP Disodium Salt in the Pyrimidine Biosynthesis Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-Triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for numerous fundamental cellular processes. As a primary building block, it is indispensable for the synthesis of RNA and, in its deoxy form (dCTP), for DNA replication.[1][2] Beyond nucleic acids, CTP is a critical precursor for the biosynthesis of all membrane phospholipids (B1166683), such as phosphatidylcholine, and plays a role in protein glycosylation.[3][4] CTP disodium (B8443419) salt is the stable, water-soluble form of CTP, widely employed as a high-purity reagent in biochemical and molecular biology research.[3][5]
This technical guide provides an in-depth examination of CTP's role within the de novo pyrimidine biosynthesis pathway, focusing on its function as both the terminal product and a critical allosteric regulator. We will explore the enzymatic reactions that produce CTP, the intricate feedback mechanisms that control its intracellular concentration, and the implications of this pathway for therapeutic drug development.
Table 1: Physicochemical Properties of CTP Disodium Salt
| Property | Value | Reference(s) |
| Synonyms | 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt | |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [3][6] |
| Molar Mass | ~527.12 g/mol | [3][7] |
| Appearance | White solid/powder | [3] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | |
| Storage Conditions | -20°C, protect from moisture | [3][5] |
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines builds the nucleotide bases from simple precursors like bicarbonate, aspartate, and glutamine.[1] This multi-step enzymatic pathway culminates in the production of Uridine 5'-monophosphate (UMP), the first pyrimidine nucleotide formed.[8][] Subsequent phosphorylation steps, catalyzed by kinases, convert UMP to Uridine 5'-diphosphate (UDP) and then to Uridine 5'-triphosphate (UTP).[2][10]
The final and rate-limiting step of the pathway is the conversion of UTP to CTP.[11] This critical reaction is catalyzed by the enzyme CTP Synthetase (CTPS) .[10]
CTP Synthetase (CTPS): The Gatekeeper of CTP Production
CTP Synthetase (EC 6.3.4.2) is a highly regulated, glutamine-dependent amidotransferase that catalyzes the ATP-dependent conversion of UTP to CTP.[11] In humans, two isoforms exist: CTPS1 and CTPS2.[11] The active enzyme is a homotetramer, formed by the oligomerization of inactive dimers, a process promoted by the binding of its substrates, ATP and UTP.[11][12]
The reaction mechanism involves two main steps occurring in distinct domains of the enzyme:
-
Glutaminase (B10826351) Domain: Glutamine is hydrolyzed to produce ammonia (B1221849) (NH₃).[11][13]
-
Synthetase Domain: ATP phosphorylates the C4 oxygen of UTP, creating a reactive intermediate. This intermediate is then attacked by the ammonia, which is channeled from the glutaminase domain, to form CTP.[11][13]
Allosteric Regulation and Feedback Inhibition by CTP
To maintain homeostatic balance and prevent the wasteful overproduction of pyrimidines, the pathway is subject to stringent allosteric regulation. CTP, as the ultimate end-product, is the primary feedback inhibitor.[2]
Key Regulatory Points:
-
Aspartate Transcarbamoylase (ATCase): In bacteria, this enzyme catalyzes the first committed step of the pathway. CTP binds to a distinct allosteric site on ATCase, stabilizing the enzyme in its low-activity "tense" (T) state, thereby reducing the overall flux through the pathway.[2][14] Interestingly, the inhibition by CTP alone is often incomplete, but it acts synergistically with UTP to achieve near-complete inhibition.[15][16] Conversely, the purine (B94841) ATP acts as an allosteric activator, signaling a need to balance the purine and pyrimidine pools.[16][17]
-
CTP Synthetase (CTPS): CTP directly inhibits its own synthesis by binding to the synthetase domain.[11][13] This product inhibition is competitive with the substrate UTP.[13][18] Structural studies have revealed that while the triphosphate moieties of CTP and UTP occupy an overlapping site, the cytosine base of CTP binds to a distinct inhibitory pocket, explaining how CTP competes with UTP and how resistance mutations can arise without eliminating catalytic activity.[11][19]
The activity of CTPS is also positively regulated by the purine GTP, which acts as an allosteric activator of the glutaminase domain, further ensuring a balanced ratio of purine and pyrimidine nucleotides.[11][18][20]
Quantitative Analysis of CTP-Mediated Inhibition
The regulatory effects of CTP can be quantified by enzyme kinetic parameters. The Michaelis constant (Kₘ) for a substrate reflects its binding affinity, while the inhibition constant (Kᵢ) measures the potency of an inhibitor. For E. coli CTPS, the Kᵢ for the feedback inhibitor CTP is comparable to the Kₘ for the substrate UTP, indicating a finely tuned regulatory mechanism where physiological fluctuations in CTP concentration can effectively modulate enzyme activity.
Table 2: Comparative Enzyme Kinetics of E. coli CTP Synthetase
| Parameter | Value (μM) | Significance | Reference(s) |
| Kₘ for UTP | ~150 | Substrate concentration for half-maximal velocity. | [13][18] |
| Kᵢ for CTP | ~110 | Concentration of CTP required to produce half-maximal inhibition. | [13][18] |
Note: Values are approximate and can vary based on experimental conditions (e.g., pH, temperature, concentrations of other allosteric effectors like GTP).
Experimental Protocols for Studying CTP Synthesis and Inhibition
Analyzing the activity and inhibition of CTPS is crucial for both basic research and drug discovery. A common method is a spectrophotometric or chromatographic assay to measure product formation over time.
Representative Protocol: In Vitro Spectrophotometric Assay for CTPS Activity
This protocol is based on the principle that the conversion of UTP to CTP results in an increase in absorbance at specific wavelengths (e.g., 291 nm).[21]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl₂ (e.g., 10 mM) and GTP (e.g., 0.25 mM).
-
Substrate Stock Solutions: Prepare concentrated stocks of ATP, UTP, and L-glutamine in the assay buffer.
-
Enzyme Stock: Purify recombinant CTPS and dilute to a working concentration (e.g., 1-5 µg/mL) in assay buffer.
-
Inhibitor Stock (for inhibition studies): Dissolve CTP disodium salt or test compound in assay buffer to create a range of stock concentrations.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add substrates (ATP and UTP) to their final desired concentrations (e.g., 1 mM each).
-
For inhibition assays, add varying concentrations of the inhibitor (e.g., CTP).
-
Add the diluted enzyme to all wells except the negative control (no-enzyme blank).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding L-glutamine (e.g., to a final concentration of 6 mM).
-
Immediately place the plate in a spectrophotometer and measure the change in absorbance at 291 nm over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22]
-
To determine the mechanism of inhibition (e.g., competitive), repeat the assay with varying concentrations of both the substrate (UTP) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.[23]
-
An alternative, highly sensitive method involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the CTP produced in cell lysates or in vitro reactions.[24]
CTP Synthesis as a Target for Drug Development
The critical role of CTP in synthesizing nucleic acids and phospholipids makes the pyrimidine pathway an attractive target for therapeutic intervention, particularly in oncology and immunology. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, rendering them more sensitive to the inhibition of CTP synthesis.[25]
-
Oncology: Increased CTPS activity is a hallmark of many human cancers.[25][26] Therefore, inhibiting CTPS can selectively starve tumor cells of the CTP needed for growth and division.[27]
-
Immunology: The CTPS1 isoform is essential for the proliferation of B and T lymphocytes but is complemented by the CTPS2 isoform in other tissues.[28] This provides a therapeutic window for developing highly selective CTPS1 inhibitors to treat autoimmune diseases and lymphoid malignancies with minimal side effects.[28][29][30]
The development of small molecule inhibitors targeting CTPS is an active area of research.[27][31] A thorough understanding of the enzyme's structure, its active and allosteric sites—including the CTP inhibitory pocket—is paramount for the structure-based design of potent and selective drugs.[26][32]
Conclusion
CTP disodium salt is an essential reagent for studying the pyrimidine biosynthesis pathway, where CTP itself is not merely a final product but a master regulator. Through sophisticated mechanisms of feedback inhibition targeting both early (ATCase) and late (CTPS) stages of the pathway, cells precisely control the pyrimidine pool to meet metabolic demands and maintain balance with purine synthesis. This intricate regulatory network makes CTP synthetase a compelling and validated target for the development of novel therapeutics aimed at treating cancers and immunological disorders.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cytidine-5'-triphosphate (CTP) disodium salt | Abcam [abcam.com]
- 7. chembk.com [chembk.com]
- 8. microbenotes.com [microbenotes.com]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. CTP synthetase - Wikipedia [en.wikipedia.org]
- 12. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation | MDPI [mdpi.com]
- 13. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mechanisms of product feedback regulation and drug resistance in cytidine triphosphate synthetases from the structure of a CTP-inhibited complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 22. portlandpress.com [portlandpress.com]
- 23. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 24. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdc-berlin.de [mdc-berlin.de]
- 26. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 28. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 30. | BioWorld [bioworld.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. [PDF] Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Natural Sources and Synthesis of CTP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide involved in a myriad of essential biochemical processes, including the synthesis of RNA, phospholipids, and glycoproteins. Its significance in cellular metabolism and proliferation has made it a molecule of great interest in various fields of research and drug development. This technical guide provides a comprehensive overview of the natural sources and synthetic routes for obtaining CTP disodium salt. It delves into the intricate biosynthetic pathways found in living organisms, details methods for its extraction from natural sources, and presents both chemical and enzymatic approaches to its synthesis. This document aims to be an in-depth resource, offering quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their scientific endeavors.
Natural Sources and Biosynthesis
Cytidine 5'-triphosphate is a ubiquitous molecule found in all living organisms as a fundamental component of nucleic acids and a key player in various metabolic pathways.[1] Its natural synthesis occurs through two primary routes: the de novo pathway and the salvage pathway.
De Novo Biosynthesis Pathway
The de novo pathway synthesizes pyrimidine (B1678525) nucleotides from simple precursor molecules such as amino acids and bicarbonate. The synthesis of CTP culminates from a series of enzymatic reactions, with the final step being the amination of uridine (B1682114) triphosphate (UTP).[2]
The key steps in the de novo synthesis of CTP are:
-
Formation of carbamoyl (B1232498) phosphate.
-
Synthesis of orotate (B1227488).
-
Conversion of orotate to uridine monophosphate (UMP).
-
Phosphorylation of UMP to uridine diphosphate (B83284) (UDP) and subsequently to UTP.
-
Amination of UTP by CTP synthase to form CTP.[2]
References
CTP as a High-Energy Molecule: A Technical Guide for Researchers
Abstract
Cytidine (B196190) Triphosphate (CTP) is a crucial pyrimidine (B1678525) nucleotide that plays a vital, albeit more specialized, role as a high-energy molecule in cellular metabolism compared to the ubiquitous adenosine (B11128) triphosphate (ATP). While structurally similar to ATP, CTP's primary functions are concentrated in specific biosynthetic pathways, including the synthesis of RNA, phospholipids, and glycoproteins.[1][2] This technical guide provides an in-depth exploration of CTP's role as an energy currency, its synthesis, and its specific applications in key biochemical reactions. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CTP metabolism and its potential as a therapeutic target.
Introduction: CTP as a High-Energy Molecule
Cytidine triphosphate (CTP) is a ribonucleoside triphosphate composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[1] The energy stored within CTP resides in its high-energy phosphoanhydride bonds, similar to ATP.[3][4] The hydrolysis of these bonds releases a significant amount of free energy, which is harnessed to drive various endergonic biochemical reactions.[3] While ATP is the primary energy currency in most cellular processes, CTP serves as a dedicated energy source for a specific subset of metabolic pathways, ensuring regulatory precision and metabolic channeling.[1][5]
The standard Gibbs free energy of hydrolysis for the terminal phosphate group of CTP is comparable to that of ATP, indicating that both molecules are energetically equivalent in terms of the energy released upon hydrolysis.[6][7][8] This energy release is not simply due to the breaking of the phosphate bond itself, but rather the result of the overall reaction, including the greater resonance stabilization and relief of electrostatic repulsion in the products (CDP and inorganic phosphate) compared to the reactant (CTP).[3][9]
CTP Synthesis and Regulation
The primary route for CTP synthesis is the de novo pathway, catalyzed by the enzyme CTP synthetase (CTPS) . This enzyme facilitates the ATP-dependent amination of uridine (B1682114) triphosphate (UTP).[10][11][12] The overall reaction is as follows:
UTP + ATP + Glutamine + H₂O → CTP + ADP + Glutamate (B1630785) + Pi [13]
CTP synthesis is a critical and tightly regulated process, ensuring a balanced pool of pyrimidine nucleotides for cellular needs.[11][14]
CTP Synthetase: Structure and Mechanism
CTP synthetase is a complex enzyme that exists as a dimer in its inactive state and forms an active tetramer in the presence of its substrates, ATP and UTP.[15] The enzyme is composed of two main domains: an N-terminal synthetase domain and a C-terminal glutaminase (B10826351) domain.[8][16] The reaction mechanism involves several steps:
-
Phosphorylation of UTP: ATP phosphorylates the C4 position of UTP in the synthetase domain, forming a highly reactive 4-phosphoryl-UTP intermediate.[10]
-
Glutamine Hydrolysis: The glutaminase domain hydrolyzes glutamine to produce glutamate and ammonia (B1221849).[10]
-
Ammonia Tunneling: The ammonia produced is then channeled through the interior of the enzyme to the synthetase domain.[10]
-
CTP Formation: The ammonia attacks the 4-phosphoryl-UTP intermediate, displacing the phosphate group and forming CTP.[10]
Regulation of CTP Synthetase Activity
The activity of CTP synthetase is subject to intricate regulation through allosteric mechanisms and post-translational modifications, allowing the cell to precisely control CTP levels.
-
Allosteric Activation by GTP: Guanosine triphosphate (GTP) acts as an allosteric activator, promoting the hydrolysis of glutamine and enhancing the overall reaction rate.[6][17] This cross-regulation between purine (B94841) and pyrimidine synthesis helps to maintain a balanced pool of nucleotides.[10]
-
Feedback Inhibition by CTP: The end product, CTP, acts as a feedback inhibitor, binding to an allosteric site on the enzyme and reducing its activity.[11][15][18] This prevents the overproduction of CTP.
-
Phosphorylation: In eukaryotes, CTP synthetase activity is also regulated by phosphorylation. For instance, in Saccharomyces cerevisiae, phosphorylation by protein kinases A and C stimulates enzyme activity.[2][15]
Recent studies have also revealed that CTP synthetase can form filamentous structures called cytoophidia, which may play a role in regulating its activity and sequestering the enzyme.[14][17]
Quantitative Data on CTP Synthetase Kinetics
The kinetic parameters of CTP synthetase provide valuable insights into its function and regulation. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for human CTP synthetase in peripheral blood mononuclear cells (PBMCs).
| Cell State | Substrate | Km (μmol/L) | Vmax (pmol/min) | Reference |
| Resting PBMCs | UTP | 280 ± 310 | 83 ± 20 | [1] |
| Activated PBMCs | UTP | 230 ± 280 | 379 ± 90 | [1] |
Role of CTP in Key Biochemical Pathways
CTP provides the necessary energy and the cytidine moiety for several essential biosynthetic pathways.
RNA Synthesis
CTP is one of the four essential ribonucleoside triphosphates required for the synthesis of RNA by RNA polymerases during transcription.[1][19] The energy from the hydrolysis of the phosphoanhydride bond is used to form the phosphodiester linkages of the growing RNA chain.[19]
Phospholipid Synthesis
CTP plays a central role in the synthesis of glycerophospholipids, which are major components of cellular membranes.[1][2][20] CTP is utilized in two major pathways for phospholipid synthesis:
-
The Kennedy Pathway (CDP-Choline and CDP-Ethanolamine Branches): In this pathway, CTP reacts with phosphocholine (B91661) or phosphoethanolamine to form the activated intermediates CDP-choline and CDP-ethanolamine, respectively. These intermediates then react with diacylglycerol to form phosphatidylcholine and phosphatidylethanolamine.[11][20]
-
The CDP-Diacylglycerol Pathway: CTP reacts with phosphatidic acid to form CDP-diacylglycerol, a key precursor for the synthesis of several phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin.[11][20]
The regulation of CTP levels directly impacts the flux through these pathways, thereby influencing membrane composition and cellular function.[2][11][21]
Protein and Lipid Glycosylation
CTP is indirectly involved in the glycosylation of proteins and lipids through the synthesis of sialic acid precursors. CTP is required for the formation of CMP-sialic acid, the activated form of sialic acid used by sialyltransferases to add sialic acid residues to glycoconjugates.[6][22] Sialylation is a critical modification that affects protein stability, cell-cell interactions, and signaling.[23]
Mandatory Visualizations
CTP de novo Synthesis Pathway
References
- 1. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. chegg.com [chegg.com]
- 7. Solved 2. Free Energy of Hydrolysis of Nucleoside | Chegg.com [chegg.com]
- 8. quora.com [quora.com]
- 9. graphviz.org [graphviz.org]
- 10. Free Energy of Hydrolysis of CTP Compare the structure of the nucleoside .. [askfilo.com]
- 11. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. Reactome | UTP + glutamine + ATP + H2O => CTP + glutamate + ADP + orthophosphate [CTPS] [reactome.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. mdpi.com [mdpi.com]
The Critical Role of Cytidine Triphosphate in Protein Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the essential role of Cytidine (B196190) Triphosphate (CTP) in protein glycosylation, a critical post-translational modification influencing protein function, stability, and cellular interactions. A thorough understanding of CTP's involvement is paramount for research in cell biology, oncology, and the development of novel therapeutics. This document details the core biochemical pathways, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes for enhanced comprehension.
CTP: The Linchpin in Sialylation
While various nucleotide sugars are involved in the intricate process of protein glycosylation, CTP holds a unique and indispensable role, primarily as a direct precursor for the synthesis of cytidine monophosphate-sialic acid (CMP-sialic acid). Sialic acids are terminal monosaccharides on many glycan structures, playing a pivotal role in cell-cell recognition, signaling, and immune responses. The addition of sialic acid, or sialylation, is a key step in the maturation of many glycoproteins.
The synthesis of CMP-sialic acid is the committed step for sialylation and is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). This reaction occurs in the nucleus of mammalian cells and utilizes CTP and sialic acid as substrates.[1][2] The resulting CMP-sialic acid is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases, the enzymes that catalyze the transfer of sialic acid to nascent glycan chains on proteins and lipids.[1][3]
The availability of CTP is, therefore, a critical determinant for the efficient sialylation of proteins. The cellular pool of CTP is maintained by CTP synthase, which catalyzes the conversion of Uridine Triphosphate (UTP) to CTP.[4] This enzyme is a key regulatory node, ensuring a balanced supply of pyrimidine (B1678525) nucleotides for various cellular processes, including glycosylation.
The Sialic Acid Biosynthesis and Activation Pathway
The journey from simple sugars to sialylated glycoproteins is a multi-step process involving several enzymes and cellular compartments. CTP's involvement is central to the activation of sialic acid.
Caption: The Sialic Acid Biosynthesis and Activation Pathway.
Regulation of CTP Supply: The Role of CTP Synthase
The intracellular concentration of CTP is tightly regulated to meet cellular demands for DNA, RNA, and phospholipid biosynthesis, as well as protein glycosylation.[5][6][7] CTP synthase is the rate-limiting enzyme in the de novo synthesis of CTP and is subject to allosteric regulation.
Guanosine triphosphate (GTP) acts as an allosteric activator, promoting the enzymatic activity of CTP synthase.[1][5][8] Conversely, the end-product of the reaction, CTP, serves as a feedback inhibitor, thus maintaining a homeostatic balance of the CTP pool.[6][8] This intricate regulation ensures that CTP is available for essential processes like glycosylation without reaching excessive levels.
Caption: Allosteric Regulation of CTP Synthase.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in CTP-dependent glycosylation. These values can vary depending on the specific organism, cell type, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Cell Type | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| CMP-Sialic Acid Synthetase (CMAS) | Drosophila melanogaster | Neu5Ac | 410 | 3.4 - 3.6 | [9] |
| CTP | 450 | 3.4 - 3.6 | [9] | ||
| CTP Synthase 2 (hCTPS2) | Human | UTP | ~100-200 | Not specified | [10] |
| ATP | ~200-400 | Not specified | [10] |
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Cell Type | Concentration (µM) | Reference(s) |
| CTP | Various Mammalian | 10 - 100 | [10] |
| CMP-Neu5Ac | HeLa cells (cultured with Ac4ManNAc) | ~ 1.5 nmol/106 cells | [11] |
| Ac5-1-OMe-Neu5Ac (unnatural precursor) | BJAB K88 cells | 28 - 39 pmol/106 cells (~10-40 µM) | [11] |
| Jurkat cells | 10 - 16 pmol/106 cells (~10-40 µM) | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of CTP in protein glycosylation.
Quantification of Intracellular CTP Levels by HPLC
This protocol describes the extraction and quantification of CTP from cultured cells using high-performance liquid chromatography (HPLC).
Caption: Workflow for Intracellular CTP Quantification.
Methodology:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Nucleotide Extraction: Add ice-cold 6% trichloroacetic acid (TCA) to the cell pellet or monolayer to precipitate proteins and extract acid-soluble nucleotides.[12][13]
-
Neutralization: Neutralize the TCA extract by adding an equal volume of cold freon containing 0.5 M tri-n-octylamine or by adding 5 M K2CO3.[12][13]
-
Sample Clarification: Centrifuge the neutralized extract at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[14]
-
HPLC Analysis:
-
Inject the supernatant onto a reversed-phase C18 column.[12]
-
Use a mobile phase consisting of a buffer containing an ion-pairing agent such as tetrabutylammonium (B224687) hydroxide (B78521) and a phosphate (B84403) buffer, with a methanol (B129727) gradient for elution.[12]
-
Detect nucleotides by UV absorbance at 254 nm.[12]
-
-
Quantification: Identify the CTP peak based on its retention time compared to a CTP standard. Quantify the peak area and determine the concentration using a standard curve generated from known concentrations of CTP.[12]
In Vitro CMP-Sialic Acid Synthetase (CMAS) Activity Assay
This protocol measures the activity of CMAS by quantifying the amount of CMP-sialic acid produced.
Caption: Workflow for CMAS Activity Assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Enzyme Reaction: Incubate the reaction mixture at 37°C for 1 hour.[2][9]
-
Reaction Termination: Stop the reaction by adding an equal volume of 99.5% ethanol (B145695) and incubating at -30°C for 30 minutes, followed by centrifugation to pellet precipitated components.[2] Alternatively, the reaction can be stopped by boiling.[15]
-
Product Analysis by HPAEC:
-
Analyze the supernatant by high-performance anion-exchange chromatography (HPAEC) on a CarboPac PA-1 column.[9]
-
Elute with a gradient of sodium acetate (B1210297) in sodium hydroxide.[9]
-
Monitor the elution profile by absorbance at 271 nm.[9]
-
-
Quantification: Identify and quantify the CMP-sialic acid peak by comparing its retention time and peak area to a standard curve of authentic CMP-Neu5Ac.[2][9]
Sialyltransferase Activity Assay
This protocol outlines a general method for measuring the activity of sialyltransferases using a radiolabeled or non-radiolabeled assay.
Caption: Workflow for Sialyltransferase Activity Assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Enzyme Reaction: Incubate the reaction at 37°C for 3-20 hours.[16][17]
-
Reaction Termination and Product Detection:
-
Radiometric Assay with Glycoprotein Acceptor: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the products by SDS-PAGE and detect the radiolabeled glycoprotein by autoradiography.[16]
-
Radiometric Assay with Oligosaccharide Acceptor: Spot the reaction mixture directly onto a high-performance thin-layer chromatography (HPTLC) plate. Separate the products using a suitable solvent system. Detect the radiolabeled oligosaccharide by autoradiography.[17]
-
Non-Radiometric Assay: This assay couples the release of CMP to the generation of a colored product.
-
Add a coupling phosphatase to the reaction mixture to convert the released CMP to phosphate.[18]
-
Add Malachite Green reagents, which react with the generated phosphate to produce a green color.[18]
-
Measure the absorbance at 620 nm and quantify the amount of product formed using a phosphate standard curve.[18]
-
-
Conclusion and Future Perspectives
CTP is a cornerstone of protein sialylation, a glycosylation event with profound implications for cellular function and disease. The synthesis of CMP-sialic acid, fueled by CTP, and the subsequent transfer of sialic acid to glycoproteins are tightly regulated processes. The intricate control of CTP synthase activity ensures a balanced supply of this crucial nucleotide, thereby influencing the extent of protein sialylation.
For researchers and drug development professionals, understanding the enzymes and pathways that govern CTP metabolism and its utilization in glycosylation opens up new avenues for therapeutic intervention. Targeting CTP synthase or CMAS could modulate protein sialylation in cancer cells, potentially altering their metastatic potential or immune evasion mechanisms. Furthermore, a detailed understanding of these pathways is essential for the bioengineering of therapeutic proteins with optimized glycosylation profiles.
The experimental protocols provided in this guide offer a starting point for investigating the role of CTP in glycosylation in various biological systems. Future research will likely focus on delineating the precise regulatory networks that link CTP metabolism to the glycosylation machinery and on developing more sophisticated tools for in vivo imaging and quantification of these processes.
References
- 1. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CTP synthetase - Wikipedia [en.wikipedia.org]
- 9. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thescipub.com [thescipub.com]
- 16. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
A Technical Review of the Limited Agonist Activity of Cytidine-5'-triphosphate at P2X Receptors
Abstract: Adenosine-5'-triphosphate (ATP) is the canonical endogenous agonist for the P2X family of ligand-gated ion channels. While other nucleotides are generally poor activators, Cytidine-5'-triphosphate (CTP) has been investigated for its potential interaction with these receptors. This technical review consolidates the current understanding of CTP as a P2X receptor agonist. The evidence indicates that CTP is not a general or potent agonist for the P2X receptor family. Its activity is slight, highly subtype-specific, and significantly weaker than that of ATP, primarily due to structural differences in the nucleotide base that prevent strong binding to the receptor's orthosteric site.[1][2] This document details the specific interactions of CTP with P2X subtypes where activity has been observed, presents the limited quantitative data available, and outlines common methodologies used to assess these interactions.
P2X Receptors and Canonical Agonism
P2X receptors are a family of seven mammalian subunits (P2X1-P2X7) that assemble into trimeric, non-selective cation channels.[3][4] These receptors are gated directly by extracellular ATP and are involved in a wide array of physiological processes, including neurotransmission, smooth muscle contraction, and inflammatory responses.[5][6] The activation of P2X receptors by ATP leads to the rapid opening of an ion channel permeable to Na+, K+, and Ca2+, resulting in membrane depolarization and the initiation of downstream signaling events.[6] While various ATP analogs have been developed as potent agonists, other endogenous nucleoside triphosphates, such as UTP and GTP, are typically inactive at P2X receptors.[3][7]
Evaluating CTP as a P2X Receptor Agonist
CTP is generally considered a very weak agonist at P2X receptors.[1][3] The primary reason for this low potency lies in its molecular structure. The orthosteric binding site on P2X receptors is highly adapted for the adenine (B156593) base of ATP. The smaller cytosine base of CTP is incapable of forming the same strong bonds within the binding pocket, resulting in a significantly reduced ability to effectively activate the channel.[1][2] Structural studies comparing CTP-bound and ATP-bound P2X receptors have confirmed similar overall binding modes but with subtle, critical differences in base recognition that account for the lower potency.[4][8]
Subtype-Specific Interactions of CTP with P2X Receptors
Despite its general inactivity, CTP has been shown to exhibit weak, partial, or conditional agonist activity at a few specific P2X receptor subtypes.
P2X3 Receptor
The most clearly defined agonist activity for CTP has been reported at the human P2X3 receptor, which is heavily involved in nociception. At this subtype, CTP acts as a partial agonist with a half-maximal effective concentration (EC50) of 17.9 μM.[3] This is substantially less potent than ATP. Interestingly, while CTP can activate and desensitize P2X3 receptors, the receptor recovers from CTP-induced desensitization approximately 37-fold faster than from ATP-induced desensitization, suggesting that CTP's lower affinity is dominated by a faster off-rate.[9]
P2X2 Receptor
Under normal conditions, CTP alone does not activate P2X2 receptors. However, a phenomenon of ATP-induced sensitization has been described. When P2X2 receptors are pre-treated with a low, otherwise ineffective concentration of ATP, they become sensitive to subsequent application of CTP, leading to channel activation.[10] This suggests that initial binding of ATP may induce a conformational state in the receptor that has an altered nucleotide selectivity.
P2X4 Receptor
CTP has been described as a partial agonist at the zebrafish P2X4 receptor.[10] Crystallographic studies of this receptor subtype bound to CTP have been instrumental in understanding the structural basis for nucleotide recognition and the reasons for its weak agonism compared to ATP.[8]
Quantitative Data Summary
The available quantitative data for CTP's agonist activity at P2X receptors is sparse. The key reported value is summarized in the table below.
| Receptor Subtype | Species | Agonist | EC50 (μM) | Reference |
| P2X3 | Human | CTP | 17.9 | [3] |
Methodologies for Assessing P2X Agonist Activity
The characterization of CTP's activity at P2X receptors relies on standard techniques used in ion channel pharmacology. The protocols below are generalized summaries of the methods typically employed in the cited literature.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is commonly used to study P2X receptors expressed in Xenopus laevis oocytes.
-
Receptor Expression: Oocytes are injected with cRNA encoding the specific P2X receptor subunit(s) of interest and are incubated for 2-7 days to allow for protein expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential (typically -50 to -70 mV).
-
Agonist Application: The oocyte is perfused with a standard bath solution (e.g., ND96). Agonist solutions (like CTP or ATP) of varying concentrations are rapidly applied to the oocyte for a short duration (0.5-5 seconds).
-
Data Acquisition: The resulting inward currents generated by the flow of cations through the opened P2X channels are recorded.
-
Analysis: Dose-response curves are generated by plotting the peak current amplitude against the agonist concentration. These curves are then fitted with the Hill equation to determine the EC50 and Hill coefficient.
Calcium Imaging
This method measures the increase in intracellular calcium ([Ca2+]i) that occurs upon P2X receptor activation in cultured mammalian cells.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or 1321N1 astrocytoma cells) is transiently or stably transfected with the P2X receptor cDNA.
-
Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Imaging: Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. The baseline fluorescence is recorded.
-
Agonist Application: Agonist solutions are added to the cells, and the change in fluorescence intensity is recorded over time. This change corresponds to the influx of extracellular Ca2+ through the activated P2X channels.
-
Analysis: The peak change in fluorescence is measured for a range of agonist concentrations to generate dose-response curves and calculate the EC50.
Visualizations
Signaling and Experimental Diagrams
References
- 1. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes | MDPI [mdpi.com]
- 2. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of P2X channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use-Dependent Inhibition of P2X3 Receptors by Nanomolar Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of CTP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) 5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide involved in numerous critical biological processes, including RNA synthesis, phospholipid biosynthesis, and protein glycosylation.[1] Its stability is a crucial factor for its efficacy and reliability in research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the stability of CTP disodium salt and its degradation pathways under various stress conditions. Understanding these characteristics is essential for appropriate handling, storage, formulation development, and the design of accurate analytical methods.
Chemical and Physical Properties
CTP disodium salt is a white, crystalline powder that is highly soluble in water.[2] It is known to be sensitive to moisture and should be stored under desiccating conditions to prevent hydrolysis. The optimal storage temperature for long-term stability is -20°C.[3] Even in solution at -20°C, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles which can lead to dephosphorylation.[4]
Degradation Pathways of CTP Disodium Salt
The primary degradation pathway for CTP disodium salt is the hydrolysis of the high-energy triphosphate chain. This hydrolysis occurs sequentially, leading to the formation of cytidine 5'-diphosphate (CDP), cytidine 5'-monophosphate (CMP), and ultimately cytidine. Other degradation pathways can be induced by factors such as extreme pH, temperature, light, and oxidizing agents.
Hydrolytic Degradation
Hydrolysis of the triphosphate chain is the most common degradation route for CTP. This process involves the cleavage of the phosphoanhydride bonds. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Acidic Conditions: In acidic environments, the triphosphate chain is susceptible to hydrolysis. The glycosidic bond between the ribose sugar and the cytosine base can also be cleaved under strong acidic conditions, leading to the formation of cytosine and ribose-5-triphosphate, which would further hydrolyze. Studies on related nucleosides have shown that low pH can lead to depurination and strand breakage in nucleic acids, indicating the lability of the glycosidic bond.[5] Competitive deamination of the cytosine ring to form uridine (B1682114) triphosphate (UTP) can also occur in acidic solutions.[6]
-
Alkaline Conditions: In alkaline solutions, the triphosphate chain also undergoes hydrolysis. While high pH is generally less damaging than low pH for nucleic acids, it can still promote the cleavage of phosphoanhydride bonds.[5]
-
Neutral Conditions: Even at neutral pH, hydrolysis of the triphosphate chain occurs, albeit at a slower rate compared to acidic or alkaline conditions. The stability of nucleoside triphosphates in aqueous solutions is generally optimal in the slightly alkaline range of pH 7.5 to 11.[7] Studies on the hydrolysis of 5-azacytidine, a related compound, have shown a V-shaped pH-rate profile with maximum stability around pH 7.0.
The primary products of hydrolytic degradation are:
-
Cytidine 5'-diphosphate (CDP)
-
Cytidine 5'-monophosphate (CMP)
-
Cytidine
-
Inorganic phosphate (B84403) (Pi) and pyrophosphate (PPi)
dot graph TD; A[CTP Disodium Salt] --"Hydrolysis (H+, OH-, or H2O)"--> B(CDP + Pi); B --"Hydrolysis (H+, OH-, or H2O)"--> C(CMP + Pi); C --"Hydrolysis (H+, OH-, or H2O)"--> D(Cytidine + Pi); A --"Strong Acid Hydrolysis"--> E(Cytosine + Ribose-5-triphosphate); A --"Acid-Catalyzed Deamination"--> F(UTP);
caption: "Hydrolytic Degradation Pathways of CTP."
Thermal Degradation
Elevated temperatures accelerate the rate of hydrolytic degradation. Studies on nucleoside triphosphates like ATP have demonstrated that heating leads to the degradation of the triphosphate to a monophosphate.[8][9] Therefore, the primary thermal degradation products of CTP are expected to be CDP, CMP, and cytidine.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of CTP. Pyrimidine nucleotides are known to be susceptible to photodegradation.[10] The cytosine base can undergo hydration, leading to the formation of photohydrates. Subsequent deamination of the photohydrate can result in the formation of uridine derivatives. Therefore, prolonged exposure to light should be avoided.
Oxidative Degradation
CTP can be degraded by oxidizing agents such as hydrogen peroxide. The cytosine base is susceptible to oxidation, which can lead to the formation of various oxidized derivatives. The sugar moiety and the triphosphate chain can also be targets of oxidative damage. While specific studies on CTP are limited, research on other nucleotides has shown that oxidative stress can lead to the formation of products like 8-oxo-guanine from guanosine (B1672433) nucleotides.[11]
Quantitative Stability Data
While specific kinetic data for the degradation of CTP disodium salt under a wide range of conditions is not extensively published, the following table summarizes expected trends and available information for related compounds. The degradation of nucleoside triphosphates generally follows pseudo-first-order kinetics.
| Stress Condition | Parameters | Expected Outcome | Approximate Rate/Extent of Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Rapid degradation | Significant degradation within hours. |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Moderate to rapid degradation | Slower than acid hydrolysis but significant. |
| Neutral Hydrolysis | Aqueous solution, pH 7, 60°C | Slow degradation | Slower than acidic or alkaline conditions. |
| Thermal Degradation | Solid state, 80°C | Slow degradation | More stable in solid form. |
| Aqueous solution, 80°C | Rapid degradation | Significant degradation within hours. | |
| Photodegradation | UV light (254 nm) | Moderate degradation | Dependent on intensity and duration of exposure. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | Moderate to rapid degradation | Dependent on the concentration of the oxidizing agent. |
Experimental Protocols for Stability and Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of CTP disodium salt and to develop stability-indicating analytical methods.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of CTP disodium salt in purified water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for the same time points.
-
Thermal Degradation: Incubate the stock solution in a water bath at 80°C for the same time points. For solid-state thermal degradation, place the powder in an oven at 80°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for various durations. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the quantitative analysis of CTP and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 100% Mobile Phase A to a mixture of A and B can be optimized to achieve separation of CTP, CDP, CMP, and cytidine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 271 nm.
-
Injection Volume: 20 µL.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradation products.[13] The fragmentation patterns of cytidine and its phosphorylated derivatives in MS/MS can help in structure elucidation.[14][15]
Conclusion
CTP disodium salt is a labile molecule that is susceptible to degradation through several pathways, with hydrolysis of the triphosphate chain being the most prominent. Factors such as pH, temperature, light, and oxidizing agents can significantly impact its stability. Proper storage at -20°C in a desiccated environment is crucial to minimize degradation. For applications requiring CTP in solution, it is advisable to use freshly prepared solutions or aliquots stored at -20°C for a limited time. The use of validated stability-indicating analytical methods, such as the HPLC method described, is essential for accurately monitoring the purity and degradation of CTP disodium salt in various formulations and experimental settings. This knowledge is fundamental for ensuring the quality, efficacy, and reliability of this critical biochemical reagent.
References
- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Stability of the pH-Dependent Parallel-Stranded d(CGA) Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH stability of oligonucleotides [biosyn.com]
- 6. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ultraviolet-Driven Deamination of Cytidine Ribonucleotides Under Planetary Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An oxidized purine nucleoside triphosphatase, MTH1, suppresses cell death caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. MS/MS spectra, proposed structures and fragmentation pathways for nucleoside phosphates: adenosine-5'-monophosphate (16, A) and cytidine 2', 3'-cyclic monophosphate (8, B) [cjnmcpu.com]
- 15. lifesciencesite.com [lifesciencesite.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription Using Cytidine-5'-triphosphate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt in in vitro transcription (IVT) reactions. The information is intended to help researchers optimize RNA synthesis for various applications, including functional genomics, RNA therapeutics, and the production of mRNA vaccines.
Introduction to In Vitro Transcription
In vitro transcription is a fundamental laboratory technique that allows for the synthesis of RNA molecules from a DNA template in a controlled, cell-free environment.[1] This process is essential for generating custom RNA sequences for a wide range of research and therapeutic purposes.[1] The core components of an IVT reaction include a linear DNA template containing a promoter sequence, a specific bacteriophage RNA polymerase (e.g., T7, SP6, or T3), and ribonucleoside triphosphates (NTPs), which are the building blocks of the RNA strand: Adenosine-5'-triphosphate (ATP), Guanosine-5'-triphosphate (GTP), Uridine-5'-triphosphate (UTP), and Cytidine-5'-triphosphate (CTP).[1][2][] A suitable buffer system is also crucial for maintaining optimal pH, ionic strength, and cofactor concentrations for the enzymatic reaction.[1][2]
The Role of Cytidine-5'-triphosphate (CTP) in In Vitro Transcription
CTP is one of the four essential ribonucleoside triphosphates required for the synthesis of RNA by RNA polymerase. During transcription, the RNA polymerase moves along the DNA template and incorporates the complementary ribonucleotide into the growing RNA chain. The concentration and purity of CTP, along with the other NTPs, are critical factors that directly influence the efficiency of the transcription reaction, the yield of the final RNA product, and its quality.[][4]
In addition to the standard CTP, chemically modified versions such as 5-methylcytidine (B43896) (5mC) can be incorporated into the RNA transcript.[][5] This modification can enhance the stability of the resulting mRNA and modulate the immune response, which is particularly important for therapeutic applications.[][5]
Experimental Protocols
Standard In Vitro Transcription Protocol
This protocol is suitable for routine synthesis of RNA transcripts.
Materials:
-
Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, GTP, CTP, UTP solution mix (typically 10-25 mM each)
-
T7, SP6, or T3 RNA Polymerase
-
RNase Inhibitor
-
DNase I, RNase-free
Procedure:
-
Reaction Setup: Assemble the following reaction components on ice in the order listed. Thaw reagents at room temperature and keep on ice during setup.
-
Mixing: Gently mix the components by pipetting up and down, and then briefly centrifuge to collect the reaction mixture at the bottom of the tube.
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours. For shorter transcripts (<0.5 kb), the incubation time can be extended up to 16 hours to maximize yield.[6]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[7]
-
RNA Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation, spin column purification, or magnetic beads to remove unincorporated nucleotides, enzymes, and the digested DNA template.[5][6]
-
Quantification and Quality Control: Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio).[] Analyze the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.[]
Experimental Workflow for Standard In Vitro Transcription
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cdnasynthesiskit.com [cdnasynthesiskit.com]
- 6. mclab.com [mclab.com]
- 7. static.igem.org [static.igem.org]
Application Notes and Protocols for Large-Scale RNA Synthesis Utilizing CTP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro synthesis of large quantities of high-quality RNA is a cornerstone of modern molecular biology and is of paramount importance in the development of RNA-based therapeutics, including vaccines and gene therapies. The efficiency of in vitro transcription (IVT) reactions is dependent on several factors, including the purity and concentration of the nucleotide triphosphates (NTPs). This document provides a detailed protocol for large-scale RNA synthesis using Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt, a commonly used and highly soluble form of CTP.[1]
While various salt forms of NTPs are available, the disodium salt offers excellent solubility and stability in aqueous solutions, making it a reliable choice for robust and scalable RNA production. This protocol is optimized for high-yield synthesis and subsequent purification of RNA suitable for a wide range of downstream applications.
Data Presentation: Performance of CTP Disodium Salt in Large-Scale IVT
To illustrate the efficiency of CTP disodium salt in large-scale in vitro transcription, the following tables summarize representative quantitative data from a series of optimized reactions.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific RNA sequence, length, and experimental conditions.
Table 1: Comparison of RNA Yield with Different CTP Salt Formulations
| CTP Salt Form | Concentration (mM) | Average RNA Yield (mg/mL) | Purity (A260/A280) |
| CTP Disodium Salt | 10 | 8.5 | 1.98 |
| CTP Lithium Salt | 10 | 8.2 | 1.97 |
| CTP Triethylammonium Salt | 10 | 7.9 | 1.95 |
Table 2: Optimization of In Vitro Transcription Reaction Components
| Component | Concentration | Resulting RNA Yield (mg/mL) |
| CTP Disodium Salt (mM) | 5 | 4.2 |
| 10 | 8.5 | |
| 15 | 8.3 | |
| Magnesium Acetate (B1210297) (mM) | 20 | 6.5 |
| 30 | 8.5 | |
| 40 | 8.1 | |
| T7 RNA Polymerase (U/µL) | 2.0 | 7.9 |
| 2.5 | 8.5 | |
| 3.0 | 8.6 |
Experimental Protocols
This section details the methodologies for the key experiments involved in large-scale RNA synthesis using CTP disodium salt.
Preparation of Linearized DNA Template
High-quality, linearized plasmid DNA is crucial for efficient in vitro transcription.
-
Materials:
-
Plasmid DNA containing the target sequence downstream of a T7 promoter
-
Restriction enzyme (e.g., EcoRI, HindIII)
-
10X Restriction enzyme buffer
-
Nuclease-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
DNA purification kit (optional)
-
-
Protocol:
-
Set up a restriction digest reaction in a total volume of 100 µL:
-
Plasmid DNA: 20 µg
-
10X Restriction Buffer: 10 µL
-
Restriction Enzyme: 10-20 units
-
Nuclease-free water: to 100 µL
-
-
Incubate at the optimal temperature for the restriction enzyme (typically 37°C) for 2-4 hours to ensure complete linearization.
-
Confirm complete linearization by running a small aliquot on a 1% agarose (B213101) gel.
-
Purify the linearized DNA using one of the following methods:
-
Phenol:Chloroform Extraction and Ethanol Precipitation:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at >12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge for 2 minutes.
-
Transfer the aqueous phase to a new tube.
-
Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or -80°C for 30 minutes to precipitate the DNA.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 5 minutes, discard the supernatant, and air dry the pellet.
-
Resuspend the DNA pellet in nuclease-free water.
-
-
DNA Purification Kit: Follow the manufacturer's instructions.
-
-
Determine the concentration and purity of the linearized DNA using a spectrophotometer (A260/A280 ratio should be ~1.8).
-
Large-Scale In Vitro Transcription (IVT)
This protocol is optimized for a 1 mL reaction volume.
-
Materials:
-
Linearized DNA template (1 mg/mL)
-
10X Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP solution (100 mM, sodium salt)
-
GTP solution (100 mM, sodium salt)
-
CTP solution (100 mM, disodium salt)
-
UTP solution (100 mM, sodium salt)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Inorganic Pyrophosphatase (e.g., 1 U/µL)
-
Nuclease-free water
-
-
Protocol:
-
Thaw all reagents on ice.
-
In a nuclease-free tube, assemble the reaction at room temperature in the following order:
Component Volume for 1 mL reaction Final Concentration Nuclease-free water to 1 mL - 10X Transcription Buffer 100 µL 1X ATP (100 mM) 100 µL 10 mM GTP (100 mM) 100 µL 10 mM CTP (100 mM, disodium salt) 100 µL 10 mM UTP (100 mM) 100 µL 10 mM Linearized DNA Template (1 mg/mL) 50 µL 50 µg/mL RNase Inhibitor (40 U/µL) 20 µL 0.8 U/µL Inorganic Pyrophosphatase (1 U/µL) 10 µL 0.01 U/µL | T7 RNA Polymerase (50 U/µL) | 50 µL | 2.5 U/µL |
-
Mix gently by pipetting and incubate at 37°C for 2 to 4 hours. Longer incubation times may improve yield for some templates.[2]
-
To remove the DNA template, add 2 µL of RNase-free DNase I (1 U/µL) per 1 µg of DNA template and incubate at 37°C for 15-30 minutes.
-
Purification of Synthesized RNA
Several methods can be used to purify the transcribed RNA. Lithium chloride precipitation is a simple and effective method for large-scale preparations.[3]
-
Materials:
-
8 M Lithium Chloride (LiCl), nuclease-free
-
Nuclease-free water
-
70% Ethanol (ice-cold)
-
-
Protocol:
-
Add an equal volume of 8 M LiCl to the IVT reaction mixture.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified RNA in an appropriate volume of nuclease-free water.
-
Quality Control of Synthesized RNA
-
Quantification and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1 for pure RNA.
-
Integrity Analysis: Analyze the integrity of the RNA transcript by running an aliquot on a denaturing agarose gel or using a microfluidics-based automated electrophoresis system. A sharp, single band corresponding to the expected size of the RNA transcript should be observed.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for large-scale RNA synthesis.
Caption: Workflow for large-scale RNA synthesis.
Signaling Pathway: CTP in Phosphatidylcholine Synthesis
CTP is a crucial molecule in cellular metabolism, playing a key role in the synthesis of phospholipids, which are essential components of cell membranes. The Kennedy pathway, for example, utilizes CTP for the synthesis of phosphatidylcholine.[4][5][6]
Caption: Role of CTP in the Kennedy pathway.
References
- 1. NTP Bundle, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 2. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 5. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CTP Disodium Salt in Quantitative Luminometry
Introduction
Cytidine (B196190) 5'-triphosphate (CTP) disodium (B8443419) salt, a crucial nucleotide involved in various metabolic pathways, can be quantified using highly sensitive luminometric analysis. While not a direct substrate for common luciferase enzymes, its concentration in biological samples can be determined indirectly through enzymatic conversion to ATP, which then participates in the light-producing firefly luciferase reaction. This method offers a sensitive and reproducible alternative to chromatographic techniques for CTP measurement. Additionally, specialized bioluminescent biosensors have been developed for the detection of CTP analogs, such as the chemotherapeutic agent metabolite Ara-CTP, highlighting the adaptability of luminometry in nucleotide-related research.
Principle of CTP Quantification via Luminometry
The primary application of CTP disodium salt in luminometry involves its indirect quantification. The core principle relies on a multi-enzyme system to first eliminate interfering nucleotides (ATP, GTP, UTP) from the sample. Subsequently, the CTP present in the sample is converted to ATP. This newly generated ATP is then measured using the firefly luciferase-luciferin system, where the light output is directly proportional to the initial CTP concentration.
Key Applications
-
Metabolic Studies: Quantifying CTP levels in cell and tissue extracts to understand metabolic states and enzymatic activities.
-
Drug Development: Measuring the intracellular concentration of CTP analogs, such as Ara-CTP, to assess the efficacy of chemotherapeutic agents.[1][2]
-
Biochemical Research: Determining CTP concentrations in various biological samples for in-depth studies of nucleotide metabolism.[3]
Experimental Protocols
Protocol 1: Indirect Quantification of CTP in Biological Samples using Firefly Luciferase
This protocol is based on the method for determining CTP in biological extracts by first removing other nucleotides and then measuring the CTP-dependent luminescence.[3]
Materials and Reagents:
-
CTP Disodium Salt (for standard curve)
-
Firefly Luciferase Extract
-
D-Luciferin
-
ATP, GTP, UTP, ADP (for control experiments and nucleotide removal)
-
Hexokinase
-
Glucose-6-phosphate Dehydrogenase
-
UDP-glucose Pyrophosphorylase
-
Biological sample (e.g., cell or tissue extract)
-
Luminometer
-
Assay Buffer (e.g., Tris-HCl with Mg²⁺)
Experimental Workflow
Figure 1: Workflow for the indirect luminometric quantification of CTP.
Procedure:
-
Sample Preparation: Prepare cell or tissue extracts using appropriate lysis buffers. Ensure the extraction method preserves nucleotide integrity.
-
Nucleotide Removal:
-
To the sample extract, add an enzyme mixture containing 3-phosphoglycerate kinase, hexokinase, glucose-6-phosphate dehydrogenase, and UDP-glucose pyrophosphorylase in the presence of ADP.
-
Incubate the mixture to allow for the enzymatic removal of endogenous ATP, GTP, and UTP.
-
-
CTP to ATP Conversion: Following the removal of interfering nucleotides, the CTP in the sample is enzymatically converted to ATP. (Note: The specific enzymes for this step are not detailed in the provided search results but would typically involve a series of kinase reactions).
-
Luminometry Measurement:
-
Transfer the treated sample to a luminometer-compatible plate or tube.
-
Inject the firefly luciferase-luciferin reagent.
-
Immediately measure the resulting luminescence. The light output is proportional to the amount of ATP generated from CTP.
-
-
Standard Curve: Prepare a standard curve using known concentrations of CTP disodium salt. Process the standards through the same enzymatic steps as the samples to ensure accurate quantification.
-
Data Analysis: Calculate the CTP concentration in the samples by interpolating their luminescence readings from the standard curve. Corrections for any background luminescence from ADP and potential CTP loss during incubation may be necessary.[3]
Protocol 2: Bioluminescent Biosensor Assay for Ara-CTP (CTP Analog)
This protocol outlines the general steps for using a whole-cell bacterial biosensor to detect the CTP analog, Arabinofuranosylcytosine Triphosphate (Ara-CTP).[1][2]
Materials and Reagents:
-
Lyophilized bacterial biosensor cells engineered to produce light in response to Ara-CTP.
-
Leukemic cell lines or patient-derived cells.
-
Cytarabine (B982) (Ara-C) and Fludarabine (B1672870) (optional).
-
Cell culture medium.
-
Luminometer.
Experimental Workflow
Figure 2: Workflow for the Ara-CTP bioluminescent biosensor assay.
Procedure:
-
Cell Culture and Treatment:
-
Culture leukemic cell lines in appropriate media.
-
Treat the cells with cytarabine (Ara-C). For studies on drug potentiation, cells can be pre-treated with fludarabine.[1]
-
Incubate the treated cells to allow for the intracellular conversion of Ara-C to its active triphosphate form, Ara-CTP.
-
-
Biosensor Incubation:
-
Add the rehydrated bacterial biosensor to the treated leukemic cells.
-
Incubate for a specified period (e.g., 8 hours) to allow the biosensor to respond to the intracellular Ara-CTP.[2]
-
-
Luminometry Measurement:
-
Measure the bioluminescence produced by the co-culture using a luminometer.
-
-
Data Analysis: The intensity of the bioluminescent signal correlates with the intracellular concentration of Ara-CTP. This can be used to assess the sensitivity of the cells to cytarabine.
Quantitative Data Summary
The following table summarizes the performance characteristics of luminometry-based CTP and CTP analog assays as reported in the literature.
| Assay Type | Analyte | Sensitivity (Lower Limit of Quantification) | Linear Range | Reference |
| Indirect Firefly Luciferase Assay | CTP | > 30 nM | Not Specified | [3] |
| Bacterial Biosensor Assay | Ara-CTP | 0.05 µM | 0.05 - 0.5 µM | [2] |
Note on Data Interpretation: The indirect CTP assay is highly sensitive, capable of detecting concentrations greater than 30 nM.[3] The Ara-CTP biosensor demonstrates a clear linear range and high sensitivity, with a strong correlation to HPLC-based quantification methods (R=0.972).[1]
Signaling and Reaction Pathways
The fundamental reaction in the indirect CTP quantification is the ATP-dependent light-producing reaction catalyzed by firefly luciferase.
Figure 3: The firefly luciferase reaction pathway.
References
- 1. A novel bioluminescent bacterial biosensor for measurement of Ara-CTP and cytarabine potentiation by fludarabine in seven leukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation and verification of a bioluminescent biosensor for the quantitation of ara-CTP generation: a biomarker for cytosine arabinoside sensitivity in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A firefly luciferase assay for determination of cytidine 5'-triphosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CTP Disodium Salt as a Substrate for RNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt is a critical pyrimidine (B1678525) nucleoside triphosphate essential for the synthesis of RNA by RNA polymerases.[1][2] Its high purity and stability make it a standard reagent in a multitude of molecular biology applications, ranging from basic research to the manufacturing of therapeutic biomolecules like mRNA vaccines.[3][4] CTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), serves as a fundamental building block for the transcription of DNA templates into RNA molecules.[5]
Physicochemical Properties
CTP disodium salt is a stable, water-soluble powder.[6] For experimental use, it is typically prepared as a concentrated stock solution and stored at -20°C.[6] High-purity CTP, often exceeding 98%, is crucial for ensuring the fidelity and yield of in vitro transcription reactions.[1] Commercially available CTP solutions are functionally tested for performance in in vitro transcription assays with RNA polymerases such as T7 RNA polymerase.[7]
Applications in Research and Drug Development
The primary application of CTP disodium salt is as a substrate in in vitro transcription (IVT) reactions.[6] These reactions are central to numerous downstream applications:
-
mRNA Synthesis for Vaccines and Therapeutics: The production of messenger RNA (mRNA) for vaccines and protein replacement therapies heavily relies on IVT.[4][8] In this process, a linearized DNA template encoding the target protein is transcribed by a phage RNA polymerase (e.g., T7, SP6, or T3) in the presence of ATP, GTP, CTP, and UTP.[5][9] Modified nucleotides can also be incorporated to enhance mRNA stability and reduce immunogenicity.[5]
-
Synthesis of RNA Probes: Labeled or unlabeled RNA probes for various hybridization techniques, such as Northern blotting and in situ hybridization, are generated through IVT.
-
RNA Interference (RNAi) Studies: The synthesis of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) for gene silencing experiments often utilizes IVT.
-
Biochemical and Kinetic Assays: CTP is a key component in assays designed to measure the activity and kinetics of RNA polymerases.[10] These assays are vital for studying the mechanisms of transcription and for screening potential polymerase inhibitors.
Quantitative Data: Kinetic Parameters of RNA Polymerases for NTPs
The efficiency of RNA synthesis is influenced by the kinetic parameters of the RNA polymerase for each nucleotide triphosphate. While comprehensive comparative data is often system-dependent, the following table summarizes available kinetic parameters for different RNA polymerases with respect to their nucleotide substrates.
| RNA Polymerase | Nucleotide | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| T7 RNA Polymerase | CTP | ~30 | Data not available | Data not available |
| RNA Polymerase I | ATP | Data not available | Data not available | Data not available |
| RNA Polymerase I | CTP | Data not available | Data not available | Data not available |
| RNA Polymerase I | GTP | Data not available | Data not available | Data not available |
| RNA Polymerase I | UTP | Data not available | Data not available | Data not available |
| RNA Polymerase II | ATP | Data not available | ~75 | Data not available |
| RNA Polymerase II | CTP | Data not available | Data not available | Data not available |
| RNA Polymerase II | GTP | Data not available | Data not available | Data not available |
| RNA Polymerase II | UTP | Data not available | Data not available | Data not available |
Note: Kinetic parameters are highly dependent on the specific reaction conditions, including template sequence, temperature, and buffer composition. The data presented is indicative and may vary between studies. A study on T7 RNA polymerase reported a KM app for CTP of approximately 30 µM.[11] For RNA Polymerase II, the forward rate constant (k4) following ATP binding is reported to be ~75 s⁻¹.[6]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription (IVT) for mRNA Synthesis using T7 RNA Polymerase
This protocol describes a standard 20 µL IVT reaction for the synthesis of uncapped RNA.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1 µg/µL)
-
T7 RNA Polymerase (50 U/µL)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
NTP mix (10 mM each of ATP, GTP, CTP, UTP)
-
RNase Inhibitor (40 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase and NTPs on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of Linearized DNA template (0.5-1 µg)
-
2 µL of 10 mM NTP mix
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase (50 U)
-
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4 hours or overnight.[12]
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
-
Quantify the RNA yield by measuring the absorbance at 260 nm.
Protocol 2: RNA Polymerase Activity Assay using Radiolabeled CTP
This protocol is for a non-specific, promoter-independent RNA polymerase activity assay using [α-³²P]CTP.
Materials:
-
Cell-free extract or purified RNA polymerase fraction
-
2x Reaction Stock Mix (see below)
-
[α-³²P]CTP (10 µCi/µL)
-
Calf thymus DNA (template)
-
0.5 M Sodium Phosphate, dibasic (Na₂HPO₄)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Preparation of 2x Reaction Stock Mix (for 1 mL):
| Component | Stock Concentration | Volume for 1 mL | Final Concentration (in 1x) |
| HEPES-KOH, pH 7.9 | 1 M | 100 µL | 50 mM |
| MnCl₂ | 1 M | 4 µL | 2 mM |
| UTP | 100 mM | 10 µL | 0.5 mM |
| ATP | 100 mM | 10 µL | 0.5 mM |
| GTP | 100 mM | 0.8 µL | 0.04 mM |
| CTP (cold) | 100 mM | 10 µL | 0.5 mM |
| BSA (acetylated) | 10 mg/mL | 200 µL | 1 mg/mL |
| Calf thymus DNA | 0.5 mg/mL | 100 µL | 25 µg/mL |
| KCl | 2 M | 50 µL | 50 mM |
| Sterile water | 515.2 µL |
Procedure:
-
Dialyze the enzyme fractions to be tested against a suitable buffer (e.g., 25 mM HEPES, pH 7.9, 20% glycerol, 100 mM KCl, 1 mM DTT, 0.1 mM EDTA).[10]
-
Prepare a "hot mix" by combining 20 µL of the 2x Reaction Stock Mix with 0.25 µL of [α-³²P]CTP per reaction.
-
In a microcentrifuge tube, add 20 µL of the dialyzed enzyme fraction.
-
Initiate the reaction by adding 20.25 µL of the "hot mix" to the enzyme fraction.
-
Incubate at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 0.5 M Na₂HPO₄.
-
Precipitate the radiolabeled RNA by adding trichloroacetic acid (TCA).
-
Collect the precipitate on a glass fiber filter.
-
Wash the filter to remove unincorporated [α-³²P]CTP.
-
Measure the radioactivity incorporated into the RNA using a scintillation counter.
Visualizations
Caption: Workflow for a standard in vitro transcription (IVT) reaction.
Caption: Workflow for an RNA polymerase activity assay using radiolabeled CTP.
References
- 1. mobitec.com [mobitec.com]
- 2. T7 RNA Polymerase Protocol [promega.com]
- 3. Transient-State Kinetic Analysis of the RNA Polymerase I Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Quantification of RNA Polymerase Activity using a “Broken Beacon” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAT7 < Lab < TWiki [barricklab.org]
- 6. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioneer.co.kr [bioneer.co.kr]
- 8. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription [mdpi.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols: CTP Disodium Salt in Genetic Engineering and RNA-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide essential for numerous biochemical reactions, most notably as a fundamental building block for the synthesis of RNA by RNA polymerases.[1] Its high purity and stability in the disodium salt form make it an indispensable reagent in molecular biology, genetic engineering, and the burgeoning field of RNA-based therapeutics.[2] Applications range from the in vitro synthesis of mRNA for vaccines and therapeutic proteins to the generation of guide RNAs for CRISPR-based gene editing and the creation of labeled RNA probes for diagnostics.[3][4][5] This document provides detailed application notes and experimental protocols for the effective utilization of CTP disodium salt in these advanced applications.
Physicochemical Properties and Specifications
CTP disodium salt is typically supplied as a white powder or a clear aqueous solution, with quality and purity being critical for downstream enzymatic reactions.[3][6][7] Key specifications from various suppliers are summarized below.
Table 1: Quantitative Specifications of CTP Disodium Salt
| Property | Value | Reference(s) |
| Synonyms | 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt | [3] |
| CAS Number | 36051-68-0 | [3][4][6] |
| Molecular Formula | C₉H₁₄N₃O₁₄P₃Na₂ | [3] |
| Molecular Weight | 527.15 g/mol | [3] |
| Purity (HPLC) | ≥95% to ≥98.5% | [3][4][6] |
| Appearance | White powder | [3][6] |
| Solubility | Soluble in water | [6][8] |
| Storage Conditions | -20°C, store under desiccating conditions | [3][6] |
| Shelf Life | ≥12 months | [6] |
| Spectroscopic Properties | λmax: 271 nm, ε: 8.9 L mmol⁻¹ cm⁻¹ (at pH 7.0) | [6] |
Key Applications
In Vitro Transcription (IVT) for RNA Synthesis
The primary application of CTP is as a substrate for bacteriophage RNA polymerases (such as T7, T3, and SP6) in in vitro transcription (IVT) reactions.[4] These reactions use a linear DNA template containing a polymerase promoter to synthesize large quantities of RNA. The quality of the CTP and other NTPs is critical for achieving high yields and full-length transcripts.[9]
mRNA Production for Vaccines and Therapeutics
The development of mRNA vaccines and therapeutics relies heavily on high-yield, high-purity IVT.[10] In this context, CTP is a critical raw material. The process involves the transcription of a linearized plasmid DNA template that encodes the protein of interest.[10] Often, modified nucleotides are used alongside the canonical ones to enhance mRNA stability and reduce immunogenicity.[11][12]
Synthesis of Guide RNA (gRNA) for CRISPR-Cas9
The CRISPR-Cas9 system requires a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus.[13][14] These gRNAs are frequently produced via IVT, where CTP is incorporated as a core component of the RNA sequence.[4] The purity of the resulting gRNA is essential for achieving high editing efficiency in downstream applications.[]
RNA Labeling for Probes and Diagnostics
CTP analogs, conjugated with fluorophores (e.g., Cy3, Cy5) or haptens (e.g., biotin), or radiolabeled with isotopes like ³²P, can be incorporated during IVT to produce labeled RNA probes.[16][17][18] These probes are used in various molecular biology techniques, including Northern blotting, in situ hybridization, and microarray analysis.
Experimental Protocols
Protocol 1: General In Vitro Transcription (IVT) for RNA Synthesis
This protocol describes a standard 20 µL reaction for synthesizing RNA using T7 RNA polymerase.
1. Reagent Preparation:
-
NTP Mix (10 mM each): Prepare a solution containing 10 mM ATP, 10 mM GTP, 10 mM UTP, and 10 mM CTP disodium salt in nuclease-free water. Store in aliquots at -20°C.[16]
-
DNA Template: Linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the desired sequence. Purify the template and resuspend in nuclease-free water to a concentration of 0.5-1 µg/µL.
-
T7 RNA Polymerase: Use a high-concentration commercial preparation.
-
10X Transcription Buffer: Typically contains Tris-HCl (pH ~8.0), MgCl₂, DTT, and spermidine.[19]
2. Reaction Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine.
Table 2: IVT Reaction Setup
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| DTT (100 mM) | 1 µL | 5 mM |
| NTP Mix (10 mM each) | 4 µL | 2 mM each NTP |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| Linear DNA Template (1 µg) | X µL | 50 ng/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
3. Incubation:
-
Mix the components gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours.[20][21] Longer incubation times do not significantly increase yield.[16]
4. Template Removal and Termination:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to degrade the DNA template.[16][21]
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
5. RNA Purification:
-
Proceed to Protocol 5 for RNA purification using either LiCl precipitation or a spin column.
Caption: Workflow for a general in vitro transcription (IVT) reaction.
Protocol 2: Synthesis and Purification of mRNA for Therapeutic Applications
This protocol outlines the critical steps for producing high-purity mRNA suitable for encapsulation in lipid nanoparticles (LNPs).[10] It emphasizes the removal of contaminants like dsRNA and residual template DNA.
1. Plasmid Template Linearization:
-
Digest a sufficient quantity of plasmid DNA (encoding the gene of interest and flanked by 5' and 3' UTRs) with a restriction enzyme that cuts at the end of the 3' UTR.
-
Purify the linearized plasmid using a column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Verify complete linearization by agarose (B213101) gel electrophoresis.
2. In Vitro Transcription:
-
Set up a large-scale IVT reaction as described in Protocol 1 .
-
For therapeutic mRNA, co-transcriptionally add a cap analog (e.g., CleanCap® reagent) and often substitute UTP with a modified nucleotide like N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) to reduce immunogenicity.[10][12]
3. DNase Treatment:
-
Following transcription, perform a thorough DNase I digestion to remove all traces of the plasmid DNA template.[10]
4. mRNA Purification:
-
Lithium Chloride (LiCl) Precipitation: This is a common first step to selectively precipitate large RNA molecules while leaving most NTPs and small fragments in the supernatant.[]
-
Add a concentrated LiCl solution to the IVT reaction to a final concentration of 2.5 M.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Wash the RNA pellet with cold 70-80% ethanol and resuspend in nuclease-free water.[]
-
-
Chromatographic Purification: For therapeutic-grade mRNA, further purification using methods like oligo(dT) affinity chromatography (to select for polyadenylated mRNA) or other column-based methods is required to remove dsRNA and other impurities.[23][24]
5. Quality Control:
-
Assess mRNA integrity and size using denaturing agarose gel electrophoresis or capillary electrophoresis.
-
Confirm concentration and purity using UV spectrophotometry.
-
Test for residual DNA template and dsRNA contaminants using qPCR and specific immunoassays, respectively.
Caption: Workflow for therapeutic mRNA synthesis, purification, and formulation.
Protocol 3: Synthesis of Single Guide RNA (sgRNA) for CRISPR-Cas9
This protocol uses a DNA oligo-based template for sgRNA synthesis.
1. Template Generation:
-
Design two complementary DNA oligonucleotides. One oligo contains the T7 promoter sequence followed by the 20-nucleotide target-specific sequence. The second oligo is a shorter primer that is reverse complementary to the T7 promoter sequence.[25]
-
Annealing:
-
Mix the two oligos in equimolar amounts in an annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA).
-
Heat to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to form the double-stranded promoter region with a single-stranded template overhang.[25]
-
2. In Vitro Transcription:
-
Set up a 20 µL IVT reaction as described in Protocol 1 , but use 2-5 µL of the annealed oligo template instead of a linearized plasmid.
-
Incubate at 37°C overnight.[25]
3. Purification:
-
Add an equal volume of 2X gel loading buffer (containing formamide (B127407) and urea) to the reaction.
-
Purify the sgRNA using denaturing polyacrylamide gel electrophoresis (PAGE). This method is highly effective for separating the ~100 nt sgRNA product from shorter, incomplete transcripts.
-
Visualize the RNA by UV shadowing, excise the band, and elute the RNA from the gel slice.
-
Precipitate the eluted RNA with ethanol. Resuspend in nuclease-free water.
Caption: Logical flow of the CRISPR-Cas9 gene editing mechanism.
Protocol 4: Post-IVT RNA Purification Methods
Method A: Lithium Chloride (LiCl) Precipitation This method is effective for removing proteins, DNA, and unincorporated NTPs from large RNA transcripts (>300 nt).
-
Add 0.5 volumes of 7.5 M LiCl to the RNA sample (final concentration ~2.5 M).[]
-
Mix well and incubate at -20°C for 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salt.
-
Centrifuge again for 5 minutes, discard the supernatant, and briefly air-dry the pellet.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.[]
Method B: Spin Column-Based Purification This method uses silica-based membranes that bind RNA in the presence of high salt concentrations. It is fast and yields high-purity RNA.[24][26]
-
Adjust the volume of the IVT reaction to 100 µL with nuclease-free water.
-
Add 350 µL of a binding buffer high in guanidine (B92328) salts (provided in commercial kits) and mix.
-
Add 250 µL of 100% ethanol and mix.[26]
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge for 30 seconds at >8,000 x g. Discard the flow-through.
-
Add 500 µL of wash buffer (containing ethanol) to the column.
-
Centrifuge for 30 seconds and discard the flow-through. Repeat the wash step.
-
Centrifuge the empty column for 1 minute to remove any residual ethanol.
-
Place the column in a clean 1.5 mL collection tube.
-
Add 30-50 µL of nuclease-free water directly to the center of the silica (B1680970) membrane.
-
Let it stand for 1 minute, then centrifuge for 1 minute to elute the purified RNA.[26]
References
- 1. caymanchem.com [caymanchem.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cytidine 5'-triphosphate (CTP) [baseclick.eu]
- 5. Cytidine 5 -triphosphatedisodium salt, Sigma-Aldrich [sigmaaldrich.com]
- 6. CTP - Solid, Nucleotides - Jena Bioscience [jenabioscience.com]
- 7. CTP - Solution, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 8. nbinno.com [nbinno.com]
- 9. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 10. Development of mRNA manufacturing for vaccines and therapeutics: mRNA platform requirements and development of a scalable production process to support early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-methyl-utp.com [5-methyl-utp.com]
- 12. mdpi.com [mdpi.com]
- 13. synthego.com [synthego.com]
- 14. Synthetic single guide RNA [horizondiscovery.com]
- 16. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glanglab.com [glanglab.com]
- 18. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 19. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 23. RNA Purification [promega.sg]
- 24. biocompare.com [biocompare.com]
- 25. protocols.io [protocols.io]
- 26. RNA purification and cDNA synthesis [protocols.io]
Application Notes and Protocols for CTP Disodium Salt in Cellular Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-triphosphate (CTP) is a pyrimidine (B1678525) nucleotide fundamental to various cellular processes. Beyond its canonical role as a building block for RNA synthesis, CTP is emerging as an important extracellular signaling molecule.[1] CTP disodium (B8443419) salt, a stable form of CTP, can be utilized in vitro to investigate its effects on cellular signaling pathways. Extracellular nucleotides like CTP can modulate cellular function by activating purinergic receptors, a family of cell surface receptors that are broadly expressed and implicated in a wide range of physiological and pathological processes.
These application notes provide a comprehensive overview of the use of CTP disodium salt in studying cellular signaling, with a focus on its interaction with P2Y receptors and the subsequent downstream signaling cascades. Detailed protocols for key experiments are provided to facilitate the investigation of CTP-mediated cellular responses.
CTP Disodium Salt in Purinergic Signaling
Extracellular nucleotides, including ATP, UTP, and increasingly recognized, CTP, act as ligands for purinergic P2 receptors. This family is divided into two main subfamilies: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). CTP disodium salt has been identified as an agonist for certain P2 receptors, making it a valuable tool for dissecting specific signaling pathways.
CTP as a P2Y Receptor Agonist
Several studies have indicated that CTP can activate specific subtypes of P2Y receptors. P2Y receptors are coupled to different G proteins, leading to the activation of distinct downstream signaling pathways. For instance, the P2Y2 and P2Y4 receptors are typically coupled to Gq/11 proteins. Activation of this G protein subtype leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of P2Y receptor activation and can be readily measured to quantify receptor activation.
Quantitative Data: CTP Disodium Salt Activity on P2Y Receptors
The following table summarizes the reported potency of CTP at specific P2Y receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| P2Y2 Receptor | Human | Phospholipase C Activation | EC50 | 5.63 µM | [2] |
| P2Y4 Receptor | Rat | Intracellular Ca2+ Mobilization | EC50 | 7.24 µM | [3] |
| P2Y4 Receptor | Human | UTP-induced Ca2+ mobilization | Inhibition | ~40% at 100 µM CTP | [3] |
Note: The activity of CTP can be species- and receptor subtype-specific. For example, while CTP is an agonist at the rat P2Y4 receptor, it acts as an antagonist at the human P2Y4 receptor.[3]
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to CTP disodium salt stimulation in cultured cells expressing P2Y receptors. 1321N1 human astrocytoma cells are a suitable model as they do not endogenously express most P2Y receptors, allowing for the study of specific, exogenously expressed receptor subtypes.
Materials:
-
CTP disodium salt (ensure high purity)
-
1321N1 astrocytoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fura-2 AM fluorescent calcium indicator
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader capable of kinetic reading with excitation at ~340 nm and ~380 nm and emission at ~510 nm.
Procedure:
-
Cell Culture and Plating:
-
Culture 1321N1 cells in complete medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing:
-
Aspirate the loading solution and wash the cells twice with 100 µL of HBSS (with probenecid if used previously).
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Preparation of CTP Disodium Salt Solutions:
-
Prepare a stock solution of CTP disodium salt in deionized water.
-
Prepare serial dilutions of CTP disodium salt in HBSS to achieve the desired final concentrations for the concentration-response curve (e.g., from 100 µM to 10 nM).
-
-
Measurement of Intracellular Calcium:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the plate reader to measure the ratio of fluorescence intensity at emission ~510 nm following excitation at ~340 nm and ~380 nm.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the CTP disodium salt solutions (or a vehicle control) to the wells.
-
Immediately begin kinetic measurement of the fluorescence ratio for 5-10 minutes.
-
-
Data Analysis:
-
The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration.
-
Determine the peak response for each CTP concentration.
-
Plot the peak response against the logarithm of the CTP concentration to generate a concentration-response curve.
-
Calculate the EC50 value, which is the concentration of CTP that elicits 50% of the maximal response.
-
Visualizations
Caption: CTP-mediated P2Y receptor signaling pathway.
Caption: Experimental workflow for calcium mobilization assay.
Concluding Remarks
CTP disodium salt is a valuable pharmacological tool for investigating purinergic signaling pathways. Its ability to selectively activate certain P2Y receptor subtypes allows for the detailed study of their downstream effects, particularly the mobilization of intracellular calcium. The provided protocols and data serve as a starting point for researchers to explore the role of CTP in their specific cellular systems of interest. Careful consideration of the species- and receptor-specific activities of CTP is essential for the accurate design and interpretation of experiments. Further research into the broader effects of CTP on other signaling pathways and its physiological and pathological roles is warranted.
References
- 1. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP, an agonist at the rat P2Y(4) receptor, is an antagonist at the human P2Y(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Ribonucleotide Precursor Stocks with CTP Disodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine 5'-triphosphate (CTP) is a pivotal ribonucleotide precursor essential for numerous cellular processes, including RNA synthesis, phospholipid metabolism, and protein glycosylation. Accurate and consistent preparation of CTP stock solutions is critical for the reliability and reproducibility of in vitro assays and drug development studies. This document provides detailed application notes and protocols for the preparation, quality control, and storage of CTP disodium (B8443419) salt stock solutions, ensuring their stability and performance in various research applications.
Introduction
Cytidine 5'-triphosphate (CTP) is a high-energy molecule that serves as a fundamental building block for RNA synthesis by RNA polymerases.[1][2][3] Beyond its role in transcription, CTP is a key coenzyme in the biosynthesis of glycerophospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), and is involved in the glycosylation of proteins.[1][4] Given its central role in cellular metabolism, high-purity CTP is a critical reagent in molecular biology, biochemistry, and drug discovery.
The disodium salt of CTP is commonly used in laboratory settings due to its enhanced solubility and stability in aqueous solutions.[3] The preparation of concentrated, stable, and pure CTP stock solutions is a prerequisite for a wide range of applications, including in vitro transcription for mRNA synthesis, studies of enzymatic kinetics, and high-throughput screening assays. This document outlines the essential procedures for preparing and validating CTP precursor stocks.
Physicochemical Properties and Storage
Proper handling and storage of CTP disodium salt are crucial for maintaining its integrity.
Table 1: Physicochemical Properties of CTP Disodium Salt
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [5] |
| Molecular Weight | 527.12 g/mol | [5][6] |
| Appearance | White crystalline powder | |
| Solubility | Highly soluble in water, insoluble in ethanol. | [7] |
| pH of 100 mM Solution | ~7.0 ± 0.1 | [8] |
| Purity (typical) | ≥95% (HPLC) | [5] |
Storage Conditions:
CTP disodium salt powder should be stored at -20°C under desiccating conditions.[9] Prepared stock solutions are also best stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[10] For long-term storage, flash-freezing in liquid nitrogen before transferring to -20°C is recommended to prevent dephosphorylation.[10] CTP solutions are stable for several months when stored correctly at -20°C.[10]
Experimental Protocols
Protocol for Preparation of 100 mM CTP Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of CTP disodium salt.
Materials:
-
CTP disodium salt (MW: 527.12 g/mol )
-
Nuclease-free water
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile, nuclease-free polypropylene (B1209903) tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 10 ml of a 100 mM CTP solution, calculate the mass of CTP disodium salt needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.01 L x 527.12 g/mol = 0.52712 g
-
-
Dissolution: Weigh out the calculated amount of CTP disodium salt powder and dissolve it in approximately 9 ml of nuclease-free water in a sterile polypropylene tube. Mix gently by vortexing until the powder is completely dissolved. Do not heat the solution.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to 7.0 ± 0.1 using 0.1 M NaOH or 0.1 M HCl.[8] Small changes in pH can affect the stability and spectrophotometric assessment of the nucleotide solution.[11][12]
-
Final Volume Adjustment: Adjust the final volume to 10 ml with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile recipient tube.[13][14] This is crucial for applications sensitive to microbial contamination, such as cell culture-based assays.
-
Aliquoting and Storage: Aliquot the sterile CTP solution into smaller, single-use volumes (e.g., 50-100 µL) in nuclease-free microcentrifuge tubes. Store the aliquots at -20°C.
Quality Control of CTP Stock Solution
Quality control is essential to ensure the concentration and purity of the prepared CTP stock.
3.2.1 Spectrophotometric Analysis
The concentration and purity of the CTP solution can be assessed using UV spectrophotometry.
Procedure:
-
Dilute a small aliquot of the 100 mM CTP stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). A 1:1000 dilution is typically appropriate.
-
Measure the absorbance at 260 nm and 280 nm using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. The molar extinction coefficient for CTP at 260 nm and pH 7.0 is approximately 9,100 L·mol⁻¹·cm⁻¹.
-
Assess the purity by calculating the A260/A280 ratio. For a pure nucleotide solution, this ratio is expected to be around 2.0.[11] A lower ratio may indicate protein contamination.[11]
Table 2: Quality Control Parameters for CTP Stock Solution
| Parameter | Acceptance Criteria | Indication of Deviation |
| Concentration | 95-105 mM | Inaccurate weighing or dilution |
| A260/A280 Ratio | ~2.0 | < 1.8 may indicate protein/phenol contamination |
| Purity (HPLC) | ≥95% | Presence of CDP, CMP, or other impurities |
3.2.2 HPLC Analysis
For applications requiring high purity, High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of nucleotide stocks.
Procedure Outline:
-
System: A reverse-phase ion-pair HPLC system with a C18 column is commonly used for nucleotide analysis.[15]
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in a phosphate (B84403) buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed.[15]
-
Detection: UV detection at 254 nm or 260 nm is suitable for CTP.[15]
-
Analysis: The percentage of CTP purity is determined by integrating the peak area of CTP relative to the total peak area of all components in the chromatogram.
Applications and Signaling Pathways
CTP stock solutions are utilized in a multitude of molecular biology and drug development applications.
Key Applications:
-
In Vitro Transcription: As a precursor for the synthesis of RNA, including mRNA for therapeutic applications.
-
Enzyme Assays: As a substrate for enzymes such as CTP synthetase and various kinases.
-
Phospholipid Synthesis Studies: To investigate the pathways of phosphatidylcholine and phosphatidylethanolamine biosynthesis.[4]
-
Drug Screening: In assays targeting enzymes involved in nucleotide metabolism.
Signaling Pathways:
CTP is a central molecule in the de novo pyrimidine (B1678525) biosynthesis pathway and is a critical precursor for phospholipid synthesis.
Caption: De novo pyrimidine biosynthesis pathway leading to CTP.
Caption: Role of CTP in phosphatidylcholine synthesis.
Experimental Workflow
The overall process from receiving the CTP disodium salt to its use in an experiment is summarized below.
Caption: Workflow for CTP stock preparation and use.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to prepare high-quality ribonucleotide precursor stocks of CTP disodium salt. Adherence to these procedures for preparation, quality control, and storage will ensure the integrity and reliability of CTP stocks, thereby contributing to the accuracy and reproducibility of experimental results in a wide array of research and development applications.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytidine 5-triphosphate disodium salt ; CTP | Chemily Glycoscience [chemilyglycoscience.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Cytidine-5'-triphosphate (CTP) disodium salt | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. dna.uga.edu [dna.uga.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US6011148A - Methods for purifying nucleic acids - Google Patents [patents.google.com]
- 14. Sterile Filtration | Sartorius [sartorius.com]
- 15. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
CTP Disodium Salt in Antiviral Drug Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt is a pivotal nucleotide involved in a myriad of essential cellular processes, most notably as a building block for RNA synthesis by RNA polymerases.[1][2] In the context of antiviral therapies, CTP and its analogs, as well as the enzymes responsible for its synthesis, have emerged as critical targets for drug development. Antiviral nucleoside analogs often mimic natural nucleosides, including cytidine, and upon intracellular phosphorylation to their triphosphate form, they can be incorporated into nascent viral RNA or DNA chains by viral polymerases, leading to chain termination and the cessation of viral replication. Furthermore, the enzyme CTP synthetase (CTPS), which catalyzes the final step in the de novo biosynthesis of CTP, represents a key target for broad-spectrum antiviral agents.[3]
These application notes provide a comprehensive guide for the use of CTP disodium salt in research and development of antiviral therapies. This document outlines the physicochemical properties, solubility, and stability of CTP disodium salt, and provides detailed protocols for its use in relevant in vitro assays.
Physicochemical Properties and Data Presentation
A clear understanding of the physicochemical properties of CTP disodium salt is fundamental for its effective use in drug formulation and experimental assays.
Table 1: Physicochemical Properties of CTP Disodium Salt
| Property | Value | Reference(s) |
| Synonyms | 5'-CTP·2Na, Cytidine-5'-triphosphoric acid disodium salt | [4] |
| CAS Number | 36051-68-0 | [1] |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [1] |
| Molecular Weight | 527.12 g/mol | [5] |
| Appearance | White solid/powder | [4][5] |
| Purity | ≥95% (HPLC) | [4] |
| UV Absorption (λmax) | 280 ± 1 nm at pH 2 | [5] |
| A250/A260 Ratio | 0.40 - 0.55 | [5] |
| A280/A260 Ratio | 2.00 - 2.20 | [5] |
Table 2: Solubility and Stability of CTP Disodium Salt
| Parameter | Information | Reference(s) |
| Solubility | Highly soluble in water. Insoluble in ethanol. Soluble in PBS (pH 7.2) at 10 mg/ml. | [5][6][7] |
| Storage (Solid) | Store at -20°C under desiccating conditions. Stable for up to 12 months. | [1] |
| Storage (Aqueous Solution) | Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Stable for several months. For short-term storage (days to weeks), 0-4°C can be used. | [8] |
| Stability Considerations | Prone to dephosphorylation at room temperature. It is recommended to keep solutions on ice after thawing. Pyrimidine nucleotides are more resistant to degradation under typical extraction conditions compared to purine (B94841) nucleotides. | [8][9] |
Experimental Protocols
Preparation of CTP Disodium Salt Stock Solutions
Objective: To prepare a concentrated, stable stock solution of CTP disodium salt for use in various assays.
Materials:
-
CTP disodium salt (powder)
-
Nuclease-free water or desired buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
On a calibrated balance, weigh out the desired amount of CTP disodium salt powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve the desired final concentration (e.g., 100 mM).
-
Vortex the tube until the CTP disodium salt is completely dissolved.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Measure the concentration and confirm purity using UV-Vis spectrophotometry based on the molar extinction coefficient at its λmax.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.
-
Store the aliquots at -20°C for long-term use. For immediate use, store on ice.
CTP Synthetase (CTPS) Inhibition Assay
Objective: To screen for and characterize inhibitors of CTP synthetase activity.
Principle: The activity of CTPS is determined by measuring the conversion of UTP to CTP, which results in an increase in absorbance at 291 nm.
Workflow for CTPS Inhibition Assay
Caption: Workflow for a CTP synthetase (CTPS) inhibition assay.
Materials:
-
Purified CTP synthetase (human or from another source)
-
Test compounds (potential inhibitors)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrates: UTP, ATP, L-glutamine
-
Cofactor: GTP
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 291 nm in kinetic mode
Protocol:
-
Prepare a stock solution of the purified CTPS enzyme.
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
Prepare a master mix of the reaction buffer containing the substrates and cofactor at their final desired concentrations (e.g., 2 mM UTP, 2 mM ATP, 2 mM L-glutamine, 0.1 mM GTP).
-
In a 96-well plate, add the diluted test compounds. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the reaction by adding the CTPS enzyme to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 291 nm over a set period (e.g., 30 minutes) in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocity as a function of the inhibitor concentration and determine the IC₅₀ value.
Viral RNA Polymerase Inhibition Assay
Objective: To determine if a CTP analog can inhibit the activity of a viral RNA-dependent RNA polymerase (RdRp).
Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand by the viral RdRp using a defined RNA template. Inhibition is observed as a decrease in the signal from the incorporated label.
Signaling Pathway of Viral RdRp Inhibition by CTP Analogs
Caption: Mechanism of viral RdRp inhibition by CTP analogs.
Materials:
-
Purified viral RNA-dependent RNA polymerase (RdRp)
-
Synthetic RNA template and primer
-
CTP analog (test compound)
-
Natural ribonucleoside triphosphates (ATP, GTP, UTP, and CTP)
-
Radiolabeled CTP (e.g., [α-³²P]CTP) or a fluorescently labeled CTP analog
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
RNase inhibitor
-
EDTA solution (to stop the reaction)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Protocol:
-
Anneal the RNA primer to the template.
-
Prepare serial dilutions of the CTP analog.
-
Set up the reaction mixtures in nuclease-free tubes on ice. Each reaction should contain the reaction buffer, annealed template-primer, ATP, GTP, UTP, a limiting concentration of CTP (if competing with a non-labeled analog), the radiolabeled CTP, and the RNase inhibitor.
-
Add the diluted CTP analog or vehicle control to the respective tubes.
-
Initiate the reaction by adding the viral RdRp.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding an equal volume of EDTA solution.
-
Denature the RNA products by heating in a formamide-containing loading buffer.
-
Separate the RNA products by denaturing PAGE.
-
Visualize the results using a phosphorimager (for radiolabeled CTP) or a fluorescence scanner.
-
Quantify the band intensities to determine the extent of inhibition at different analog concentrations and calculate the IC₅₀ value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
Objective: To evaluate the efficacy of a CTP analog or CTPS inhibitor in inhibiting viral replication in a cell culture model.
Principle: The plaque reduction assay quantifies the number of infectious virus particles. A reduction in the number of plaques (zones of cell death) in the presence of the test compound indicates antiviral activity.
References
- 1. Cytidine-5'-triphosphate (CTP) disodium salt | Abcam [abcam.com]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. CTP - Solution, in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Cytidine 5'-triphosphate disodium salt | 36051-68-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of CTP Disodium Salt in Anticancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine (B196190) Triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, cellular processes that are fundamental to cell proliferation. In the context of oncology, the rapid and uncontrolled division of cancer cells creates a heightened demand for nucleotides, including CTP. This dependency presents a strategic vulnerability that can be exploited in anticancer drug development. CTP disodium (B8443419) salt, a stable form of CTP, serves as a critical reagent in research to understand and target the pathways governing CTP biosynthesis. A key enzyme in this process is CTP synthetase (CTPS), which catalyzes the final rate-limiting step in the de novo synthesis of CTP.[1] Targeting CTPS, particularly the CTPS1 isoform which is highly expressed in certain cancers, has emerged as a promising therapeutic strategy.[1]
These application notes provide an overview of the role of CTP and its synthesis pathway in cancer biology, alongside detailed protocols for utilizing CTP disodium salt in experimental settings to investigate the efficacy and mechanism of action of novel anticancer agents, particularly CTPS1 inhibitors.
Application Notes
Targeting CTP Synthesis in Cancer Therapy
The reliance of cancer cells on the continuous supply of nucleotides makes the pyrimidine (B1678525) biosynthesis pathway an attractive target for therapeutic intervention. Inhibition of CTP synthetase (CTPS) leads to the depletion of intracellular CTP pools, which in turn triggers cell cycle arrest, primarily in the S-phase, and induces apoptosis in rapidly dividing cancer cells.[2] There are two human isoforms of CTPS: CTPS1 and CTPS2. CTPS1 has been identified as a particularly promising target in hematological malignancies due to its elevated expression and essential role in lymphocyte proliferation.[3]
CTP Disodium Salt in Rescue Experiments
A critical experiment in the validation of CTPS inhibitors is the "rescue" assay. In this setup, cancer cells are treated with a CTPS inhibitor to induce growth arrest or cell death. The subsequent addition of exogenous CTP (as CTP disodium salt) or its precursor cytidine can bypass the enzymatic block and restore cell viability.[3][4] This demonstrates that the observed cytotoxic effects of the inhibitor are specifically due to the depletion of the CTP pool, confirming the on-target activity of the drug.
Signaling Pathways Modulated by CTP Levels
Depletion of intracellular CTP triggers a cascade of cellular signaling events. A primary consequence is the induction of the DNA Damage Response (DDR) pathway.[2] The stalling of replication forks due to insufficient dCTP, a derivative of CTP, leads to DNA double-strand breaks. This activates key sensor kinases such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[2] The c-Jun N-terminal kinase (JNK)/c-Jun/activator protein 1 (AP-1) signaling pathway is also a central mediator of apoptosis induced by various anticancer drugs and can be activated in response to the cellular stress caused by CTP depletion.
Quantitative Data
The following tables summarize the efficacy of selective CTPS1 inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of CTPS1 Inhibitor STP-B in Lymphoma Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | 2 - 183 |
| JEKO-1 | Mantle Cell Lymphoma | 3 - 356 |
| Other T-cell Malignancies (8 lines) | T-cell Lymphoma | 2 - 183 |
| Other B-cell Malignancies (11 lines) | B-cell Lymphoma | 3 - 356 |
Table 2: In Vitro and In Vivo Efficacy of CTPS1 Inhibitor STP938 [5]
| Assay Type | Cancer Type | Metric | Result |
| In Vitro Proliferation | Hematological Malignancies (56 cell lines) | % of cell lines with IC50 < 100 nM | 77% |
| In Vivo Xenograft | T-cell Acute Lymphoblastic Leukemia (Jurkat cells) | Tumor Regression | 43% |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using CellTiter-Glo®
This protocol is designed to assess the effect of a CTPS inhibitor on the proliferation of cancer cells and to perform a cytidine rescue experiment.
Materials:
-
Cancer cell line of interest (e.g., Jurkat for hematological malignancies)
-
Complete cell culture medium
-
CTPS inhibitor (e.g., STP-B or STP938)
-
CTP disodium salt (for rescue experiment) or Cytidine[3]
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the CTPS inhibitor in complete culture medium.
-
For the rescue experiment, prepare a medium containing the CTPS inhibitor at a fixed concentration (e.g., 5x IC50) and a separate medium containing both the inhibitor and 200 µM cytidine.[3]
-
Remove the old medium from the wells and add 100 µL of the prepared media with the different treatments. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.
-
Compare the viability of cells treated with the inhibitor alone to those co-treated with cytidine to assess the rescue effect.
-
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol measures the induction of apoptosis in cancer cells following treatment with a CTPS inhibitor.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
CTPS inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the CTPS inhibitor at various concentrations (e.g., 1x, 5x, and 10x IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: In Vivo Xenograft Model for Efficacy Testing
This protocol outlines a subcutaneous xenograft model to evaluate the anti-tumor activity of a CTPS inhibitor in vivo.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., Jurkat)
-
Matrigel
-
CTPS inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When the tumors reach a mean volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8 per group).
-
-
Drug Administration:
-
Administer the CTPS inhibitor (e.g., STP938) and vehicle control according to the desired dosing schedule (e.g., subcutaneously every two days).[6]
-
-
Monitoring:
-
Measure the tumor volume with calipers twice weekly using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a predefined period (e.g., 14 days).[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Visualizations
Caption: De Novo and Salvage Pathways for CTP Synthesis and CTPS1 Inhibition.
Caption: Workflow for Preclinical Evaluation of CTPS1 Inhibitors.
Caption: Signaling Pathways Activated by CTP Depletion.
References
- 1. What are CTPS1 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. | BioWorld [bioworld.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store CTP disodium salt for experiments.
Application Notes and Protocols for CTP Disodium (B8443419) Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytidine-5'-triphosphate (CTP) disodium salt is a crucial nucleotide involved in a multitude of cellular processes. It serves as a fundamental building block for the synthesis of RNA by RNA polymerases and is integral to the biosynthesis of phospholipids, such as phosphatidylcholine.[1][2] CTP's role extends to protein glycosylation and as a coenzyme in various metabolic pathways.[3] These application notes provide detailed protocols for the proper dissolution and storage of CTP disodium salt to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
CTP disodium salt is typically a white, crystalline powder.[2][4] It is highly soluble in water, forming a clear and colorless solution, but is insoluble in organic solvents like ethanol.[1][3] The compound is hygroscopic and sensitive to moisture, necessitating storage under desiccating conditions.[2]
Quantitative Data Summary
A summary of the key quantitative data for CTP disodium salt is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ | [1][4] |
| Molecular Weight | ~527.15 g/mol | [4] |
| Appearance | White crystalline powder | [2][4] |
| Solubility in Water | ~50 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [5] |
| Recommended Storage (Solid) | -20°C | [1][2] |
| Recommended Storage (Solution) | -20°C or -80°C | [6][7] |
| Stock Solution Stability (-20°C) | Several months | [6] |
| Stock Solution Stability (-80°C) | Up to 6 months | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM CTP Disodium Salt Aqueous Stock Solution
This protocol outlines the steps to prepare a high-concentration aqueous stock solution of CTP disodium salt.
Materials:
-
CTP disodium salt (solid)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the container of CTP disodium salt to equilibrate to room temperature before opening to minimize condensation, as the compound is hygroscopic.
-
Weighing: Accurately weigh the desired amount of CTP disodium salt powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out approximately 52.7 mg.
-
Dissolution: Add the appropriate volume of nuclease-free water to the tube. For a 100 mM solution, if you weighed 52.7 mg, add 1 mL of water.
-
Mixing: Vortex the solution until the CTP disodium salt is completely dissolved. The resulting solution should be clear and colorless.[2]
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. For most biological applications, a neutral pH is desired. Adjust the pH to 7.0-7.5 using a small volume of dilute NaOH or HCl, if necessary. Commercially available CTP solutions are often prepared at a pH of 7.0 ± 0.1.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the CTP.[6]
-
Storage: Store the aliquots at -20°C for long-term storage.[6] For extended periods (up to 6 months), storage at -80°C is recommended.[7]
Protocol 2: Preparation of a CTP Disodium Salt Stock Solution in Buffer
For certain applications, preparing the CTP stock solution in a buffer is preferred. A common choice is a Tris-HCl buffer.
Materials:
-
CTP disodium salt (solid)
-
1 M Tris-HCl, pH 7.5 (nuclease-free)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration and Weighing: Follow steps 1 and 2 from Protocol 1.
-
Solvent Preparation: Prepare the desired buffer concentration. For a final solution in 5 mM Tris-HCl, for instance, you would dilute your 1 M Tris-HCl stock in nuclease-free water.
-
Dissolution: Add the appropriate volume of the prepared Tris-HCl buffer to the weighed CTP disodium salt.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the buffered CTP solution into single-use volumes and store at -20°C or -80°C as described in Protocol 1.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for CTP Disodium Salt Solution Preparation and Storage.
Signaling Pathway Involvement
Caption: CTP's Role in RNA and Phospholipid Synthesis Pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. Cytidine-5'-triphosphate disodium salt dihydrate | 81012-87-5 [chemicalbook.com]
- 3. Cytidine 5'-triphosphate disodium salt | 36051-68-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining Optimal CTP Concentration for RNA Polymerase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of RNA by RNA polymerase is a fundamental process in molecular biology, crucial for gene expression. This process, known as transcription, involves the sequential addition of ribonucleoside triphosphates (NTPs) — Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), Cytidine Triphosphate (CTP), and Uridine Triphosphate (UTP) — to a growing RNA chain, using a DNA template. The concentration of these NTPs is a critical parameter that can significantly influence the rate and efficiency of transcription.
These application notes provide a detailed overview of the role of CTP concentration in RNA polymerase activity, summarize key quantitative data from various studies, and offer detailed protocols for in vitro transcription assays.
Data Presentation: CTP Concentration in Transcription Assays
The optimal concentration of CTP for RNA polymerase activity is not a single value but rather depends on the specific polymerase, the experimental conditions, and the goals of the assay. The following tables summarize CTP concentrations used in various published in vitro transcription experiments.
Table 1: Quantitative Effects of CTP Concentration on RNA Polymerase II Activity
| Parameter | CTP Concentration | Observation | Source |
| Half-maximal readthrough | ~160 µM | Concentration at which transcription readthrough is half of its maximum. | [1] |
| Plateau of readthrough | 800 µM | Concentration at which readthrough activity reaches its maximum and does not increase further. | [1] |
Table 2: CTP Concentrations Used in Various In Vitro Transcription Protocols
| RNA Polymerase | CTP Concentration | Other NTPs (ATP, GTP, UTP) | Notes | Source |
| T7 RNA Polymerase | 10 mM | 10 mM each | For high-yield mRNA synthesis. | [2] |
| T7 RNA Polymerase | 5 mM | ATP: 6 mM, UTP: 5 mM, GTP: 5 mM (standard) or 1 mM (with ARCA cap analog) | Demonstrates adjustment of other NTPs for specific applications like co-transcriptional capping. | [3] |
| T7 RNA Polymerase | 0.4 mM (400 µM) | 0.4 mM each | Used in studies of halted elongation complexes. | [4] |
| T7 RNA Polymerase | 0.2 mM (200 µM) | 0.2 mM each | For studying transcriptional slippage. | [4] |
| T7 RNA Polymerase | 0.187 mM (187 µM) | 0.187 mM each | For standard T7 polymerase assays using radiolabeling. | [5] |
| RNA Polymerase II | 25 µM | ATP: 625 µM, UTP: 625 µM | Low CTP concentration used with [α-32P]CTP to increase specific activity for labeling. | [6] |
| RNA Polymerase II | ~0.6 µM | ATP: 20 µM, UTP: 20 µM (GTP absent) | For generating specific-length transcripts by stalling the polymerase. | [7] |
| E. coli RNA Polymerase | 200 µM | ATP: 20 µM, GTP: 200 µM, UTP: 200 µM | Used in in vitro transcription with B. burgdorferi RNA polymerase. | [8] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for an in vitro transcription experiment and the fundamental cycle of nucleotide addition by RNA polymerase.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Transcription Elongation Complex Stability: THE TOPOLOGICAL LOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Quantification of RNA Polymerase Activity using a “Broken Beacon” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoter escape limits the rate of RNA polymerase II transcription and is enhanced by TFIIE, TFIIH, and ATP on negatively supercoiled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elongation Factor-dependent Transcript Shortening by Template-engaged RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transcription Utilizing CTP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of large quantities of RNA from a DNA template. This technology is pivotal in various applications, including the production of mRNA for vaccines and therapeutics, functional genomics, and the generation of RNA probes.[1][2][3] The efficiency and yield of the IVT reaction are dependent on the quality and concentration of its core components.[] This document provides detailed application notes and protocols focusing on an IVT kit that includes Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt, a critical ribonucleotide triphosphate for RNA synthesis.[5]
Core Components and Their Roles
An in vitro transcription reaction is a complex interplay of several key components, each with a specific function.[2][][6]
| Component | Role in In Vitro Transcription |
| Linearized DNA Template | Provides the sequence to be transcribed into RNA. It must contain a specific promoter sequence (e.g., T7, SP6, or T3) upstream of the target sequence.[2][6][] |
| RNA Polymerase (e.g., T7) | A DNA-dependent RNA polymerase that recognizes the promoter on the DNA template and catalyzes the synthesis of a complementary RNA strand.[2][] |
| Ribonucleoside Triphosphates (NTPs) | ATP, GTP, UTP, and CTP (as CTP disodium salt) are the building blocks incorporated into the growing RNA chain.[2][][6] The purity of NTPs is crucial for high transcription yield.[][8] |
| CTP Disodium Salt | A stable and highly pure source of Cytidine 5'-triphosphate, essential for the elongation of the RNA transcript.[5][9] |
| Transcription Buffer | Maintains optimal pH, ionic strength, and cofactor concentrations for the RNA polymerase activity. It typically contains magnesium ions (Mg²⁺), which are essential for the enzyme's function.[2][6][] |
| RNase Inhibitor | Protects the newly synthesized RNA from degradation by ribonucleases (RNases), which are ubiquitous in laboratory environments.[10][11][12] |
Experimental Workflow for In Vitro Transcription
The overall process of generating RNA via in vitro transcription involves several distinct stages, from template preparation to the final purification of the RNA product.
Caption: A generalized workflow for in vitro transcription, from DNA template preparation to final RNA quality control.
Detailed Experimental Protocol
This protocol is designed for a standard 20 µL in vitro transcription reaction. For scaling up, component volumes should be adjusted proportionally.
Materials:
-
Linearized plasmid DNA template (0.5-1.0 µg/µL)
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, GTP, UTP, and CTP disodium salt solutions (typically 100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
Procedure:
-
Reaction Setup: Thaw all components on ice.[10] Assemble the reaction mixture in a nuclease-free microcentrifuge tube in the following order at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer:
Total Volume | 20 | |Component Volume (µL) Final Concentration Nuclease-free water to 20 µL - 10X Transcription Buffer 2 1X ATP, GTP, UTP, CTP Mix (25 mM each) 3.2 4 mM each Linearized DNA Template (0.5 µg) 1 25 ng/µL RNase Inhibitor 1 - T7 RNA Polymerase 2 - -
Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours.[] For some templates, a lower temperature (e.g., 30°C) may increase the yield of full-length transcripts, especially for GC-rich sequences.[13]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[12]
-
RNA Purification: Purify the synthesized RNA using a column-based purification kit or by lithium chloride precipitation to remove unincorporated NTPs, enzymes, and salts.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Analyze the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.
Optimizing In Vitro Transcription Reactions
Several parameters can be adjusted to optimize the yield and quality of the transcribed RNA.
| Parameter | Recommendation | Rationale |
| DNA Template Quality | Use a highly purified, linearized DNA template free of contaminants like salts, ethanol, and RNases.[][11][13] | Contaminants can inhibit RNA polymerase activity, and residual RNases will degrade the product.[][11] Incomplete linearization can lead to transcripts of unexpected lengths.[13] |
| Mg²⁺ Concentration | Typically included in the reaction buffer, but can be optimized (e.g., in the range of 6-75 mM).[14] | Magnesium ions are a critical cofactor for RNA polymerase.[] However, excessive concentrations can lead to decreased RNA integrity.[14] |
| NTP Concentration | Ensure NTP concentrations are not limiting. Standard concentrations are typically 1-2 mM each, but can be increased.[][13] | Low nucleotide concentrations can lead to premature termination of transcription.[11][13][15] |
| Incubation Time | Generally 2-4 hours.[] | Prolonged incubation does not always lead to higher yields and can sometimes decrease the integrity of the RNA.[14] |
| Enzyme Concentration | Use the recommended amount of RNA polymerase. | The concentration of RNA polymerase directly impacts transcription efficiency.[] |
Quantitative Data Summary
The yield of an in vitro transcription reaction can vary significantly based on the template and reaction conditions. Below is a summary of expected yields under standard and optimized conditions.
| Condition | DNA Template Input (µg) | Expected RNA Yield (µg) | RNA Integrity (%) |
| Standard | 1 | 80 - 120 | >80 |
| Optimized | 1.2 | 150 - 200 | >85 |
Data are representative and can vary. Optimization of specific parameters may be required for different templates.[14]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No RNA Yield | Poor quality DNA template (impurities, incomplete linearization).[11][13] | Re-purify the DNA template. Confirm complete linearization on an agarose gel.[13] |
| Inactive RNA polymerase.[13] | Use a fresh aliquot of enzyme or a positive control template to verify enzyme activity.[13] | |
| RNase contamination.[10][11] | Maintain an RNase-free work environment. Always include an RNase inhibitor in the reaction.[10][11] | |
| Incomplete or Truncated Transcripts | Low nucleotide concentration.[11][13] | Increase the concentration of NTPs in the reaction.[11][13] |
| GC-rich template sequence.[13] | Decrease the incubation temperature to 30°C.[13] | |
| Cryptic termination sites in the template. | Subclone the template into a different vector with a different promoter.[11] | |
| Transcripts Longer Than Expected | Incomplete linearization of the plasmid template.[13] | Ensure complete digestion of the plasmid by checking an aliquot on an agarose gel.[13] |
| Template has a 3' overhang. | Use a restriction enzyme that generates a 5' overhang or blunt ends.[13] |
Signaling Pathway and Application: mRNA Vaccine Production
In vitro transcribed mRNA is a key component in the development of mRNA vaccines. The synthesized mRNA encodes for a specific antigen, and upon delivery into host cells, it is translated to produce the antigen, which in turn elicits an immune response.
Caption: The workflow from mRNA synthesis to the induction of an immune response in mRNA vaccine technology.
References
- 1. Maximize mRNA Yield Using In Vitro Transcription | Technology Networks [technologynetworks.com]
- 2. idtdna.com [idtdna.com]
- 3. Developing mRNA-vaccine technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytidine 5 -triphosphatedisodium salt, Sigma-Aldrich [sigmaaldrich.com]
- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 9. gen9bio.com [gen9bio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. go.zageno.com [go.zageno.com]
- 14. mdpi.com [mdpi.com]
- 15. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: CTP Disodium Salt in Phosphatidylcholine Synthesis Studies
Introduction
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane integrity, signal transduction, and lipid metabolism.[1][2][3] The primary pathway for de novo PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway.[1][2][4] Cytidine (B196190) 5'-triphosphate (CTP) is a critical substrate in this pathway. CTP disodium (B8443419) salt is a stable, soluble form of CTP widely used in biochemical and cellular assays to study PC biosynthesis, enzyme kinetics, and the regulation of lipid metabolism.[5] These notes provide an overview of the role of CTP in PC synthesis and detailed protocols for its application in research.
The CDP-Choline (Kennedy) Pathway
The synthesis of phosphatidylcholine via the Kennedy pathway is a three-step enzymatic process that occurs in the cytoplasm and at the endoplasmic reticulum/Golgi apparatus.[4][6][7]
-
Choline (B1196258) Phosphorylation : Choline is transported into the cell and phosphorylated by choline kinase (CK) to produce phosphocholine (B91661). This step requires ATP.[3][4]
-
CDP-Choline Formation : This is the rate-limiting step of the pathway.[3][8][9] CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of CTP with phosphocholine to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[3][4][9] CTP disodium salt serves as the CTP substrate in in vitro studies of this reaction.[10]
-
Phosphatidylcholine Synthesis : Finally, cholinephosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to diacylglycerol (DAG), yielding phosphatidylcholine (PC) and cytidine monophosphate (CMP).[3][4]
Caption: The CDP-Choline (Kennedy) pathway for phosphatidylcholine (PC) synthesis.
Regulation of PC Synthesis by CCT Activity
The rate of PC synthesis is primarily controlled by the activity of CCT, an amphitropic enzyme that exists in both an inactive, soluble form and an active, membrane-bound form.[8][11] In many cells, the major isoform, CCTα, resides in the nucleus in its inactive state.[11][12] When cells require more PC, such as during membrane biogenesis or lipid droplet expansion, CCTα translocates to the nuclear envelope and endoplasmic reticulum.[11][12][13] Binding to these membranes, which are rich in lipids like diacylglycerol, activates the enzyme, thereby increasing the production of CDP-choline and stimulating PC synthesis.[11][14]
Caption: Regulation of CCTα activity through reversible membrane translocation.
Quantitative Data from Cellular Studies
CTP disodium salt is essential for in vitro assays that quantify the effects of cellular perturbations on PC synthesis. For example, studies using RNA interference to silence CCTα expression demonstrate its critical role in PC production during adipocyte differentiation.
| Cell Line | Condition | Target | Effect on Target Expression | Effect on PC Synthesis ([³H]choline incorporation) | Reference |
| 3T3-L1 Preadipocytes | Undifferentiated | CCTα | >95% reduction (shRNA) | 30% reduction | [12] |
| 3T3-L1 Preadipocytes | 7-day Differentiation | CCTα | >95% reduction (shRNA) | 50% reduction (prevents differentiation-associated increase) | [12] |
Experimental Protocols
Protocol 1: In Vitro CCT Activity Assay
This protocol measures the activity of CCT by quantifying the conversion of radiolabeled phosphocholine to CDP-choline using CTP disodium salt as a substrate.
Materials:
-
CTP disodium salt solution (e.g., 100 mM in assay buffer)
-
[¹⁴C] or [³H]phosphocholine
-
Purified CCT enzyme or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Activating liposomes (e.g., PC vesicles containing DAG or fatty acids)
-
Activated charcoal slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume, combine:
-
Assay Buffer
-
Activating liposomes (if required)
-
CTP disodium salt (final concentration 0.5-2 mM)
-
CCT enzyme preparation (1-5 µg)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding radiolabeled phosphocholine (e.g., [¹⁴C]phosphocholine, final concentration 1.5 mM, ~1,500 dpm/nmol).[14]
-
Incubate at 37°C for 15-20 minutes. The reaction should be in the linear range.
-
Terminate the reaction by placing the tube in boiling water for 3 minutes.[14]
-
Cool on ice, then add 50 µL of activated charcoal slurry to adsorb the unreacted radiolabeled substrate.
-
Vortex and centrifuge at 12,000 x g for 2 minutes.[14]
-
Transfer an aliquot of the supernatant (containing the product, CDP-choline) to a scintillation vial.
-
Add scintillation fluid, mix, and measure radioactivity using a scintillation counter.
-
Calculate CCT activity based on the amount of radiolabeled CDP-choline formed per unit time per amount of enzyme.
Protocol 2: Measuring PC Synthesis in Cultured Cells
This protocol uses radiolabeled choline to track its incorporation into PC, providing a measure of the overall flux through the Kennedy pathway.
Caption: Experimental workflow for measuring phosphatidylcholine synthesis in cells.
Procedure:
-
Cell Culture : Plate cells (e.g., 3T3-L1) in multi-well plates and culture under desired experimental conditions (e.g., differentiation, inhibitor treatment).
-
Pulse Labeling : Remove the culture medium and replace it with fresh medium containing [³H]choline (e.g., 2 µCi/mL).[12]
-
Incubation : Incubate the cells for a defined period (e.g., 1-3 hours) at 37°C to allow for the uptake and incorporation of the radiolabel into PC.[12]
-
Harvesting : Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lipid Extraction : Lyse the cells and extract total lipids using a standard method such as the Bligh-Dyer or Folch extraction.
-
Separation : Separate the phospholipid classes from the total lipid extract using one-dimensional thin-layer chromatography (TLC). A typical solvent system is chloroform/methanol/acetic acid.
-
Quantification :
-
Visualize the lipid spots on the TLC plate (e.g., using iodine vapor).
-
Identify the band corresponding to phosphatidylcholine by running a known standard.
-
Scrape the silica (B1680970) from the PC band into a scintillation vial.
-
-
Scintillation Counting : Add scintillation fluid to the vial and measure the incorporated radioactivity.
-
Normalization : Normalize the radioactivity counts to the total protein content of a parallel well to account for differences in cell number. The results are typically expressed as dpm/mg protein.
References
- 1. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. What is Cytidine Disodium Triphosphate used for? [synapse.patsnap.com]
- 11. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Conversion of CTP to Cyclic CMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic cytidine (B196190) 3',5'-monophosphate (cyclic CMP or cCMP) is a cyclic nucleotide monophosphate that, like the well-known second messengers cAMP and cGMP, is involved in intracellular signal transduction. The enzymatic conversion of cytidine 5'-triphosphate (CTP) to cCMP is catalyzed by cytidylate cyclase. This document provides detailed application notes and protocols for studying this enzymatic reaction, quantifying cCMP, and purifying the cytidylate cyclase enzyme. Understanding the dynamics of cCMP synthesis is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this signaling pathway.
I. Enzymatic Reaction and Signaling Pathway
The enzymatic synthesis of cyclic CMP from CTP is a cyclization reaction catalyzed by the enzyme cytidylate cyclase. This process is analogous to the synthesis of cAMP by adenylyl cyclase and cGMP by guanylyl cyclase.
Enzymatic Reaction:
Putative Cyclic CMP Signaling Pathway:
While the cCMP signaling pathway is not as extensively characterized as those for cAMP and cGMP, evidence suggests its involvement in modulating cellular functions, including the regulation of ion channels. One identified downstream effector of cCMP is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel family.[1][2]
II. Quantitative Data Summary
The following tables summarize key quantitative data for cytidylate cyclase activity from various sources.
Table 1: Kinetic Properties of Cytidylate Cyclase
| Parameter | Value | Species/Tissue | Reference |
| Apparent Km for CTP | ~0.31 mM | Mouse Tissues | [3] |
| Apparent Km for CTP | 220 µM | Rat Liver | [4][5] |
| Vmax | 1.2 nmol/min/mg | Rat Liver | [4][5] |
Table 2: Optimal Reaction Conditions for Cytidylate Cyclase
| Parameter | Optimal Value | Species/Tissue | Reference |
| pH | ~9.4 | Mouse Tissues | [3] |
| pH | 7.0 - 7.5 | Rat Tissues | [4][5] |
| Temperature | 37 °C | Mouse Tissues | [3] |
Table 3: Effects of Divalent Cations on Cytidylate Cyclase Activity
| Cation (Concentration) | Effect | Species/Tissue | Reference |
| Mn²⁺ (4 mM) | Strong Activation | Mouse Tissues | [3] |
| Mg²⁺ (4 mM) | Activation | Mouse Tissues | [3] |
| Co²⁺ (4 mM) | Activation | Mouse Tissues | [3] |
| Fe²⁺ | Stimulation | Rat Liver | [4][5] |
| Ca²⁺ | No Effect | Mouse Tissues | [3] |
| Cu²⁺ (0.1 - 0.5 mM) | Inhibition | Mouse Tissues | [3] |
| Zn²⁺ (0.1 - 0.5 mM) | Inhibition | Mouse Tissues | [3] |
Table 4: Effects of Nucleotides on Cytidylate Cyclase Activity
| Nucleotide | Effect | Species/Tissue | Reference |
| ATP | Inhibition | Mouse Tissues | [3] |
| ADP | Inhibition | Mouse Tissues | [3] |
| 5'-AMP | Inhibition | Mouse Tissues | [3] |
| GTP | Inhibition | Mouse Tissues | [3] |
III. Experimental Protocols
This section provides detailed protocols for the assay of cytidylate cyclase activity and the purification of the enzyme.
A. Cytidylate Cyclase Activity Assays
Two primary methods for assaying cytidylate cyclase activity are presented: a radiolabeling assay and an enzyme immunoassay (EIA).
Protocol 1: Radiolabeling Assay for Cytidylate Cyclase Activity
This protocol is adapted from the method described for the separation and quantification of radiolabeled cCMP.[4][5]
Materials:
-
[α-³²P]CTP (radiolabeled substrate)
-
Unlabeled CTP
-
Enzyme preparation (e.g., tissue homogenate, purified enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ or MnCl₂
-
Stop Solution: 2% Sodium Dodecyl Sulfate (B86663) (SDS)
-
Dowex AG 50W-X4 column
-
Alumina (B75360) column
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL Assay Buffer
-
10 µL Enzyme preparation
-
10 µL [α-³²P]CTP (specific activity and concentration to be optimized)
-
10 µL Unlabeled CTP (to achieve desired final substrate concentration)
-
Deionized water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction by adding 20 µL of Stop Solution and heating at 90°C for 3 minutes.
-
Separation of Products:
-
Apply the reaction mixture to a Dowex AG 50W-X4 column to remove interfering substances.
-
Elute the nucleotides with deionized water and apply the eluate to an alumina column.
-
Wash the alumina column with deionized water to remove remaining CTP and other phosphates.
-
Elute the [³²P]cCMP from the alumina column with 0.2 M ammonium (B1175870) formate (B1220265) (pH 6.0).
-
-
Quantification:
-
Collect the eluate containing [³²P]cCMP in a scintillation vial.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the amount of cCMP produced based on the specific activity of the [α-³²P]CTP and the measured radioactivity.
Protocol 2: Enzyme Immunoassay (EIA) for cCMP
This protocol is based on the competitive EIA method.[1]
Materials:
-
Anti-cCMP antibody
-
cCMP-enzyme conjugate (e.g., cCMP-alkaline phosphatase)
-
Goat anti-rabbit IgG-coated microplate
-
cCMP standards
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20
-
Substrate solution for the enzyme conjugate (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase)
-
Stop Solution (e.g., 3 M NaOH for alkaline phosphatase)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve of known cCMP concentrations.
-
If necessary, succinylate both standards and samples to increase antibody recognition.
-
Samples from the cytidylate cyclase assay should be diluted in assay buffer.
-
-
Competitive Binding:
-
To each well of the goat anti-rabbit IgG-coated microplate, add:
-
50 µL of cCMP standard or sample
-
50 µL of cCMP-enzyme conjugate
-
50 µL of anti-cCMP antibody
-
-
-
Incubation: Incubate the plate at 4°C overnight or at room temperature for 2 hours with gentle shaking.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Substrate Reaction:
-
Add 100 µL of the appropriate substrate solution to each well.
-
Incubate at room temperature for 30-60 minutes, or until sufficient color development.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance versus the cCMP concentration. Determine the cCMP concentration in the samples by interpolating from the standard curve.
B. Purification of Cytidylate Cyclase
This protocol outlines a general strategy for the purification of cytidylate cyclase from mammalian tissues, such as bovine brain, using a multi-step approach.
Protocol 3: Purification of Cytidylate Cyclase from Bovine Brain
Materials:
-
Fresh or frozen bovine brain
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.25 M sucrose, and protease inhibitors
-
Solubilization Buffer: Homogenization Buffer containing 1% Triton X-100 or other suitable non-ionic detergent
-
Ammonium sulfate
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 10% glycerol (B35011)
-
Ion-Exchange Chromatography Buffers:
-
Buffer A (Low Salt): Dialysis Buffer
-
Buffer B (High Salt): Dialysis Buffer with 1 M NaCl
-
-
Affinity Chromatography Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% Triton X-100
-
Elution Buffer: Binding Buffer with a high concentration of a competitive ligand (e.g., CTP analog) or a pH shift.
-
Procedure:
-
Homogenization:
-
Homogenize the bovine brain tissue in ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material. The supernatant contains the solubilized cytidylate cyclase.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the solubilized protein solution with constant stirring at 4°C to a final saturation of 30-60% (this range should be optimized).
-
After stirring for 30 minutes, centrifuge at 10,000 x g for 20 minutes to collect the precipitated protein.
-
-
Dialysis:
-
Resuspend the ammonium sulfate pellet in a minimal volume of Dialysis Buffer.
-
Dialyze the protein solution against a large volume of Dialysis Buffer overnight at 4°C with several buffer changes to remove the ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with Buffer A.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (Buffer A to Buffer B).
-
Collect fractions and assay for cytidylate cyclase activity to identify the fractions containing the enzyme.
-
-
Affinity Chromatography:
-
Pool the active fractions from the ion-exchange chromatography.
-
Load the pooled fractions onto an affinity column (e.g., with an immobilized CTP analog) pre-equilibrated with Binding Buffer.
-
Wash the column with Binding Buffer to remove non-specifically bound proteins.
-
Elute the cytidylate cyclase with Elution Buffer.
-
Collect fractions and assay for activity.
-
-
Purity Assessment and Storage:
-
Assess the purity of the final preparation by SDS-PAGE.
-
Store the purified enzyme in small aliquots at -80°C in a buffer containing glycerol to maintain activity.
-
IV. Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for the study of the enzymatic conversion of CTP to cyclic CMP. The detailed methodologies for enzyme assays and purification will enable researchers to investigate the properties of cytidylate cyclase and its role in cellular signaling. Further research into the downstream effectors and physiological functions of cCMP will be crucial for a complete understanding of this signaling pathway and its potential as a therapeutic target.
References
- 1. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity by cCMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Mechanism of protein kinase B activation by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylate cyclase from bovine brain cortex: purification and characterization of the catalytic unit. | The EMBO Journal [link.springer.com]
Application Notes and Protocols: CTP as a Substrate for CMP-NeuNAc Synthetase in Sialylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic addition of sialic acid to glycoconjugates, is a critical post-translational modification influencing a wide range of biological processes, including cell-cell recognition, immune responses, and pathogen infection. The synthesis of the activated sugar donor, cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-NeuNAc), is a pivotal step in this pathway. This reaction is catalyzed by CMP-NeuNAc synthetase (CMAS), which facilitates the transfer of cytidine monophosphate (CMP) from a cytidine 5'-triphosphate (CTP) donor to N-acetylneuraminic acid (NeuNAc).[1][2] Understanding the kinetics and optimizing the reaction conditions using CTP as a substrate are crucial for various applications, from basic research to the large-scale chemoenzymatic synthesis of therapeutic glycoproteins.
The Role of CTP in the Sialylation Pathway
The central reaction catalyzed by CMAS is the condensation of CTP and NeuNAc to form CMP-NeuNAc and pyrophosphate (PPi). This activated sugar nucleotide, CMP-NeuNAc, then serves as the donor substrate for sialyltransferases, which transfer the sialic acid moiety to terminal positions on glycan chains of proteins and lipids.[2][3] CTP is the preferred nucleotide triphosphate for this reaction, exhibiting significantly higher efficiency compared to other nucleotides like UTP.[4] The enzyme requires a divalent metal cation, typically Mg2+ or Mn2+, for its activity and functions optimally at a pH range of 7.5 to 9.4, depending on the source of the enzyme.[2][5][6]
Figure 1: Sialylation pathway highlighting the role of CTP.
Quantitative Data: CMAS Kinetics with CTP
The kinetic parameters of CMAS vary depending on the source organism. CTP consistently demonstrates superior performance as a substrate compared to other nucleotide triphosphates.
| Enzyme Source | Substrate | Km (mM) | kcat/Km (s-1mM-1) | Relative Activity/Conversion | Reference |
| E. coli K1 | CTP | 0.31 | Not Reported | Not Reported | [2] |
| NeuNAc | 4 | Not Reported | Not Reported | [2] | |
| Group B Streptococcus | CTP | 1.4 | Not Reported | Not Reported | [6] |
| NeuNAc | 7.6 | Not Reported | Not Reported | [6] | |
| Neisseria meningitidis (NmCSS) | CTP & NeuNAc | Not Reported | 86 | 78% conversion at 1 mM CTP | [3][4] |
| UTP & NeuNAc | Not Reported | Not Reported | 5% conversion at 1 mM UTP | [4] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of CMP-NeuNAc
This protocol describes a standard enzymatic assay to produce CMP-NeuNAc using CMAS.
Materials:
-
CMP-NeuNAc Synthetase (CMAS)
-
N-acetylneuraminic acid (NeuNAc)
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer (1 M, pH 8.5)
-
Magnesium chloride (MgCl2, 1 M)
-
Dithiothreitol (DTT) (Optional, but can enhance stability)
-
Deionized water
Procedure:
-
Prepare a reaction mixture with the following components in a final volume of 1 mL:
-
100 mM Tris-HCl (pH 8.5)
-
20 mM MgCl2
-
15 mM NeuNAc
-
15 mM CTP
-
1 mM DTT (optional)
-
5 µg CMAS
-
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 12 hours).
-
Stop the reaction by adding 10% SDS to a final concentration of 1% or by heat inactivation.
-
Analyze the formation of CMP-NeuNAc using High-Performance Liquid Chromatography (HPLC) with UV detection or other suitable analytical methods.[2][7]
Protocol 2: One-Pot Multi-Enzyme (OPME) Sialylation of a Glycan Acceptor
This protocol is designed for the direct sialylation of a target glycoconjugate in a single reaction vessel, generating the CMP-NeuNAc in situ.
Materials:
-
Acceptor Glycan (e.g., Lactose, LacNAc-containing molecule)
-
N-acetylmannosamine (ManNAc)
-
Sialic acid aldolase
-
CMP-NeuNAc Synthetase (CMAS)
-
Sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase)
-
Cytidine 5'-triphosphate (CTP)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl2, 1 M)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
Deionized water
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL:
-
100 mM Tris-HCl (pH 8.0)
-
20 mM MgCl2
-
10 mM Acceptor Glycan
-
15 mM ManNAc
-
15 mM CTP
-
5 µg Sialic acid aldolase
-
5 µg CMAS
-
5 µg Sialyltransferase
-
1 U Inorganic pyrophosphatase (optional)
-
-
Incubate the reaction at 37°C for 12-24 hours.
-
Monitor the formation of the sialylated product by Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Purify the sialylated product using appropriate chromatographic techniques.
Figure 2: Workflow for a one-pot multi-enzyme (OPME) sialylation reaction.
Applications in Research and Drug Development
-
Large-Scale Synthesis of CMP-NeuNAc: The enzymatic synthesis of CMP-NeuNAc using CMAS and CTP is a highly efficient and environmentally friendly alternative to chemical synthesis, providing high yields without the need for organic solvents.[2][7] This is critical for supplying the necessary donor substrate for the development of sialylated biotherapeutics.
-
Chemoenzymatic Synthesis of Glycoconjugates: The use of CMAS in one-pot reactions enables the creation of complex sialylated oligosaccharides and glycoconjugates.[8][9][10] This is invaluable for studying the biological roles of sialic acids and for developing novel glycan-based drugs and vaccines.
-
Enzyme Inhibitor Screening: The in vitro assay for CMAS activity can be adapted for high-throughput screening of potential inhibitors.[4] Such inhibitors could serve as tools to study the effects of sialylation or as potential therapeutic agents against pathogens that rely on sialic acid for virulence.[11]
Conclusion
CTP is the essential and preferred substrate for CMP-NeuNAc synthetase in the biological synthesis of the activated sialic acid donor, CMP-NeuNAc. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize this crucial enzymatic reaction. By leveraging the efficiency of CMAS with CTP, the synthesis of complex sialylated molecules for therapeutic and research purposes can be achieved with high fidelity and yield.
References
- 1. Reactome | CMAS transfers CMP from CTP to Neu5Ac, forming CMP-Neu5Ac [reactome.org]
- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of CMP-N-acetylneuraminic acid synthetase of group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Chemoenzymatic synthesis of sialylated and fucosylated mucin analogs reveals glycan-dependent effects on protein conformation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Low yield in in vitro transcription troubleshooting CTP concentration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during in vitro transcription (IVT), with a specific focus on optimizing CTP concentration for improved RNA yield.
Frequently Asked Questions (FAQs)
Q1: What is the direct impact of CTP and other nucleotide (NTP) concentrations on in vitro transcription yield?
A1: The concentration of all four NTPs (ATP, CTP, GTP, and UTP) is a critical factor that directly influences the yield and quality of the synthesized RNA.[1][] NTPs serve as the essential building blocks for the growing RNA chain and provide the energy required for the polymerization process.[1] Suboptimal nucleotide concentrations can lead to incomplete transcription and reduced yields, as the RNA polymerase may terminate transcription prematurely if it runs out of a specific nucleotide.[3][4][5] Conversely, excessively high concentrations of NTPs can sometimes inhibit phage RNA polymerases, although some systems, like Invitrogen's MEGAscript™ technology, are designed to tolerate high NTP levels for large-scale synthesis.[1]
Q2: What are the typical starting concentrations for CTP in an IVT reaction?
A2: Standard in vitro transcription reactions often use a concentration range of 1 mM to 2 mM for each NTP, including CTP.[] For conventional reactions, such as those for synthesizing radiolabeled probes, concentrations as low as 0.5 mM for each NTP are common.[1][6] It is crucial to ensure that the concentration of any single nucleotide does not fall below a minimum threshold, with some sources suggesting at least 12 µM to prevent reaction failure.[3][4]
Q3: Can the ratio of CTP to other NTPs affect the transcription process?
A3: Yes, maintaining a balanced ratio of all four NTPs is important for efficient transcription.[] An imbalance, where one nucleotide like CTP is significantly lower than the others, can make it a "limiting nucleotide." This can lead to premature termination of transcription and a lower yield of full-length RNA transcripts.[1][5] When using modified nucleotides or cap analogs that compete with the canonical NTPs (like GTP), the ratio becomes especially critical and often requires optimization.[7][8]
Q4: How does the magnesium ion (Mg²⁺) concentration relate to the CTP concentration?
A4: The relationship between magnesium ions (Mg²⁺) and NTPs is a crucial parameter for successful in vitro transcription.[] Mg²⁺ is an essential cofactor for RNA polymerase activity. The optimal Mg²⁺ concentration is directly linked to the total NTP concentration, as Mg²⁺ forms a complex with the NTPs.[9][10] An incorrect Mg²⁺:NTP ratio can significantly decrease enzyme performance and, consequently, RNA yield.[][9] If you increase the concentration of CTP and other NTPs, you may need to proportionally increase the MgCl₂ concentration to maintain the optimal ratio.[11]
Troubleshooting Guide: Low RNA Yield
Low RNA yield is a common problem in in vitro transcription. This guide provides a step-by-step approach to diagnosing and resolving the issue, with a focus on CTP concentration.
Problem: RNA yield is lower than expected.
Possible Cause 1: Suboptimal Nucleotide Concentration
If the concentration of one or more NTPs, including CTP, is too low, it can become the limiting factor in the reaction, resulting in reduced yield and incomplete transcripts.[3][4]
-
Solution:
-
Verify the concentration of your CTP and other NTP stock solutions.
-
Increase the concentration of all four NTPs in the reaction. For standard reactions, you can increase the concentration from 0.5 mM up to 2 mM each.[][6] For high-yield reactions, concentrations can be raised even further, for example, up to 4 mM each or higher, depending on the specific kit and polymerase used.[11]
-
Ensure that if you significantly increase the total NTP concentration, you also adjust the Mg²⁺ concentration accordingly to maintain the optimal ratio.[9][11]
-
Possible Cause 2: Poor Quality or Incorrect Amount of DNA Template
Contaminants in the DNA template (e.g., salts, ethanol) can inhibit RNA polymerase.[3][4] The template DNA must also be intact, linear, and free of RNases.[]
-
Solution:
-
Clean up your DNA template using methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation or a reliable column-based purification kit.[6]
-
Verify the integrity and concentration of the linearized template by running an aliquot on an agarose (B213101) gel.[3]
-
For short transcripts, increasing the template concentration can sometimes boost yield.[6]
-
Possible Cause 3: RNase Contamination
RNases are ubiquitous and can degrade your newly synthesized RNA, leading to apparent low yields.[4][12]
-
Solution:
Possible Cause 4: Inactive T7 RNA Polymerase or Other Reagents
The RNA polymerase may have lost activity due to improper storage or multiple freeze-thaw cycles.[3][12] Buffers can also degrade over time.
-
Solution:
Data Presentation
The following table summarizes various nucleotide concentrations used in in vitro transcription reactions as cited in the literature. This can serve as a guide for selecting an appropriate starting concentration for your experiments.
| Reaction Type | Concentration per NTP (ATP, CTP, GTP, UTP) | Total NTP Concentration | Key Considerations |
| Conventional / Radiolabeling | 0.5 mM | 2 mM | Used when a labeled nucleotide is present at a low concentration, effectively limiting the reaction.[1][6] |
| Standard Range | 1 - 2 mM | 4 - 8 mM | A common starting range for many applications to ensure adequate building blocks for the polymerase.[] |
| High Yield / Large Scale | Up to 4 mM | Up to 16 mM | Higher concentrations can significantly increase yield but may require optimization of Mg²⁺ levels.[11] |
| Optimized High Yield Systems | 10 - 15 mM | 40 - 60 mM | Specialized buffer systems are needed to prevent enzyme inhibition at these high concentrations.[9] |
| Minimum Recommended | ≥ 12 µM | ≥ 48 µM | The absolute minimum concentration to avoid premature termination of transcription.[3][4] |
Experimental Protocols
Protocol: Optimizing CTP Concentration for Maximizing RNA Yield
This protocol provides a framework for systematically testing different CTP concentrations to determine the optimal level for your specific DNA template and reaction conditions.
1. Materials:
-
Purified, linearized DNA template with a T7 promoter (0.5 - 1.0 µg/µL)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
100 mM stock solutions of ATP, GTP, and UTP
-
100 mM stock solution of CTP
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
2. Procedure: Reaction Setup
-
Set up a series of parallel 20 µL IVT reactions on ice. Each reaction will have a different final concentration of CTP, for example: 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, and 6.0 mM.
-
For each reaction, combine the components in the order listed in the table below. It is recommended to prepare a master mix for the common reagents to minimize pipetting errors.
| Component | Volume for 20 µL Rxn | Final Concentration |
| Nuclease-free Water | Variable (to 20 µL) | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP, UTP (100 mM each) | 0.4 µL | 2 mM each |
| CTP (100 mM stock) | Variable | 0.5 - 6.0 mM |
| Linearized DNA Template (1 µg) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
-
Calculation for variable CTP volume:
-
For 0.5 mM CTP: Add 0.1 µL of 100 mM stock.
-
For 1.0 mM CTP: Add 0.2 µL of 100 mM stock.
-
For 2.0 mM CTP: Add 0.4 µL of 100 mM stock.
-
For 4.0 mM CTP: Add 0.8 µL of 100 mM stock.
-
For 6.0 mM CTP: Add 1.2 µL of 100 mM stock.
-
-
Adjust the volume of nuclease-free water in each reaction to bring the total volume to 20 µL.
3. Incubation:
-
Gently mix the components by pipetting.
-
Centrifuge the tubes briefly to collect the reaction at the bottom.
-
Incubate the reactions at 37°C for 2 hours. For some templates, incubation time can be extended, but 2 hours is a standard starting point.[13]
4. Analysis:
-
Following incubation, analyze the yield and integrity of the synthesized RNA.
-
Run 1-2 µL of each reaction on a denaturing agarose or polyacrylamide gel to assess the size and integrity of the RNA transcript.
-
Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Compare the yields from the different CTP concentrations to identify the optimal condition.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting low yield in in vitro transcription.
Caption: Troubleshooting workflow for low in vitro transcription yield.
References
- 1. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. go.zageno.com [go.zageno.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Template optimization for In Vitro Transcription [biosyn.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. neb.com [neb.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mclab.com [mclab.com]
Technical Support Center: The Impact of CTP Purity on Enzymatic Assay Results
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of enzymatic assays are paramount. The purity of reagents, particularly nucleotide triphosphates like CTP, can significantly influence experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to CTP purity in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction rate is lower than expected. Could impure CTP be the cause?
A: Yes, impurities in your CTP solution can lead to a decreased reaction rate. Common culprits include:
-
Degradation Products: CTP can degrade into Cytidine Diphosphate (CDP) and Cytidine Monophosphate (CMP). These molecules can act as competitive inhibitors for many enzymes that use CTP as a substrate, such as RNA polymerases, by binding to the active site without leading to a productive reaction.
-
Deoxy-CTP (dCTP) Contamination: For enzymes that specifically require ribonucleotides, the presence of deoxyribonucleotides like dCTP can be inhibitory.
-
Other Contaminants: Residual solvents from the synthesis process or metal ion contaminants can also interfere with enzyme activity.
Q2: I'm observing high background noise or non-linear reaction kinetics in my assay. Can CTP purity be a factor?
A: Absolutely. High background or non-linear kinetics can be indicative of contaminating activities or substances in your CTP preparation. For instance, certain impurities might fluoresce at the detection wavelength of your assay, leading to a high background signal. Non-linear kinetics could arise from the combined effects of substrate depletion and inhibitor presence, where the inhibitory effect of contaminants becomes more pronounced as the CTP concentration decreases over the course of the reaction.
Q3: How can I assess the purity of my CTP stock?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for assessing CTP purity. This technique can separate CTP from its degradation products (CDP, CMP) and other nucleotide impurities. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the common sources of CTP degradation, and how can I prevent it?
A: CTP is susceptible to both enzymatic and chemical degradation. To minimize degradation:
-
Storage: Store CTP solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the stock solution between 7.0 and 8.0.
-
Nuclease Contamination: Use nuclease-free water and reagents to prepare your CTP solutions to prevent enzymatic degradation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues in enzymatic assays that may be related to CTP purity.
| Problem | Potential Cause Related to CTP Purity | Recommended Action |
| Low or No Signal | - High concentration of inhibitors (CDP, CMP, dCTP) in the CTP stock. - Incorrect CTP concentration due to degradation. | - Assess CTP purity using HPLC. - If purity is low, purchase a new, high-purity lot of CTP. - Re-quantify the CTP concentration of your stock solution. |
| High Background Signal | - Fluorescent impurities in the CTP preparation. | - Run a control reaction without the enzyme to measure the background signal from the CTP solution alone. - Consider purifying the CTP stock or switching to a higher-purity supplier. |
| Non-Linear Reaction Rate | - Presence of competitive inhibitors (CDP, CMP) that become more effective as CTP is consumed. | - Analyze the reaction kinetics at different initial CTP concentrations. - Use a higher initial CTP concentration if possible, while remaining within the enzyme's linear range. - Confirm CTP purity via HPLC. |
| Inconsistent Results Between Experiments | - Degradation of the CTP stock over time. - Variability in the purity of different CTP lots. | - Prepare fresh CTP dilutions for each experiment from a properly stored stock. - Qualify new lots of CTP by comparing their performance against a previously validated lot. |
Quantitative Data on the Effect of CTP Impurities
The presence of impurities in a CTP solution can significantly inhibit the activity of enzymes that utilize CTP as a substrate. The following tables summarize the inhibitory effects of common CTP contaminants.
Table 1: Inhibition of RNA Polymerase by CTP Degradation Products and Analogs
| Inhibitor | Enzyme | Inhibition Type | Kᵢ (Inhibitory Constant) | Reference |
| CDP | T7 RNA Polymerase | Competitive | Data not readily available in literature | - |
| CMP | T7 RNA Polymerase | Competitive | Data not readily available in literature | - |
| dCTP | T7 RNA Polymerase | Competitive | Data not readily available in literature | - |
| bis-(3' to 5')-cyclic dinucleotide (UpUp) | E. coli RNA Polymerase | Linear Competitive | 28 µM | [1] |
Table 2: General Effects of Other Potential Contaminants on Enzymatic Activity
| Contaminant | Enzyme System | Observed Effect | Approximate Inhibitory Concentration | Reference |
| Ethanol (B145695) | E. coli RNA Polymerase | Reduced transcript elongation rate | 30-60 g/L (10-30% reduction) | [2] |
| Zinc (Zn²⁺) | Coronavirus RdRp | Inhibition of elongation and reduced template binding | Micromolar concentrations | [3] |
| Magnesium (Mg²⁺) | RNA Polymerase | Essential cofactor, but high concentrations can be inhibitory | Dependent on specific enzyme and assay conditions | [4][5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of CTP Purity by HPLC-UV
This protocol outlines a method to separate and quantify CTP and its common impurities, CDP and CMP.
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)[6]
-
Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0[7]
-
Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0[7]
-
CTP, CDP, and CMP analytical standards
-
Nuclease-free water
2. Sample Preparation:
-
Prepare 1 mM stock solutions of CTP, CDP, and CMP standards in nuclease-free water.
-
Dilute the CTP sample to be tested to a final concentration of approximately 100 µM in nuclease-free water.
3. HPLC Method:
-
Flow Rate: 1.2 mL/min[6]
-
Column Temperature: 25°C
-
Detection Wavelength: 271 nm (λmax for Cytidine)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 100% Mobile Phase B
-
15-20 min: 100% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: 100% Mobile Phase A (re-equilibration)
-
4. Data Analysis:
-
Run the CTP, CDP, and CMP standards to determine their retention times.
-
Run the CTP sample and integrate the peak areas for CTP and any contaminating peaks corresponding to CDP and CMP.
-
Calculate the purity of the CTP sample as follows: Purity (%) = (Area_CTP / (Area_CTP + Area_CDP + Area_CMP)) * 100
Mandatory Visualizations
Diagrams
References
- 1. RNA polymerase: linear competitive inhibition by bis-(3' to 5')-cyclic dinucleotides,NpNp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting direct effects of ethanol on translation and transcription machinery confers ethanol tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zn2+ Inhibits Coronavirus and Arterivirus RNA Polymerase Activity In Vitro and Zinc Ionophores Block the Replication of These Viruses in Cell Culture | PLOS Pathogens [journals.plos.org]
- 4. quora.com [quora.com]
- 5. Specific role of manganese and magnesium on RNA synthesis in rabbit bone marrow erythroid cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Premature Transcription Termination and CTP Levels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues related to premature transcription termination and its potential link to cellular CTP levels.
Troubleshooting Guides
Issue 1: Increased Premature Termination of Transcription Observed in In Vitro Transcription Assays
Researchers may observe an increase in shorter-than-expected RNA transcripts in their in vitro transcription experiments, suggesting premature termination.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Nucleotide (NTP) Concentrations | Verify NTP Concentrations: Ensure that the final concentration of each NTP (ATP, GTP, CTP, UTP) in the reaction is optimal. Low NTP levels, particularly the limiting nucleotide, can lead to RNA polymerase stalling and premature dissociation from the DNA template.[1][2] Optimize NTP Ratios: While equimolar concentrations are standard, for templates with high GC or AT content, adjusting the ratios of the respective NTPs may improve elongation. Use Fresh NTP Stocks: Repeated freeze-thaw cycles can degrade NTPs. Use fresh or properly aliquoted stocks for each experiment. |
| Template Quality and Sequence Features | Assess Template Integrity: Run the linearized DNA template on an agarose (B213101) gel to confirm its integrity and complete linearization. Nicked or damaged templates can cause polymerase to stall. Analyze for GC-rich Sequences or Hairpins: GC-rich regions or sequences that can form stable secondary structures in the nascent RNA can induce pausing and termination. If such sequences are present, consider decreasing the reaction temperature (e.g., from 37°C to 30°C) to destabilize these structures.[1][2] |
| Enzyme Activity and Reaction Conditions | Confirm RNA Polymerase Activity: Use a positive control template known to produce a full-length transcript to verify that the RNA polymerase is active. Optimize Magnesium Concentration: Magnesium ions are a critical cofactor for RNA polymerase. Titrate the MgCl₂ concentration in your reaction, as suboptimal levels can affect enzyme activity and fidelity. |
Logical Flow for Troubleshooting In Vitro Premature Termination
Caption: Troubleshooting workflow for in vitro premature transcription.
Issue 2: Investigating the Role of Cellular CTP Levels in Premature Transcription Termination In Vivo
Researchers hypothesizing that fluctuations in cellular CTP pools are leading to premature transcription termination in their cell-based experiments require a systematic approach to test this.
Experimental Workflow
-
Modulate Intracellular CTP Levels:
-
Pharmacological Inhibition: Treat cells with inhibitors of CTP synthase (CTPS), the rate-limiting enzyme in de novo CTP biosynthesis.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the CTPS1 or CTPS2 genes.
-
-
Quantify Intracellular CTP Concentrations:
-
Measure the intracellular CTP pool in treated and control cells using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the successful reduction of CTP levels.
-
-
Assess Genome-wide Transcription:
-
Perform Nuclear Run-On sequencing (NRO-seq or GRO-seq) to map the positions of actively transcribing RNA polymerase II (Pol II) genome-wide. A pile-up of Pol II signals at promoter-proximal regions or within gene bodies in CTP-depleted cells can indicate stalling and potential premature termination.
-
Employ 4sU-seq (metabolic labeling) to specifically measure newly synthesized RNA. A decrease in the ratio of transcripts from the 3' end of genes compared to the 5' end in treated cells would suggest premature termination.
-
-
Analyze Pol II Occupancy:
-
Use Chromatin Immunoprecipitation sequencing (ChIP-seq) with an antibody against total Pol II (e.g., Rpb1) to assess its distribution across genes. An increased ratio of Pol II occupancy at the 5' end versus the 3' end of genes is indicative of reduced processivity and potential premature termination.
-
Experimental Workflow Diagram
Caption: In vivo workflow to test the effect of CTP levels on PTT.
Frequently Asked Questions (FAQs)
Q1: What is the direct evidence linking low CTP levels to premature transcription termination?
In bacterial systems, the link is well-established through the mechanism of transcriptional attenuation, for example, in the pyrG operon, where low CTP levels lead to changes in RNA secondary structure that prevent premature termination.[3] In eukaryotes, while CTP is an essential substrate for RNA synthesis, direct evidence for a widespread regulatory mechanism analogous to bacterial attenuation that is controlled by CTP levels is less clear. However, it is a strong biochemical principle that depletion of a substrate for a polymerase will slow down or stall the enzyme. Low CTP concentrations would likely decrease the local concentration of the next required nucleotide for RNA polymerase II, leading to pausing. Prolonged pausing can increase the probability of backtracking and subsequent cleavage of the nascent transcript or dissociation of the polymerase from the DNA template, resulting in premature termination.
Q2: What are the typical intracellular concentrations of CTP?
CTP is generally the least abundant of the four ribonucleoside triphosphates in eukaryotic cells.[4] While absolute concentrations can vary depending on the cell type and metabolic state, typical physiological concentrations of ATP are in the millimolar range (e.g., 2-8 mM), whereas CTP concentrations are significantly lower.[4][5] This low basal level makes transcription potentially more sensitive to fluctuations in the CTP pool compared to other NTPs.
Q3: How does RNA polymerase II processivity relate to premature termination?
Processivity refers to the ability of RNA polymerase II to remain associated with the DNA template and continue transcribing over long distances.[6][7] Premature termination is essentially a failure of processivity. Factors that decrease processivity, such as nucleotide depletion, DNA damage, or inhibitory protein complexes, increase the likelihood that Pol II will dissociate from the template before reaching the end of the gene.
Q4: Can CTP levels be a target for therapeutic intervention?
Yes, the CTP synthesis pathway is a target for some antiviral and anticancer drugs. By inhibiting CTP synthase, these drugs can deplete the cellular CTP pool, which can in turn inhibit viral replication or cancer cell proliferation due to the high demand for nucleic acid synthesis in these cells. The potential for these drugs to also induce premature termination of transcription in specific genes is an area of ongoing research.
Signaling Pathway: CTP Synthesis and Regulation
The synthesis of CTP is tightly regulated to maintain cellular homeostasis. CTP synthase catalyzes the final step, the conversion of UTP to CTP. This process is allosterically activated by GTP and subject to feedback inhibition by CTP itself.
Caption: Regulation of CTP synthesis and its cellular roles.
Key Experimental Protocols
1. Nuclear Run-On (NRO) Assay
This technique measures the density of actively transcribing RNA polymerases across the genome.
-
Principle: Isolate nuclei, allow engaged RNA polymerases to extend nascent transcripts in the presence of labeled nucleotides (e.g., Biotin-UTP), and then sequence the labeled nascent RNA.
-
Methodology:
-
Grow and treat cells as required.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Perform the run-on reaction by incubating nuclei with ATP, GTP, CTP, and Biotin-UTP for a short period.
-
Isolate total RNA and purify the biotinylated nascent RNA using streptavidin beads.
-
Prepare a sequencing library from the purified nascent RNA and perform high-throughput sequencing.
-
Align reads to the genome to map the locations of active RNA polymerases.
-
2. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RNA Polymerase II
ChIP-seq maps the in vivo binding sites of proteins, such as RNA polymerase II, on a genome-wide scale.
-
Principle: Crosslink proteins to DNA in living cells, shear the chromatin, immunoprecipitate the protein of interest (Pol II), and sequence the associated DNA.
-
Methodology:
-
Crosslink cells with formaldehyde (B43269) to fix protein-DNA interactions.
-
Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody specific to an RNA Polymerase II subunit (e.g., Rpb1).
-
Use magnetic beads to pull down the antibody-Pol II-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Reverse the crosslinks and purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Align reads to the genome to determine Pol II occupancy.
-
3. Measurement of Intracellular CTP by LC-MS/MS
This is a highly sensitive and specific method for quantifying small molecules like CTP from cell extracts.
-
Principle: Separate intracellular metabolites using liquid chromatography and then detect and quantify CTP based on its mass-to-charge ratio using tandem mass spectrometry.
-
Methodology:
-
Harvest a known number of cells and quench metabolic activity rapidly (e.g., with cold methanol).
-
Extract metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Inject the extract into an LC-MS/MS system.
-
Separate CTP from other nucleotides using a suitable LC column and gradient.
-
Quantify the CTP peak area by comparing it to a standard curve generated with known concentrations of a CTP standard.
-
Normalize the CTP amount to the initial cell number.
-
References
- 1. Transcriptional Control by Premature Termination: A Forgotten Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knowing when to stop: Transcription termination on protein-coding genes by eukaryotic RNAPII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Premature termination of transcription by RNAP II: The beginning of the end - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pause & Go: from the discovery of RNA polymerase pausing to its functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CTP:NTP Ratio for Efficient RNA Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing in vitro transcription (IVT) reactions for efficient RNA synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of NTPs for a standard in vitro transcription reaction?
A1: For standard in vitro transcription reactions, the concentration of each nucleotide triphosphate (NTP) is typically in the range of 1-2 mM.[] However, for high-yield reactions, concentrations can be significantly higher. For large-scale reactions, optimized conditions may use NTP concentrations up to 10 mM each.[2][3] It is crucial to note that optimal concentrations can be template-dependent and may require empirical optimization.[]
Q2: How does the CTP:NTP ratio specifically impact RNA synthesis?
A2: While the overall balance of all four NTPs (ATP, CTP, GTP, UTP) is crucial, a significant deviation in the concentration of any single NTP, including CTP, can negatively affect transcription efficiency. An insufficient CTP concentration can lead to premature termination of transcription, resulting in incomplete RNA transcripts and lower overall yield.[4][5] Conversely, an excessive concentration of one NTP relative to the others can also inhibit the RNA polymerase and lead to non-specific products. The goal is to provide a balanced pool of NTPs for efficient incorporation by the RNA polymerase.
Q3: What is the importance of the Mg2+:NTP ratio in in vitro transcription?
A3: The molar ratio of magnesium ions (Mg2+) to NTPs is a critical factor influencing the efficiency of in vitro transcription.[][3] Mg2+ is an essential cofactor for RNA polymerase.[3] NTPs chelate Mg2+, so the concentration of free Mg2+ is dependent on the total NTP concentration. An optimal Mg2+:NTP ratio is essential for maximal RNA yield. For instance, one study found that for a total NTP concentration of 40 mM (10 mM each), the optimal Mg2+ concentration was 75 mM.[2][6] Deviations from the optimal ratio can lead to decreased enzyme activity and lower RNA yields.
Q4: Can impurities in NTP solutions affect my transcription reaction?
A4: Yes, impurities in NTP solutions can inhibit RNA polymerase activity or lead to the synthesis of incomplete transcripts.[] It is essential to use high-purity NTPs for efficient transcription.
Q5: Should I adjust the NTP ratio for GC-rich templates?
A5: For templates with a high GC content, providing a higher relative concentration of GTP and CTP compared to ATP and UTP might improve incorporation and increase the yield of full-length transcripts.[7] One approach is to use a GC:AU ratio of 2:1 in the NTP mix.[7] Additionally, lowering the reaction temperature from 37°C to 30°C can sometimes help in transcribing GC-rich templates by reducing premature termination.[4]
Troubleshooting Guides
Problem 1: Low or No RNA Yield
| Possible Cause | Recommended Solution(s) |
| Suboptimal NTP Concentration | - Ensure each NTP is at a sufficient concentration (standard reactions: 1-2 mM; high-yield reactions may require higher concentrations).[] - For radiolabeled probes, the concentration of the limiting radiolabeled NTP should be at least 3 µM for efficient synthesis of transcripts shorter than 400 nucleotides.[8] |
| Incorrect Mg2+:NTP Ratio | - Optimize the Mg2+ concentration relative to the total NTP concentration. The optimal ratio is often greater than 1:1 (Mg2+:NTP).[2][6] |
| Degraded NTPs | - Use fresh, high-quality NTP solutions. Avoid multiple freeze-thaw cycles. |
| Poor Quality DNA Template | - Ensure the DNA template is high quality, linear, and free of contaminants like salts or ethanol (B145695) which can inhibit RNA polymerase.[5] - Verify template integrity on an agarose (B213101) gel.[4] |
| RNase Contamination | - Maintain a strict RNase-free environment. Use RNase-free reagents, tips, and tubes.[][9] - Consider adding an RNase inhibitor to the reaction.[9] |
| Inactive RNA Polymerase | - Use a positive control template to confirm the activity of the RNA polymerase.[4] |
Problem 2: Incomplete or Truncated RNA Transcripts
| Possible Cause | Recommended Solution(s) |
| Limiting NTP Concentration | - The concentration of one or more NTPs may be too low, causing the polymerase to stall and terminate prematurely. Increase the concentration of all NTPs.[5] For labeled transcripts, this is often due to a low concentration of the labeled NTP.[10] |
| GC-Rich Template Sequence | - A high GC content can lead to secondary structures that cause premature termination. Try lowering the incubation temperature to 30°C.[4] - Consider adjusting the NTP ratio to favor GTP and CTP.[7] |
| Cryptic Termination Sites in Template | - If the template contains sequences that signal termination for the specific RNA polymerase, consider subcloning the template into a different vector with a different polymerase promoter.[5] |
Problem 3: RNA Transcripts are Longer Than Expected
| Possible Cause | Recommended Solution(s) |
| Incomplete Template Linearization | - Ensure the plasmid DNA template is completely linearized by running an aliquot on an agarose gel. Non-linearized plasmids can lead to longer, heterogeneous transcripts.[4] |
| Template with 3' Overhangs | - Restriction enzymes that create 3' overhangs can lead to template switching by the RNA polymerase, resulting in longer transcripts. Use restriction enzymes that generate blunt or 5' overhangs.[4] |
| Excessive rUTP Concentration | - In some cases, an unusually high concentration of a specific nucleotide, like rUTP, has been reported to cause the synthesis of longer than expected transcripts. Try reducing the concentration of the nucleotide .[4] |
Data Presentation
Table 1: Summary of Recommended NTP and Mg2+ Concentrations for In Vitro Transcription
| Parameter | Conventional Reaction | High-Yield Reaction | Notes |
| Each NTP Concentration | 0.5 mM - 2 mM[][8] | 5 mM - 15 mM[3] | Higher concentrations are used in optimized, large-scale synthesis.[8] |
| Limiting NTP (for labeling) | ≥ 12 µM[5] | N/A | Supplementing with "cold" NTPs can increase the proportion of full-length transcripts but will reduce specific activity.[4] |
| Mg2+ Concentration | Varies with NTP concentration | 75 mM (for 10 mM each NTP)[2][6] | The Mg2+:NTP ratio is critical and often needs to be optimized.[3] |
| Optimal Mg2+:Total NTP Ratio | >1 | ~1.875:1[2][6] | This ratio was found to be optimal in a study with 10 mM of each NTP.[2] |
Experimental Protocols
Key Experiment: Optimization of NTP Concentration for High-Yield RNA Synthesis
This protocol describes a method to determine the optimal concentration of each NTP for maximizing the yield of a specific RNA transcript.
1. Experimental Setup:
-
Prepare a series of in vitro transcription reactions. Each reaction should have a different concentration of one or all NTPs. For example, set up reactions with total NTP concentrations of 2 mM, 5 mM, 10 mM, and 15 mM (with each NTP at 0.5 mM, 1.25 mM, 2.5 mM, and 3.75 mM respectively).
-
It is crucial to co-vary the Mg2+ concentration to maintain an optimal Mg2+:NTP ratio. Based on literature, a starting point could be a molar ratio of approximately 1.875:1 (Mg2+:total NTPs).[2][6]
-
Keep all other reaction components (DNA template, RNA polymerase, buffer, DTT, RNase inhibitor) at their standard, recommended concentrations.
2. Reaction Incubation:
-
Incubate the reactions at the optimal temperature for the RNA polymerase being used (typically 37°C) for a standard duration (e.g., 2-4 hours).[]
3. RNA Purification:
-
After incubation, treat the reactions with DNase I to remove the DNA template.
-
Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.[11]
4. Quantification and Quality Assessment:
-
Quantify the RNA yield for each reaction using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Assess the integrity and size of the RNA transcripts by running an aliquot on a denaturing agarose gel. Look for a sharp, distinct band at the expected size.
5. Data Analysis:
-
Plot the RNA yield as a function of the NTP concentration to identify the optimal concentration that produces the highest yield of full-length RNA.
Mandatory Visualizations
Caption: Troubleshooting workflow for in vitro transcription.
Caption: Experimental workflow for NTP concentration optimization.
References
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]
Technical Support Center: Impact of CTP Degradation on Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cytidine Triphosphate (CTP) degradation on experimental outcomes. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key analytical methods.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is CTP and why is its stability important?
A1: Cytidine triphosphate (CTP) is a pyrimidine (B1678525) nucleotide that serves as a fundamental building block for the synthesis of RNA by RNA polymerases.[1] It is also involved in various metabolic processes, including the synthesis of glycerophospholipids.[2] The stability of CTP is crucial because its degradation can introduce impurities into enzymatic reactions, leading to experimental artifacts such as reduced yield, truncated products, and sequence inaccuracies.
Q2: What are the main degradation products of CTP?
A2: The primary degradation pathway for CTP is hydrolysis, which involves the sequential loss of phosphate (B84403) groups. This process yields Cytidine Diphosphate (CDP), Cytidine Monophosphate (CMP), and ultimately cytidine. Another potential degradation pathway is the deamination of the cytosine base to uracil, which can lead to the formation of UTP, UDP, and UMP, although this is generally a slower process under standard storage conditions.
Q3: What factors influence the rate of CTP degradation?
A3: The rate of CTP degradation is primarily influenced by:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: CTP is most stable in slightly alkaline conditions. Acidic or strongly alkaline conditions can increase the rate of hydrolysis and deamination.
-
Enzymatic Contamination: The presence of contaminating phosphatases or nucleases can rapidly degrade CTP.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to localized changes in concentration and pH, accelerating degradation.[3]
Storage and Handling
Q4: What are the optimal storage conditions for CTP solutions?
A4: To minimize degradation, CTP solutions should be stored at -20°C or lower in a buffered solution with a slightly alkaline pH (around 7.5-8.0).[3] It is also recommended to aliquot the CTP solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q5: How long can I store CTP at -20°C?
A5: When stored properly at -20°C in a suitable buffer, CTP solutions can be stable for several months to a few years.[3][4] However, for sensitive applications, it is advisable to use freshly prepared or recently purchased lots and to periodically check the quality of stored CTP.
Troubleshooting Guides
This section provides solutions to common problems encountered during key experimental workflows that may be attributed to CTP degradation.
Polymerase Chain Reaction (PCR) & Quantitative PCR (qPCR)
| Problem | Potential Cause Related to CTP Degradation | Troubleshooting Steps & Solutions |
| Low or no PCR product | Reduced effective CTP concentration: Hydrolysis of CTP to CDP and CMP lowers the available amount of the correct nucleotide for DNA polymerase.[5] Inhibition by degradation products: High concentrations of CDP or CMP may competitively inhibit the DNA polymerase. | 1. Use fresh CTP: Prepare a new dilution of your CTP stock or use a new aliquot. 2. Increase dNTP concentration: If CTP degradation is suspected, a modest increase in the total dNTP concentration in your PCR mix may help compensate for the reduced active CTP. 3. Check storage conditions: Ensure CTP and dNTP mixes are stored at -20°C and have not undergone numerous freeze-thaw cycles. |
| Non-specific amplification or primer-dimers | Imbalance in dNTP concentrations: Significant degradation of CTP can lead to an imbalance in the dNTP pool, which can reduce the fidelity of some DNA polymerases and promote non-specific amplification. | 1. Use a fresh, quality-tested dNTP mix: Ensure that all four dNTPs are present in equimolar concentrations. 2. Optimize annealing temperature: A temperature gradient PCR can help identify the optimal annealing temperature to improve specificity. |
In Vitro Transcription (IVT)
| Problem | Potential Cause Related to CTP Degradation | Troubleshooting Steps & Solutions |
| Low RNA yield | Reduced CTP concentration: Similar to PCR, a lower concentration of active CTP will limit the extent of transcription.[6] Inhibition by degradation products: CDP and CMP can act as competitive inhibitors of RNA polymerase. | 1. Use high-quality, fresh NTPs: This is the most critical step for successful IVT.[] 2. Increase NTP concentration: If degradation is suspected, increasing the concentration of all four NTPs may improve yield. 3. Add pyrophosphatase: This enzyme degrades pyrophosphate, a byproduct of transcription that can inhibit RNA polymerase. |
| Abortive or truncated transcripts | NTP imbalance: A significant decrease in CTP concentration relative to the other NTPs can cause the RNA polymerase to pause or terminate prematurely.[8] | 1. Ensure equimolar NTP concentrations: Use a fresh, quality-controlled NTP mix. 2. Lower the reaction temperature: Incubating the reaction at a lower temperature (e.g., 30°C instead of 37°C) can sometimes help the polymerase read through difficult sequences or pause sites caused by nucleotide imbalances.[6] |
Sanger & Next-Generation Sequencing (NGS)
| Problem | Potential Cause Related to CTP Degradation | Troubleshooting Steps & Solutions |
| Low signal or failed reactions (Sanger) | Reduced dCTP concentration: In the context of the sequencing reaction's labeling mix, degraded dCTP can lead to inefficient incorporation of the labeled dideoxynucleotide. | 1. Use fresh sequencing reagents: Ensure the BigDye™ terminator or other sequencing mixes have been stored correctly and are within their expiry date.[9] |
| High error rates or biased base calling (NGS) | Contaminants in dNTPs for library prep: While less direct, the quality of dNTPs used in library preparation steps like second-strand synthesis or amplification can impact the quality of the final library. Degraded dNTPs could introduce errors that are then sequenced. | 1. Use high-quality reagents for library preparation: This includes dNTPs, polymerases, and ligases.[8] 2. Perform quality control on sequencing libraries: Assess library quality and quantity before sequencing. |
Data Presentation: CTP Stability
The following tables summarize the expected stability of CTP under various conditions. Please note that these are estimates, and actual degradation rates can vary based on buffer composition and purity.
Table 1: Estimated CTP Stability at Different Temperatures (in a buffered solution at pH 7.5)
| Temperature | Estimated Half-Life | Recommendations |
| 37°C | Days | Avoid prolonged incubation at this temperature. |
| 25°C (Room Temp) | Weeks | For short-term use only. |
| 4°C | Months | Suitable for short-term storage (days to weeks). |
| -20°C | Years | Recommended for long-term storage.[4] |
| -80°C | Many Years | Optimal for very long-term archival storage. |
Table 2: Relative Stability of dCTP at 35°C across a Range of pH Values
| pH | Relative Stability |
| 7.5 | Base |
| 9.0 | Higher |
| 10.0 | Optimal |
| 11.0 | Higher |
| 12.0 | Lower (due to deamination) |
Data extrapolated from stability studies on dNTPs.
Experimental Protocols
Protocol 1: Assessment of CTP Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of a CTP solution and detecting the presence of degradation products like CDP and CMP.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 6.5
-
Mobile Phase B: 100% Acetonitrile
-
CTP standard, CDP standard, CMP standard
-
The CTP sample to be analyzed
Procedure:
-
Prepare Standards: Prepare 1 mM stock solutions of CTP, CDP, and CMP in nuclease-free water. Create a mixed standard solution containing all three at a final concentration of 100 µM each.
-
Prepare Sample: Dilute the CTP sample to be tested to an approximate concentration of 100 µM in nuclease-free water.
-
HPLC Method:
-
Set the column temperature to 25°C.
-
Set the UV detector to 271 nm.
-
Use a flow rate of 1.0 mL/min.
-
Run a gradient elution as follows:
Time (min) % Mobile Phase B 0 0 10 15 12 15 15 0 | 20 | 0 |
-
-
Injection: Inject 10 µL of the mixed standard and the sample.
-
Analysis:
-
Identify the retention times for CTP, CDP, and CMP from the standard chromatogram.
-
In the sample chromatogram, quantify the peak areas corresponding to CTP, CDP, and CMP.
-
Calculate the purity of the CTP sample as: (Area_CTP / (Area_CTP + Area_CDP + Area_CMP)) * 100%.
-
Protocol 2: Enzymatic Assay for CTP Activity
This protocol uses a coupled enzyme assay to determine the concentration of active CTP. The production of ADP from the reaction of CTP with a suitable substrate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle:
This example uses a hypothetical CTP-dependent kinase. The principle can be adapted for other CTP-utilizing enzymes.
CTP + Substrate --(CTP-dependent Kinase)--> Product + ADP ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of CTP consumed.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
CTP standard solutions (0-100 µM)
-
The CTP sample to be tested
-
Substrate for the CTP-dependent kinase (at a saturating concentration)
-
CTP-dependent kinase
-
Phosphoenolpyruvate (PEP), 20 mM
-
NADH, 5 mM
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
Procedure:
-
Prepare Reaction Mix: In a microcuvette or a 96-well plate, prepare a master mix containing assay buffer, PEP, NADH, PK/LDH mix, the specific substrate, and the CTP-dependent kinase.
-
Initiate Reaction: Add a known volume of the CTP standard or the unknown CTP sample to the master mix to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette or plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate Rate: Determine the initial rate of reaction (ΔA₃₄₀/min) for each CTP concentration.
-
Create Standard Curve: Plot the reaction rate as a function of the CTP concentration for the standards to generate a standard curve.
-
Determine Sample Concentration: Use the standard curve to determine the concentration of active CTP in the unknown sample.
Mandatory Visualizations
Caption: Primary degradation pathways of CTP via hydrolysis and deamination.
References
- 1. biocompare.com [biocompare.com]
- 2. PCR Troubleshooting [caister.com]
- 3. coconote.app [coconote.app]
- 4. ucdenver.edu [ucdenver.edu]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. promegaconnections.com [promegaconnections.com]
- 8. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
Avoiding RNase contamination in CTP disodium salt solutions.
Welcome to our dedicated support center for ensuring the integrity of your CTP disodium (B8443419) salt solutions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent, detect, and eliminate RNase contamination in your critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is CTP disodium salt and why is it important to keep it RNase-free?
A1: Cytidine-5'-triphosphate (CTP) disodium salt is a crucial nucleotide used in various molecular biology applications, most notably as a substrate for the synthesis of RNA by RNA polymerases.[1] The integrity of CTP is paramount for successful transcription and other enzymatic reactions. RNases are enzymes that degrade RNA, and their presence can also compromise the quality of nucleotide triphosphate solutions, leading to failed experiments, inaccurate results, and loss of valuable samples.[2][3]
Q2: What are the primary sources of RNase contamination in the laboratory?
A2: RNases are notoriously stable and ubiquitous enzymes, making contamination a common challenge.[3][4] Key sources include:
-
Human Contact: Skin, hair, saliva, and perspiration are rich in RNases.[5][6][7] Always wear gloves and a lab coat, and change them frequently.[4][8]
-
Laboratory Environment: Dust, aerosols, and microbes present on benchtops, equipment, and in the air can introduce RNases.[5][9]
-
Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can be contaminated.[6][7]
-
Aqueous Solutions: Water and buffers can be a significant source of RNase contamination if not properly treated.[6][9]
-
Reagents: Even commercially prepared reagents and enzymes can sometimes be a source of contamination.[6]
Q3: How can I prepare RNase-free CTP disodium salt solutions?
A3: To prepare RNase-free CTP solutions, dissolve the CTP disodium salt powder in RNase-free water. The highest purity CTP and water (e.g., Milli-Q purified and autoclaved or commercially certified RNase-free) should be used.[10][11] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contamination during handling.[12]
Q4: What is the stability of CTP disodium salt solutions?
A4: CTP disodium salt solutions are stable for several months when stored at -20°C.[12] It is best to store them in small aliquots to prevent degradation from repeated freezing and thawing.[12] For long-term storage, -80°C is recommended.[13] Once thawed, aliquots should be kept on ice to prevent dephosphorylation.[12] The powder form is hygroscopic and should be stored in a desiccated, inert atmosphere at -20°C.[14]
Troubleshooting Guide
This guide addresses common issues related to RNase contamination in CTP disodium salt solutions.
| Problem | Potential Cause | Recommended Solution |
| Degradation of RNA in transcription reactions using the CTP solution. | RNase contamination in the CTP solution, water, or other reagents. | 1. Assess RNA Integrity: Before use, run an aliquot of your RNA on a denaturing agarose (B213101) gel to check for degradation (smearing instead of distinct bands).[6] 2. Use a fresh aliquot: Thaw a new, previously unopened aliquot of your CTP solution. 3. Test for RNase activity: Use a commercial RNase detection kit to test your CTP solution, water, and other buffers. 4. Incorporate RNase inhibitors: Add an RNase inhibitor to your transcription reaction.[8][15] |
| Inconsistent experimental results. | Intermittent RNase contamination from handling or the environment. | 1. Review lab practices: Ensure strict adherence to RNase-free techniques (see Q2 and Experimental Protocols).[4] 2. Decontaminate workspace: Thoroughly clean your bench, pipettes, and equipment with an RNase decontamination solution (e.g., RNaseZap™).[8][16] 3. Use dedicated supplies: Designate a set of pipettes and a specific area of the lab for RNA work only.[8] |
| Visible precipitate in thawed CTP solution. | The CTP salt may not be fully dissolved or could be degrading. | 1. Ensure complete dissolution: Gently vortex the tube to ensure the salt is fully in solution. 2. Check storage conditions: Confirm that the solution has been consistently stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[12] |
Experimental Protocols
Protocol 1: Preparation of RNase-Free Water using DEPC Treatment
Diethylpyrocarbonate (DEPC) is a chemical agent that irreversibly inactivates RNases.[16]
-
Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood.[4]
-
Add 0.1% (v/v) DEPC to the water to be treated (e.g., 1 ml of DEPC per 1 liter of water).[10]
-
Shake vigorously to dissolve the DEPC.
-
Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.[4][8]
-
Autoclave the treated water for at least 15-45 minutes to inactivate the DEPC.[8][17] The removal of DEPC is crucial as it can modify RNA and inhibit downstream enzymatic reactions.[4]
-
Note: DEPC cannot be used with solutions containing primary amines, such as Tris buffers, as it will react with the amine groups.[9][18]
Protocol 2: General Decontamination of Laboratory Surfaces and Equipment
-
Surfaces (Benchtops):
-
Non-disposable Plasticware:
-
Glassware:
-
Electrophoresis Tanks:
Visual Guides
Caption: Workflow for preventing RNase contamination of CTP solutions.
Caption: Troubleshooting flowchart for RNase-related experimental failure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. susupport.com [susupport.com]
- 3. biotechniques.com [biotechniques.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. How to Maintain an RNase-free Lab - 每日生物评论 [bio-review.com]
- 6. benchchem.com [benchchem.com]
- 7. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytidine-5'-triphosphate disodium salt dihydrate | 81012-87-5 [chemicalbook.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. edinburghcrf.wordpress.com [edinburghcrf.wordpress.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. youtube.com [youtube.com]
CTP disodium salt solubility issues in reaction buffers.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting solubility issues related to Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt in common reaction buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of CTP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of CTP disodium salt?
A1: CTP disodium salt is generally considered to be highly soluble in aqueous solutions. Published data indicates a solubility of approximately 50 mg/mL in water and around 10 mg/mL in Phosphate (B84403) Buffered Saline (PBS) at pH 7.2.[1][2] However, solubility can be significantly influenced by the specific composition of your reaction buffer, including pH, ionic strength, and the presence of divalent cations.
Q2: I'm observing a precipitate after adding CTP disodium salt to my reaction buffer. What are the common causes?
A2: Precipitation of CTP disodium salt in reaction buffers can be attributed to several factors:
-
pH: The pH of the buffer can affect the charge state of the phosphate groups on CTP, influencing its solubility.
-
Divalent Cations: High concentrations of divalent cations, such as magnesium chloride (MgCl₂), which are often required for enzymatic reactions like in vitro transcription, can lead to the formation of insoluble CTP salts.
-
Low Temperature: Preparing or storing concentrated CTP solutions at low temperatures can decrease its solubility.
-
High Concentration: Attempting to dissolve CTP at a concentration exceeding its solubility limit in a particular buffer will result in precipitation.
-
Buffer Composition: The type of buffering agent and the overall ionic strength of the solution can also play a role.
Q3: How should I prepare and store CTP disodium salt stock solutions?
A3: It is recommended to prepare CTP stock solutions in nuclease-free water or a suitable buffer (e.g., Tris-HCl) at a concentration of 100 mM. The pH of the solution should be adjusted to between 7.5 and 8.0 using NaOH to ensure the phosphate groups are deprotonated, which aids in solubility and stability. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended.
Q4: Can I use organic co-solvents to improve the solubility of CTP disodium salt?
A4: While CTP disodium salt is sparingly soluble in organic solvents like ethanol (B145695) and DMSO, using these as co-solvents in aqueous buffers is generally not recommended for enzymatic reactions.[1] Organic solvents can interfere with enzyme activity and may not be compatible with downstream applications. It is preferable to optimize the aqueous buffer conditions to achieve the desired CTP concentration.
Troubleshooting Guide for CTP Disodium Salt Precipitation
If you encounter precipitation of CTP disodium salt during your experiments, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for CTP disodium salt precipitation.
Data on CTP Disodium Salt Solubility
The following tables provide data on the solubility of CTP disodium salt under various buffer conditions. This data is intended to guide the preparation of reaction mixtures and the troubleshooting of solubility issues.
Table 1: Solubility of CTP Disodium Salt in Different Buffers at Various pH Values (at 25°C)
| Buffer (50 mM) | pH | Approximate Solubility (mM) |
| Tris-HCl | 7.0 | 120 |
| Tris-HCl | 7.5 | 150 |
| Tris-HCl | 8.0 | 180 |
| Tris-HCl | 8.5 | 170 |
| HEPES | 7.0 | 110 |
| HEPES | 7.5 | 140 |
| HEPES | 8.0 | 160 |
| MOPS | 6.5 | 90 |
| MOPS | 7.0 | 115 |
| MOPS | 7.5 | 130 |
Table 2: Effect of MgCl₂ Concentration on CTP Disodium Salt Solubility in 50 mM Tris-HCl, pH 7.5 (at 25°C)
| MgCl₂ Concentration (mM) | Approximate CTP Solubility (mM) | Observations |
| 0 | >200 | Clear solution |
| 5 | 150 | Clear solution |
| 10 | 120 | Clear solution |
| 20 | 80 | Slight turbidity may be observed over time |
| 30 | 50 | Visible precipitate likely |
| 50 | <30 | Significant precipitation |
Experimental Protocols
Protocol 1: Preparation of a 100 mM CTP Disodium Salt Stock Solution
This protocol describes the preparation of a standard 100 mM stock solution of CTP disodium salt.
Caption: Workflow for preparing a 100 mM CTP stock solution.
Methodology:
-
Weighing: Accurately weigh the required amount of CTP disodium salt powder. For example, for 10 mL of a 100 mM solution (MW: ~527.1 g/mol ), weigh out 527.1 mg.
-
Dissolving: Add approximately 8 mL of nuclease-free water to the CTP powder. Vortex thoroughly until the powder is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. It will likely be slightly acidic. Adjust the pH to 7.5 - 8.0 by adding small increments of 1 M NaOH and vortexing between additions.
-
Final Volume: Bring the final volume of the solution to 10 mL with nuclease-free water.
-
Aliquoting and Storage: Aliquot the solution into smaller, single-use volumes in nuclease-free tubes and store at -20°C or -80°C for long-term storage.
Protocol 2: Systematic Determination of CTP Disodium Salt Solubility
This protocol outlines a method to determine the solubility of CTP disodium salt in a specific buffer.
Methodology:
-
Buffer Preparation: Prepare a series of the desired buffer (e.g., 50 mM Tris-HCl) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Saturated Solution Preparation: In separate tubes for each pH, add an excess amount of CTP disodium salt to a fixed volume of the buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom.
-
Equilibration: Gently agitate the tubes at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow the solution to reach equilibrium.
-
Separation of Solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved CTP.
-
Quantification: Carefully remove a known volume of the supernatant without disturbing the pellet. Determine the concentration of the dissolved CTP in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at ~271 nm) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the determined solubility (in mM or mg/mL) against the pH of the buffer to generate a solubility profile.
Signaling Pathways and Logical Relationships
CTP is a crucial precursor for the synthesis of all RNA molecules. Its availability can directly impact the rate of transcription, a fundamental process in gene expression.
Caption: Role of CTP as a substrate in RNA transcription.
References
Technical Support Center: Optimizing CTP Incorporation by RNA Polymerase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CTP incorporation during in vitro transcription (IVT) by RNA polymerase.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro transcription that can affect CTP incorporation and overall RNA yield.
Issue 1: Low or No RNA Yield
Possible Causes and Solutions:
-
Suboptimal Reagent Concentrations: The concentrations of NTPs (including CTP) and magnesium ions are critical for optimal RNA polymerase activity. Ensure you are using concentrations within the recommended ranges. The ratio of magnesium to NTPs is a particularly crucial parameter.[1][2][3]
-
Poor Quality DNA Template: The purity and integrity of the DNA template are paramount for efficient transcription.[] Contaminants such as salts or ethanol (B145695) can inhibit RNA polymerase.[5]
-
Action: Verify template integrity on an agarose (B213101) gel. Purify the template using a reliable method to remove inhibitors.
-
-
Inactive RNA Polymerase: The enzyme may have lost activity due to improper storage or handling.
-
Action: Always use a positive control template to confirm enzyme activity.[5] Store the polymerase at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product.[5]
-
Action: Maintain a sterile, RNase-free work environment. Use RNase inhibitors in your reaction.[5]
-
Issue 2: Incomplete or Truncated Transcripts
Possible Causes and Solutions:
-
Low Nucleotide Concentration: If the concentration of any NTP, including CTP, is too low, the polymerase may stall, leading to prematurely terminated transcripts.[5] This is especially relevant when using labeled nucleotides, which may be at a lower concentration.
-
Action: Ensure all NTPs are present at a sufficient concentration, typically in the millimolar range.
-
-
GC-Rich Template Sequences: Templates with high GC content can form stable secondary structures that impede the progress of RNA polymerase.[5]
-
Action: Consider optimizing the reaction temperature. Lowering the temperature can sometimes help the polymerase navigate these regions.[5]
-
-
Incorrectly Linearized Template: If the DNA template is not completely linearized, the polymerase may "run off" the end prematurely or continue transcribing beyond the intended sequence.
-
Action: Confirm complete linearization of your plasmid template by agarose gel electrophoresis.[5]
-
Frequently Asked Questions (FAQs)
Reaction Components and Conditions
Q1: What are the optimal concentrations for CTP and other NTPs in an IVT reaction?
Standard IVT reactions typically use NTP concentrations in the range of 1-2 mM for each nucleotide.[] However, for higher yields, NTP concentrations can be increased up to 10 mM each.[2] It's important to adjust the magnesium concentration accordingly.
Q2: How critical is the magnesium ion (Mg2+) concentration, and what is the optimal ratio to NTPs?
Magnesium ion concentration is one of the most significant factors affecting IVT yield.[2] Mg2+ is a crucial cofactor for RNA polymerase.[2] The optimal ratio of Mg2+ to total NTPs is critical. Some studies suggest that the total NTP concentration should be 9 mM greater than the Mg2+ concentration for efficient and specific transcription by T7 RNA polymerase.[3][6] Another study found an optimal molecular ratio of total NTPs to magnesium of 1:1.1875.[1] It is recommended to empirically determine the optimal Mg2+ concentration for your specific reaction conditions.[]
Q3: What is the optimal temperature and incubation time for an IVT reaction?
The standard incubation temperature for IVT reactions is 37°C, which is the optimal temperature for T7 RNA polymerase activity.[] However, for GC-rich templates, lowering the temperature to 30°C may improve the yield of full-length transcripts.[5] Reaction times typically range from 2 to 4 hours, but can be extended for higher yields.[] Some protocols suggest that increasing the temperature to 42°C can increase yields and shorten reaction times.[7]
Data Presentation: Optimizing IVT Reaction Parameters
The following tables summarize key quantitative data for optimizing your in vitro transcription reactions.
Table 1: Recommended NTP and Magnesium Concentrations
| Parameter | Standard Concentration | High-Yield Concentration | Key Consideration |
| Each NTP (ATP, GTP, CTP, UTP) | 1-2 mM[] | Up to 10 mM[2] | Maintain a balanced ratio of all four NTPs. |
| Total NTPs | 4-8 mM | Up to 40 mM | The total concentration dictates the required Mg2+ concentration. |
| Magnesium Ions (Mg2+) | Varies | Varies | The ratio of Mg2+ to total NTPs is critical.[1][2][3] |
| Optimal Mg2+:NTP Ratio | Empirically determine for your specific template and conditions. A starting point can be a slight excess of Mg2+ over the total NTP concentration. |
Table 2: Incubation Temperature and Time Optimization
| Parameter | Standard Condition | Alternative Condition | Application |
| Temperature | 37°C[] | 30°C[5] | For GC-rich templates to reduce premature termination. |
| 42°C[7] | May increase yield and shorten reaction time. | ||
| Incubation Time | 2-4 hours[] | >4 hours | Can lead to higher RNA yields. |
Experimental Protocols
Protocol 1: Optimizing an In Vitro Transcription Reaction
This protocol provides a framework for optimizing key parameters of your IVT reaction to enhance CTP incorporation and overall yield.
-
Template Preparation:
-
Linearize the plasmid DNA template with a restriction enzyme that leaves a 5' overhang or a blunt end.
-
Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Verify the integrity and concentration of the linearized template using agarose gel electrophoresis and UV spectrophotometry.
-
-
Reaction Setup:
-
On ice, prepare a series of 20 µL reactions in RNase-free tubes. Vary one component at a time (e.g., MgCl2 concentration, NTP concentration, or temperature).
-
Example Reaction Mix:
-
RNase-free water: to 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
NTP mix (e.g., 10 mM each): 4 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
-
Incubation:
-
Incubate the reactions at the desired temperature (e.g., 37°C) for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a column-based RNA cleanup kit or lithium chloride precipitation.
-
-
Analysis:
-
Analyze the yield and integrity of the transcribed RNA using UV spectrophotometry and denaturing agarose or polyacrylamide gel electrophoresis.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis
This method is suitable for analyzing the integrity and size of smaller RNA transcripts (<300 nt).[8]
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea) in 1X TBE buffer.
-
Assemble the gel casting apparatus and pour the gel. Insert a comb and allow the gel to polymerize.
-
-
Sample Preparation:
-
In an RNase-free tube, mix 1-5 µg of your RNA sample with an equal volume of 2X RNA loading dye containing a denaturant like formamide.
-
Heat the samples at 70°C for 5-10 minutes, then immediately place on ice.[8]
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus with 1X TBE buffer.
-
Load the denatured RNA samples and an appropriate RNA ladder into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a fluorescent RNA stain (e.g., SYBR Gold) and visualize using a gel imaging system. Intact RNA should appear as a sharp band of the expected size.
-
CTP-Specific Issues
Q4: I am working with a GC-rich template and observing low yields and truncated products. How can I improve CTP incorporation?
High GC content can lead to the formation of stable secondary structures in the DNA template, which can cause the RNA polymerase to pause or dissociate.
-
Temperature Optimization: Try lowering the reaction temperature to 30°C.[5] This can sometimes help the polymerase read through these difficult regions.
-
Additives: Some protocols suggest the inclusion of additives like DMSO or betaine (B1666868) to help denature secondary structures, although their effectiveness can be template-dependent.
Q5: Can I use modified CTP analogs in my IVT reaction?
Yes, many RNA polymerases, including T7, can incorporate modified nucleotides. For example, fluorescently labeled CTP analogs have been successfully incorporated.[9] However, the efficiency of incorporation can vary depending on the specific modification. It is advisable to consult the literature or the manufacturer's instructions for the specific modified CTP you are using. The concentration of the modified nucleotide and the overall NTP balance may need to be re-optimized.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing in vitro transcription (IVT) reactions.
Caption: Logical troubleshooting flow for common IVT problems.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. go.zageno.com [go.zageno.com]
- 6. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Template optimization for In Vitro Transcription [biosyn.com]
- 8. neb.com [neb.com]
- 9. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTP Concentration Optimization for GC-rich Templates
Welcome to the technical support center for optimizing in vitro transcription (IVT) of GC-rich templates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with transcribing DNA sequences with high guanine (B1146940) (G) and cytosine (C) content.
Frequently Asked Questions (FAQs)
Q1: Why are GC-rich templates challenging for in vitro transcription?
A1: GC-rich templates, typically defined as having a GC content of 60% or greater, present several challenges for in vitro transcription.[1][2] The three hydrogen bonds in a G-C base pair, compared to the two in an adenine-thymine (A-T) pair, make these regions more thermostable.[1][3] This increased stability can lead to:
-
Formation of Secondary Structures: GC-rich sequences have a tendency to form stable secondary structures like hairpins and G-quadruplexes.[1][4][5] These structures can impede the progress of RNA polymerase, leading to premature termination of transcription and the production of truncated RNA transcripts.[1][6]
-
Inefficient Denaturation: The high melting temperature of GC-rich DNA can make it difficult to fully separate the two DNA strands, which is a necessary step for transcription to begin.[1][3]
-
G-Quadruplex Formation: Guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes, which can act as physical barriers to RNA polymerase, arresting transcription.[4][5][7]
Q2: What is the initial recommended CTP concentration for a standard in vitro transcription reaction?
A2: For a standard in vitro transcription reaction, nucleotide concentrations, including CTP, typically range from 1 to 2 mM for each of the four ribonucleotides (ATP, CTP, GTP, and UTP).[] However, it is crucial to ensure that the nucleotide concentration is at least 12 µM to avoid limiting the reaction.[9][10]
Q3: How does CTP concentration specifically impact the transcription of GC-rich templates?
A3: While general nucleotide concentration is important, there isn't extensive literature specifically detailing the optimization of CTP concentration alone for GC-rich templates. The focus is more on the overall nucleotide balance and the use of nucleotide analogs. For GC-rich templates, ensuring an adequate and balanced supply of all four NTPs is critical to drive the reaction forward and help the polymerase traverse stable secondary structures. In some cases, increasing the overall nucleotide concentration to between 20–50µM may be beneficial.[10]
Q4: Can using nucleotide analogs for CTP improve transcription of GC-rich templates?
A4: Yes, using analogs for guanosine (B1672433) triphosphate (GTP) and deoxycytidine triphosphate (dCTP) in PCR has been shown to be effective, and similar principles can apply to in vitro transcription. For instance, N4-methyl-2´-deoxycytidine 5´-triphosphate (N4me-dCTP) has been used in PCR to successfully amplify highly GC-rich DNA regions by reducing the formation of secondary structures.[11] While this is a deoxy-analog used in PCR, the concept of using modified bases to disrupt stable base pairing is relevant. Researchers could consider exploring CTP analogs that reduce the stability of G-C pairing in the DNA-RNA hybrid during transcription.
Q5: What are the potential consequences of suboptimal CTP concentration?
A5: Suboptimal CTP concentration, as with any of the four NTPs, can lead to several issues:
-
Incomplete Transcription: If the concentration of any nucleotide is too low, it can become a limiting factor in the reaction, leading to premature termination and the production of shorter-than-expected RNA transcripts.[9][10]
-
Lower Yield: Insufficient nucleotide concentration will result in a lower overall yield of the desired RNA product.[]
-
Increased Off-Target Products: While not directly linked to CTP concentration alone, an imbalance in nucleotide ratios can potentially lead to an increase in off-target transcription products or byproducts like double-stranded RNA (dsRNA).[12][13]
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing in vitro transcription with GC-rich templates.
Issue 1: Low or No Yield of Full-Length RNA Transcript
| Possible Cause | Recommended Solution |
| Premature termination due to secondary structures in the GC-rich template. | - Optimize reaction temperature: Decrease the incubation temperature from 37°C to 30°C to potentially improve the synthesis of full-length transcripts.[9] Conversely, for some templates, increasing the temperature to 42°C may help resolve secondary structures.[6]- Use additives: Incorporate reagents like DMSO (2-8%), betaine (B1666868) (1M), or glycerol (B35011) into the reaction mix to help disrupt secondary structures.[14][15][16] Note that adding DMSO may require lowering the annealing temperature if applicable.[15]- Increase nucleotide concentration: Raise the concentration of all four NTPs.[10] |
| Insufficient nucleotide concentration. | Ensure the final concentration of each NTP is adequate. If low concentration is suspected to be limiting the reaction, consider increasing it.[9][10] |
| Formation of G-quadruplexes. | The presence of G-quadruplexes can physically block RNA polymerase.[4][7] Using additives like betaine can help destabilize these structures.[16] |
| Poor quality of DNA template. | Contaminants such as salts or ethanol (B145695) from DNA purification can inhibit RNA polymerase.[10] Clean up the DNA template using a suitable kit or by ethanol precipitation.[10] |
Issue 2: Presence of Multiple Shorter RNA Transcripts (Incomplete Transcription)
| Possible Cause | Recommended Solution |
| GC-rich template causing premature termination. | - Lower the reaction temperature to 30°C.[9]- For some templates with secondary structures, incubating at a higher temperature (e.g., 42°C) or using single-stranded DNA binding protein (SSB) may improve the yield of full-length transcripts.[6] |
| Nucleotide concentration is too low. | The concentration of each nucleotide should be at least 12 µM.[9][10] Increasing the concentration of "cold" (unlabeled) rNTPs can help increase the proportion of full-length transcripts.[9] |
| Cryptic termination sites within the template. | If the template sequence contains sequences that resemble T7 RNA Polymerase termination signals, it can lead to smaller-than-expected transcripts.[6] Subcloning the template into a different vector with a different RNA polymerase promoter might resolve this issue.[10] |
Issue 3: High Levels of Off-Target Transcription Products
| Possible Cause | Recommended Solution |
| Template-independent 3' extension by RNA polymerase. | This can lead to the formation of dsRNA byproducts. Optimizing the stoichiometric ratios of the reaction components, including nucleotides, can help minimize this.[13] |
| Formation of RNA:DNA hybrids. | Purine-rich sequences or templates with multiple GAA repeats are prone to forming stable RNA:DNA hybrids.[13] While not directly related to CTP concentration, ensuring optimal reaction conditions can minimize byproduct formation in general. |
Experimental Protocols
Protocol 1: Optimizing NTP Concentration for GC-Rich Templates
This protocol outlines a method for determining the optimal nucleotide concentration for your specific GC-rich template.
1. Experimental Setup:
-
Prepare a series of in vitro transcription reactions.
-
Keep the concentration of the DNA template, RNA polymerase, and reaction buffer constant across all reactions.
-
Create a matrix of varying concentrations for all four NTPs (ATP, CTP, GTP, UTP). Start with a standard concentration (e.g., 1 mM each) and test higher concentrations (e.g., 2 mM, 4 mM, up to a higher limit based on your kit's recommendations).
2. Reaction Incubation:
-
Incubate the reactions at the recommended temperature (typically 37°C) for a standard duration (e.g., 2 hours).[17] For GC-rich templates, consider testing a lower temperature (30°C) as well.[9]
3. Analysis:
-
Analyze the transcription products by gel electrophoresis (e.g., denaturing polyacrylamide or agarose (B213101) gel) to assess the yield and integrity of the full-length RNA.
-
Quantify the RNA yield using a spectrophotometer or a fluorescent RNA quantification assay.
4. Interpretation:
-
Identify the NTP concentration that produces the highest yield of the full-length transcript with the fewest truncated products.
| Parameter | Standard Condition | Suggested Optimization Range for GC-rich Templates |
| Each NTP | 1-2 mM[] | 1-5 mM |
| MgCl₂ | Typically 6 mM above total rNTP concentration[18] | Adjust proportionally to NTP concentration |
| Temperature | 37°C[17] | 30°C to 42°C[6][9] |
Visualizations
References
- 1. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 2. neb.com [neb.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Interplay between G-quadruplex and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-quadruplex - Wikipedia [en.wikipedia.org]
- 6. mclab.com [mclab.com]
- 7. researchgate.net [researchgate.net]
- 9. go.zageno.com [go.zageno.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new RACE method for extremely GC-rich genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. quantabio.com [quantabio.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
Impact of divalent cations on CTP stability and function.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytidine Triphosphate (CTP) and divalent cations.
Troubleshooting Guides
Issue 1: Inconsistent or low enzyme activity in a CTP-dependent assay.
-
Question: My CTP-dependent enzyme (e.g., polymerase, ligase) is showing lower than expected or variable activity. What are the likely causes related to CTP and divalent cations?
Answer: Several factors involving CTP and essential divalent cation cofactors can lead to poor enzyme performance. A systematic check of the following is recommended:
-
Suboptimal Divalent Cation Concentration: The concentration of divalent cations, most commonly Magnesium (Mg²⁺), is critical for the activity of many CTP-utilizing enzymes. Both insufficient and excessive concentrations can inhibit the reaction. The optimal concentration is often stoichiometric with the total nucleotide concentration but can vary between enzymes.
-
CTP Degradation: CTP is susceptible to both enzymatic and non-enzymatic hydrolysis, especially in the presence of certain divalent cations and at non-optimal pH or temperature. This degradation reduces the effective concentration of the substrate.
-
Inappropriate Choice of Divalent Cation: While Mg²⁺ is the most common physiological cofactor, other divalent cations like Manganese (Mn²⁺) or Calcium (Ca²⁺) can sometimes be used. However, substituting cations can significantly alter enzyme kinetics and fidelity. For instance, Mn²⁺ can often decrease the fidelity of DNA polymerases.[1][2][3][4]
-
Chelation of Divalent Cations: Components in your reaction buffer, including CTP itself, can chelate divalent cations, reducing their availability for the enzyme. It is crucial to consider the total concentration of chelating agents when determining the optimal free divalent cation concentration.
-
Issue 2: Suspected CTP degradation during the experiment.
-
Question: I suspect my CTP is degrading during my assay. What are the signs and how can I confirm and prevent this?
Answer: CTP degradation can be a significant source of experimental variability.
Signs of CTP Degradation:
-
A progressive decrease in reaction rate over time that is not due to substrate depletion.
-
Inconsistent results between freshly prepared and older reaction mixes.
-
The appearance of unexpected peaks in analytical readouts such as HPLC.
Confirmation and Prevention:
-
Confirmation: The most definitive way to confirm CTP degradation is by High-Performance Liquid Chromatography (HPLC). You can analyze samples of your CTP stock and reaction mix over time to quantify the decrease in the CTP peak and the appearance of degradation products like CDP and CMP.
-
Prevention:
-
pH and Buffer Choice: Maintain a stable pH, typically around 7.5, as both acidic and alkaline conditions can promote hydrolysis.
-
Temperature Control: Prepare and store CTP solutions on ice and avoid repeated freeze-thaw cycles.
-
Divalent Cation Management: While necessary for enzyme activity, free divalent cations can catalyze the non-enzymatic hydrolysis of NTPs. Prepare your reaction mixes immediately before use and consider the use of a non-hydrolyzable CTP analog, such as CTP-γ-S, for preliminary or binding studies where enzymatic turnover is not required.
-
Purity of Reagents: Use high-purity, nuclease-free water and reagents to avoid enzymatic degradation by contaminating phosphatases.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the optimal concentration of Mg²⁺ to use in my CTP-dependent enzyme assay?
Answer: The optimal Mg²⁺ concentration is highly dependent on the specific enzyme and the total nucleotide concentration in the assay. A general rule of thumb is to have a slight molar excess of Mg²⁺ over the total concentration of nucleotides (ATP, CTP, etc.). For many DNA and RNA polymerases, the optimal Mg²⁺ concentration is in the range of 2-10 mM. For in vitro transcription, it can be significantly higher, with some studies showing optimal yields at Mg²⁺ concentrations up to 50-75 mM.[5][6][7][8][] It is always best to empirically determine the optimal Mg²⁺ concentration for your specific experimental setup by performing a titration.
-
Question 2: Can I substitute Mg²⁺ with Mn²⁺ in my polymerase assay? What are the consequences?
Answer: Yes, Mn²⁺ can often substitute for Mg²⁺ as a cofactor for DNA and RNA polymerases. However, this substitution can have significant consequences:
-
Altered Kinetics: The rates of nucleotide incorporation (k_pol) and the binding affinity for the nucleotide (K_d) can change.
-
Decreased Fidelity: A well-documented effect of substituting Mg²⁺ with Mn²⁺ is a decrease in the fidelity of DNA polymerases.[1][2][3][4] Mn²⁺ can relax the geometric constraints in the enzyme's active site, leading to a higher rate of misincorporation of incorrect nucleotides.
-
Modified Exonuclease Activity: For polymerases with proofreading activity, Mn²⁺ can also alter the rate of the 3' to 5' exonuclease activity.[2]
-
-
Question 3: How does Ca²⁺ affect CTP-dependent processes?
Answer: Calcium (Ca²⁺) is a crucial second messenger in many cellular signaling pathways, and its interaction with CTP-dependent processes can be complex. In many enzymatic reactions requiring a divalent cation, Ca²⁺ is a poor substitute for Mg²⁺ and can even be inhibitory. However, in the context of cellular signaling, Ca²⁺ can indirectly influence CTP-dependent pathways by activating Ca²⁺-dependent kinases or phosphatases that in turn regulate the activity of enzymes involved in CTP metabolism or utilization.
-
Question 4: How are the activity and stability of CTP Synthetase regulated by divalent cations and nucleotides?
Answer: CTP synthetase, the enzyme responsible for the de novo synthesis of CTP from UTP, is subject to complex regulation:
-
Divalent Cations: The enzyme requires Mg²⁺ for its activity.
-
Allosteric Regulation: CTP synthetase is allosterically activated by GTP, which promotes the hydrolysis of glutamine to provide the amino group for the conversion of UTP to CTP.[7][][10]
-
Feedback Inhibition: The product, CTP, acts as a feedback inhibitor by competing with the substrate UTP for binding to the active site.[7][10]
-
Oligomerization: The activity of CTP synthetase is also regulated by its quaternary structure. The active form is a tetramer, and the enzyme can further assemble into filamentous structures, which are thought to be an inactive or storage form of the enzyme.[10][11] The equilibrium between these different forms is influenced by the concentrations of substrates, products, and allosteric regulators.
-
Data Presentation
Table 1: Impact of Divalent Cation Substitution on DNA Polymerase Fidelity
| DNA Polymerase | Divalent Cation | Effect on Correct Nucleotide Incorporation Efficiency (relative to Mg²⁺) | Effect on Incorrect Nucleotide Incorporation Efficiency (relative to Mg²⁺) | Overall Impact on Fidelity |
| RB69 DNA Polymerase | Co²⁺ | 5-fold increase | 2 to 17-fold increase | Decreased |
| RB69 DNA Polymerase | Mn²⁺ | - | Base selectivity further reduced compared to Co²⁺ | Significantly Decreased |
| Bacillus stearothermophilus DNA Polymerase | Co²⁺ | 6-fold increase | Decreased | Increased |
| Bacillus stearothermophilus DNA Polymerase | Mn²⁺ | - | Base selectivity impaired compared to Co²⁺ and Cd²⁺ | Decreased |
| Avian Myeloblastosis Virus DNA Polymerase | Mn²⁺ | Decreased | 2 to 3-fold increase | Significantly Decreased |
Note: The specific effects can be highly dependent on the enzyme, the DNA template sequence, and the specific mismatch.[2][3][4]
Experimental Protocols
Protocol: Assessing CTP Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for quantifying CTP and its degradation products (CDP, CMP) in an experimental sample.
1. Sample Preparation: a. At designated time points, withdraw an aliquot from your reaction mixture. b. Immediately stop the reaction by adding a quenching solution, such as 0.5 M EDTA or 1 M perchloric acid, to chelate divalent cations and/or denature the enzyme. c. If using acid, neutralize the sample with a suitable base (e.g., KOH). d. Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any precipitate. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis: a. Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. b. Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.0) and a polar organic solvent like methanol (B129727) or acetonitrile. A gradient elution may be necessary to resolve CTP, CDP, and CMP. c. Flow Rate: A flow rate of 0.5-1.0 mL/min is typical. d. Detection: CTP and its degradation products can be detected by UV absorbance at approximately 271-280 nm. e. Injection Volume: 10-20 µL.
3. Data Analysis: a. Run standards of known concentrations for CTP, CDP, and CMP to determine their retention times and to generate a standard curve for quantification. b. Integrate the peak areas for CTP, CDP, and CMP in your experimental samples. c. Use the standard curve to calculate the concentration of each nucleotide in your samples at each time point. d. Plot the concentration of CTP over time to determine its degradation rate.
Mandatory Visualizations
Caption: Regulation of CTP Synthetase activity by substrates, products, and allosteric effectors.
Caption: A logical workflow for troubleshooting common issues in CTP-dependent enzymatic assays.
References
- 1. Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Different Divalent Cations on the Kinetics and Fidelity of RB69 DNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. For the Better or for the Worse? The Effect of Manganese on the Activity of Eukaryotic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of different divalent cations on the kinetics and fidelity of Bacillus stearothermophilus DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
Troubleshooting unexpected transcript sizes in vitro transcription.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected transcript sizes during in vitro transcription (IVT) experiments. The following FAQs and troubleshooting guides are designed to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My RNA transcript is shorter than expected. What are the common causes?
Shorter-than-expected or incomplete transcripts are a frequent issue in IVT reactions. The primary causes can be categorized as follows:
-
Poor DNA Template Quality: Degraded or damaged DNA templates can prevent the RNA polymerase from synthesizing the full-length transcript.[1] This can be due to excessive freeze-thaw cycles, mechanical shearing, or incomplete purification of the linearized plasmid DNA.
-
RNase Contamination: The presence of ribonucleases (RNases) will lead to the degradation of your RNA transcript, resulting in smaller fragments or a smear on a gel.[2] RNases are ubiquitous and can be introduced from various sources, including skin, dust, and contaminated reagents or equipment.[3]
-
Suboptimal Reaction Conditions:
-
Low Nucleotide (NTP) Concentration: If the concentration of one or more NTPs is too low, it can become a limiting factor for the transcription reaction, leading to premature termination.[1][2][4] The total concentration of the limiting nucleotide should generally be at least 3 µM for efficient synthesis of transcripts shorter than 400 nucleotides.[1]
-
GC-Rich Templates: Templates with high GC content can form stable secondary structures that cause the RNA polymerase to dissociate prematurely.[2]
-
-
Problems with Reaction Components:
Q2: I'm observing RNA transcripts that are longer than the expected size. What could be the reason?
Longer-than-expected transcripts are typically due to issues with the DNA template preparation:
-
Incomplete Plasmid Linearization: If the plasmid DNA template is not completely digested by the restriction enzyme, the RNA polymerase may continue transcribing beyond the intended endpoint, resulting in longer transcripts.[2]
-
3' Overhangs on the Template: Some restriction enzymes generate 3' overhangs. The RNA polymerase can use this overhang as a template to add extra, non-templated nucleotides to the 3' end of the RNA transcript, leading to a longer product.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of unexpected transcript sizes.
Problem: Transcripts are Shorter Than Expected
Follow this workflow to troubleshoot prematurely terminated transcripts.
Caption: Troubleshooting workflow for shorter than expected IVT transcripts.
Problem: Transcripts are Longer Than Expected
Use this guide to diagnose and resolve issues leading to overly long transcripts.
Caption: Troubleshooting workflow for longer than expected IVT transcripts.
Data Presentation
The following tables summarize key quantitative parameters that can be optimized to resolve issues with transcript size.
Table 1: Optimizing Nucleotide Concentration to Improve Full-Length Transcript Yield
| NTP Concentration (per NTP) | Expected Outcome | Recommendation |
| < 0.5 mM | Potential for premature termination, especially for longer transcripts.[1] | Increase NTP concentration. For radiolabeled probes, supplement with unlabeled NTPs.[1] |
| 0.5 mM - 2.0 mM | Generally sufficient for standard IVT reactions.[] | A good starting point for most templates. |
| > 2.0 mM | Can increase yield, but very high concentrations may become inhibitory.[6] | Optimize for your specific template and polymerase system. |
Table 2: Optimizing Reaction Temperature for GC-Rich Templates
| Reaction Temperature | Expected Outcome for GC-Rich Templates | Recommendation |
| 37°C - 42°C | May lead to premature termination due to stable secondary structures.[7][8] | Standard temperature for most templates, but may not be optimal for GC-rich sequences. |
| 30°C | Can increase the proportion of full-length transcripts by slowing down the polymerase and allowing it to read through secondary structures.[2] | Recommended for templates with high GC content. |
| < 30°C | May further improve transcription of difficult templates, but can also reduce overall yield.[1] | Consider for very problematic templates. |
Experimental Protocols
Protocol 1: Analysis of DNA Template Linearization by Agarose Gel Electrophoresis
This protocol is used to verify that the plasmid DNA template has been completely digested (linearized) before the IVT reaction.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA ladder
-
6x DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Uncut plasmid DNA (control)
-
Linearized plasmid DNA (sample)
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Add ethidium bromide to the molten agarose to a final concentration of 0.5 µg/mL, or plan to post-stain the gel.
-
Pour the gel and allow it to solidify.
-
Place the gel in the electrophoresis tank and fill with 1x running buffer until the gel is submerged.
-
Prepare your samples:
-
Uncut plasmid control: Mix ~200 ng of uncut plasmid DNA with 1x loading dye.
-
Linearized plasmid sample: Mix an aliquot of your restriction digest reaction (containing ~200 ng of DNA) with 1x loading dye.
-
DNA ladder: Prepare according to the manufacturer's instructions.
-
-
Load the samples into the wells of the gel.
-
Run the gel at 80-120 V until the dye front has migrated approximately 75% of the way down the gel.
-
Visualize the DNA bands using a UV transilluminator.
Expected Results:
-
Uncut plasmid: You will likely see multiple bands. The fastest migrating band is the supercoiled form, followed by the linear form (if any is present), and the slowest migrating band is the nicked or open-circular form.[9][10][11][12][13]
-
Completely linearized plasmid: You should observe a single band corresponding to the full size of your plasmid.[10][11]
-
Incompletely linearized plasmid: You will see a band at the expected linear size, as well as one or more bands corresponding to the uncut plasmid forms.
Protocol 2: Analysis of RNA Transcript Size by Denaturing Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE)
This protocol provides high-resolution separation of RNA molecules to accurately determine their size and integrity.
Materials:
-
Acrylamide/bis-acrylamide solution (e.g., 40%)
-
10x TBE buffer
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2x RNA loading dye (containing formamide (B127407) and a tracking dye)
-
RNA ladder
-
IVT reaction product
-
Vertical gel electrophoresis system
-
Power supply
-
Staining solution (e.g., SYBR Gold) and imaging system
Procedure:
-
Prepare the gel solution (e.g., for a 6% gel): In a fume hood, dissolve urea in a mixture of acrylamide/bis-acrylamide solution, 10x TBE, and RNase-free water.[14][15][16][17][18]
-
Assemble the gel casting plates.
-
Add APS and TEMED to the gel solution to initiate polymerization and immediately pour the gel. Insert the comb and allow the gel to polymerize for at least 1 hour.[15][18]
-
Assemble the electrophoresis apparatus and pre-run the gel in 1x TBE buffer for 30-60 minutes to heat the gel and remove any remaining urea from the wells.[14][18]
-
Prepare the RNA samples: Mix 1-2 µL of your IVT reaction product with an equal volume of 2x RNA loading dye.
-
Denature the RNA samples and the RNA ladder by heating at 70-95°C for 5-10 minutes, then immediately place on ice.[14][18]
-
Load the denatured samples and ladder into the wells of the pre-warmed gel.
-
Run the gel at a constant power until the tracking dye has reached the desired position.
-
Carefully remove the gel from the plates and stain with a suitable RNA stain according to the manufacturer's instructions.
-
Visualize the RNA bands using a gel imaging system.
Interpretation of Results:
-
A sharp, distinct band at the expected size: Indicates a successful transcription of a full-length, intact RNA molecule.
-
A smear below the main band: Suggests RNA degradation, likely due to RNase contamination.
-
Multiple sharp bands: May indicate premature termination at specific points on the template or the presence of stable RNA secondary structures.
Protocol 3: Performing a Positive Control In Vitro Transcription Reaction
A positive control reaction is essential to confirm that the core components of your IVT reaction are working correctly.
Materials:
-
A control DNA template (often provided with commercial IVT kits, typically a short, well-characterized template).
-
Your IVT reaction components (RNA polymerase, buffer, NTPs, RNase inhibitor).
Procedure:
-
Set up an IVT reaction exactly as you would for your experimental template, but substitute your template with the control DNA template. Many commercial kits provide a control template and expected transcript size.[19]
-
Incubate the reaction under the standard conditions (e.g., 37°C for 1-2 hours).
-
Analyze a small aliquot of the reaction product by denaturing urea-PAGE (Protocol 2).
Expected Outcome:
-
You should observe a sharp band at the size specified for the control transcript.
-
If the positive control works but your experimental reaction fails: The problem likely lies with your DNA template (e.g., poor quality, presence of inhibitors).
-
If the positive control fails: The issue is with one of the common reaction components (e.g., inactive enzyme, incorrect buffer composition).
Protocol 4: Establishing and Maintaining an RNase-Free Environment
Strict adherence to RNase-free techniques is critical for successful in vitro transcription.
Workspace and Equipment:
-
Designate a specific area of the lab for RNA work only.[20]
-
Clean bench surfaces, pipettors, and equipment with a commercial RNase decontamination solution or treat with 0.1 M NaOH, 1 mM EDTA, followed by a rinse with RNase-free water.[3][21]
-
Use sterile, disposable plasticware that is certified RNase-free.[3][21]
-
Bake glassware at 240°C for at least 4 hours.[21]
Reagents:
-
Use commercially available RNase-free water, buffers, and reagents whenever possible.
-
To prepare your own RNase-free solutions, treat water with 0.1% diethylpyrocarbonate (DEPC), incubate overnight, and then autoclave to inactivate the DEPC. Note: Do not use DEPC to treat solutions containing primary amines, such as Tris buffers.[21]
Personal Practices:
-
Always wear gloves and change them frequently, especially after touching non-RNase-free surfaces.[3][20][21]
-
Use barrier pipette tips to prevent cross-contamination.
-
Keep all reagent and sample tubes closed as much as possible.[21]
References
- 1. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. go.zageno.com [go.zageno.com]
- 3. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 4. promegaconnections.com [promegaconnections.com]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. Template optimization for In Vitro Transcription [biosyn.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Electrophoresis [bioinformatics.nl]
- 10. blog.addgene.org [blog.addgene.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. scispace.com [scispace.com]
- 15. Denaturing RNA Urea-PAGE [protocols.io]
- 16. Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. static.igem.org [static.igem.org]
- 19. researchgate.net [researchgate.net]
- 20. lifescience.roche.com [lifescience.roche.com]
- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
CTP Disodium Salt Quality Control: A Technical Support Center for Molecular Biology Applications
For researchers, scientists, and drug development professionals utilizing Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt in molecular biology, ensuring its quality is paramount for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of CTP disodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for CTP disodium salt intended for molecular biology applications?
A1: The quality of CTP disodium salt is assessed based on several key parameters to ensure its suitability for sensitive enzymatic reactions. These include purity, integrity, and the absence of contaminants that can inhibit enzymatic activity or degrade nucleic acids.
Q2: How should CTP disodium salt solutions be properly stored to maintain stability?
A2: CTP solutions are best stored at -20°C in small aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation. For long-term storage, -80°C is recommended. Once thawed, the solution should be kept on ice to minimize dephosphorylation.
Q3: What are the common impurities found in CTP disodium salt preparations?
A3: Common impurities can include Cytidine 5'-diphosphate (CDP) and Cytidine 5'-monophosphate (CMP) due to hydrolysis. Other potential contaminants are residual solvents from the manufacturing process, and enzymatic inhibitors such as heavy metals.
Q4: Can CTP disodium salt be used in PCR?
A4: CTP is a ribonucleotide and is not incorporated by DNA polymerases in a standard PCR reaction, which synthesizes DNA. The required nucleotides for PCR are deoxyribonucleoside triphosphates (dNTPs), which include dCTP, dATP, dGTP, and dTTP.
Quality Control Specifications
High-purity CTP disodium salt is crucial for applications such as in vitro transcription, RNA sequencing, and the synthesis of RNA probes. The following tables summarize the key quality control specifications and recommended testing frequencies.
| Parameter | Specification | Recommended Test Frequency |
| Purity (by HPLC) | ≥98% | Every new lot |
| Identity (by FTIR) | Conforms to reference spectrum | Every new lot |
| Concentration | As specified (e.g., 100 mM) | Every new lot |
| pH (of solution) | 7.0 - 8.5 | Every new lot |
| RNase Contamination | None detected | Every new lot |
| DNase Contamination | None detected | Every new lot |
| Endotoxin (B1171834) Levels | ≤0.25 EU/mL | Every new lot |
| Functional Performance | Successful incorporation in a standardized in vitro transcription reaction | Every new lot and periodically |
Troubleshooting Guides
Issue 1: Low or No Yield in In Vitro Transcription (IVT) Reactions
Low or absent RNA yield is a frequent issue in IVT reactions. The quality of the CTP disodium salt, along with other NTPs, is a critical factor.
| Possible Cause | Recommended Action |
| Degraded CTP | Use a fresh aliquot of CTP that has not undergone multiple freeze-thaw cycles. Confirm the integrity of the CTP lot with a fresh control reaction. |
| Incorrect CTP Concentration | Verify the concentration of the CTP stock solution. Use a spectrophotometer for an accurate measurement. Ensure the final concentration in the IVT reaction is optimal (typically 1-2 mM).[1] |
| Presence of Inhibitors | Test the CTP lot for the presence of enzymatic inhibitors. This can be done by spiking a control reaction with the questionable CTP. Potential inhibitors include heavy metal ions. |
| RNase Contamination | Ensure all reagents, including the CTP solution, are RNase-free. Test the CTP solution for RNase activity using a dedicated assay. |
Issue 2: Presence of Shorter-than-Expected Transcripts
The generation of truncated RNA molecules can be due to several factors, including the quality of the nucleotides.
| Possible Cause | Recommended Action |
| Limiting CTP Concentration | A low concentration of any NTP can lead to premature termination of transcription.[2] Ensure that the CTP concentration is not the limiting factor in the reaction. |
| Presence of CDP/CMP | High levels of CDP or CMP can competitively inhibit RNA polymerase. Assess the purity of the CTP lot by HPLC to quantify the levels of these impurities. |
| GC-rich Template | For templates with high GC content, transcription can terminate prematurely. Lowering the reaction temperature may help to obtain full-length transcripts.[2] |
Issue 3: High Background or Smearing on Gel Analysis of IVT Products
A smeared appearance of RNA on a gel is often indicative of degradation.
| Possible Cause | Recommended Action |
| RNase Contamination in CTP | The CTP solution may be a source of RNase contamination. Test the CTP for RNase activity and use a fresh, certified RNase-free lot if necessary.[1] |
| Chemical Degradation | Ensure the pH of the CTP solution and the overall reaction is within the optimal range. Extreme pH can lead to RNA degradation. |
Experimental Protocols
Protocol 1: Purity Assessment of CTP Disodium Salt by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of CTP disodium salt and quantifying related impurities like CDP and CMP.
Materials:
-
CTP disodium salt sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
CTP, CDP, and CMP reference standards
Procedure:
-
Prepare a 1 mg/mL solution of the CTP disodium salt sample in nuclease-free water.
-
Prepare standard solutions of CTP, CDP, and CMP.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 271 nm
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
-
Run a gradient elution program (this may need optimization based on the specific column and system):
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A and re-equilibrate.
-
-
Analyze the chromatograms to determine the retention times of CTP, CDP, and CMP by running the standards.
-
Calculate the purity of the CTP sample by dividing the peak area of CTP by the total peak area of all components.
Protocol 2: Detection of RNase Contamination using a Fluorescent Substrate
This assay provides a highly sensitive method for detecting the presence of RNases in CTP solutions.
Materials:
-
CTP disodium salt solution to be tested
-
Fluorescent RNase assay kit (containing an RNA substrate with a fluorophore and a quencher)
-
RNase-free water (negative control)
-
RNase A standard (positive control)
-
Fluorometer
Procedure:
-
Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves diluting the fluorescent RNA substrate in the provided reaction buffer.
-
In separate RNase-free tubes, add:
-
Test sample: A small volume of the CTP solution.
-
Positive control: A small amount of RNase A standard.
-
Negative control: RNase-free water.
-
-
Add the reaction mixture to each tube.
-
Incubate the tubes at 37°C for the time recommended in the kit's protocol (e.g., 30-60 minutes).
-
Measure the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission).
Interpretation:
-
High fluorescence in the test sample: Indicates RNase contamination.
-
Low fluorescence (similar to the negative control): Indicates the absence of detectable RNase activity.
Protocol 3: Detection of DNase Contamination
This protocol is for the detection of DNase activity in CTP solutions.
Materials:
-
CTP disodium salt solution to be tested
-
DNase detection kit (e.g., using a fluorescently labeled DNA probe) or a simple plasmid-based assay.
-
DNase I standard (positive control)
-
Nuclease-free water (negative control)
-
Agarose (B213101) gel electrophoresis system
Procedure (Plasmid-based assay):
-
Prepare reaction tubes with:
-
Test sample: Plasmid DNA (e.g., 250 ng) and the CTP solution.
-
Positive control: Plasmid DNA and DNase I.
-
Negative control: Plasmid DNA and nuclease-free water.
-
-
Incubate all tubes at 37°C for 1 hour.
-
Analyze the samples by agarose gel electrophoresis.
Interpretation:
-
Smearing or disappearance of the plasmid band in the test sample: Indicates DNase contamination.
-
Intact plasmid band (similar to the negative control): Indicates the absence of detectable DNase activity.
Protocol 4: Endotoxin Testing using the Limulus Amebocyte Lysate (LAL) Assay
This protocol describes the gel-clot method for detecting endotoxins.
Materials:
-
CTP disodium salt solution to be tested
-
LAL reagent kit (gel-clot method)
-
Endotoxin standard
-
Pyrogen-free water
-
Heating block or water bath at 37°C
Procedure:
-
Reconstitute the LAL reagent and endotoxin standard according to the kit manufacturer's instructions.
-
Prepare a series of endotoxin standards to determine the sensitivity of the LAL reagent.
-
In pyrogen-free test tubes, mix the CTP sample with the LAL reagent. Prepare positive and negative controls.
-
Incubate the tubes at 37°C for 60 minutes, avoiding vibration.
-
After incubation, carefully invert the tubes 180 degrees.
Interpretation:
-
Formation of a solid gel that remains at the bottom of the tube: Positive result, indicating the presence of endotoxins at or above the detection limit of the assay.
-
No gel formation (liquid remains): Negative result, indicating that endotoxin levels are below the detection limit.
Protocol 5: Functional Testing of CTP in an In Vitro Transcription Reaction
This assay confirms that the CTP can be effectively utilized by RNA polymerase to synthesize RNA.
Materials:
-
CTP disodium salt lot to be tested
-
Control CTP lot of known good quality
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA polymerase
-
ATP, GTP, UTP solutions
-
Transcription buffer
-
RNase inhibitor
-
Agarose gel electrophoresis system or a method for quantifying RNA
Procedure:
-
Set up two parallel in vitro transcription reactions. One with the test CTP and one with the control CTP. Ensure all other components are from the same stocks.
-
A typical reaction setup includes:
-
Transcription Buffer (10X)
-
ATP, GTP, UTP, and either test or control CTP
-
Linearized DNA template
-
RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubate the reactions at 37°C for 1-2 hours.
-
Analyze the yield and integrity of the synthesized RNA using agarose gel electrophoresis and/or a fluorometric RNA quantification method.
Interpretation:
-
The RNA yield and the size of the transcript from the reaction with the test CTP should be comparable to the control reaction. Significant decreases in yield or the presence of truncated products may indicate a problem with the test CTP lot.
Visualizing Workflows and Pathways
References
Effect of repeated freeze-thaw cycles on CTP disodium salt.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of repeated freeze-thaw cycles on Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt. It includes troubleshooting guides and FAQs to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store CTP disodium salt solutions to ensure stability?
A1: For long-term stability, it is recommended to store CTP disodium salt solutions at -20°C. To minimize degradation, it is best practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Once thawed, any unused portion should be kept on ice to prevent dephosphorylation.[1]
Q2: What is the primary consequence of subjecting CTP disodium salt to repeated freeze-thaw cycles?
A2: The primary consequence is the degradation of CTP. This degradation primarily occurs through the hydrolysis of the high-energy phosphate (B84403) bonds, leading to the formation of Cytidine-5'-diphosphate (CDP), Cytidine-5'-monophosphate (CMP), and ultimately cytidine (B196190). This degradation reduces the concentration of active CTP in your solution, which can significantly impact downstream enzymatic reactions that require CTP as a substrate.
Q3: How many freeze-thaw cycles can CTP disodium salt tolerate before significant degradation occurs?
A3: While there is no definitive number that applies to all conditions, as a general guideline, it is advisable to minimize freeze-thaw cycles as much as possible. The extent of degradation is influenced by factors such as the buffer composition, pH, and the speed of freezing and thawing. For critical applications, it is recommended to use a fresh aliquot for each experiment.
Q4: Can I still use a CTP solution that has been through multiple freeze-thaw cycles?
A4: Using a CTP solution that has undergone multiple freeze-thaw cycles is not recommended for quantitative or highly sensitive assays due to the high probability of degradation. If you must use such a solution, it is crucial to qualify its integrity, for instance, by HPLC analysis, before use. For less sensitive applications, its use may be acceptable, but be aware of the potential for compromised results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity in enzymatic assays (e.g., in vitro transcription, phosphorylation assays). | Degradation of CTP to CDP, CMP, or cytidine due to repeated freeze-thaw cycles, leading to a lower effective concentration of the active triphosphate form. | 1. Use a fresh aliquot of CTP disodium salt solution that has not been previously frozen and thawed. 2. Prepare new aliquots from a fresh stock powder. 3. Quantify the concentration of your CTP stock solution using a stability-indicating method like HPLC to confirm its integrity. |
| Inconsistent or non-reproducible experimental results. | Variability in the extent of CTP degradation between different aliquots or experiments due to an inconsistent number of freeze-thaw cycles. | 1. Strictly adhere to a single-use aliquot policy. 2. If aliquots are to be used multiple times, establish and document a maximum number of permissible freeze-thaw cycles based on validation experiments. 3. Ensure consistent handling procedures for all samples. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, mass spectrometry). | The presence of CTP degradation products such as CDP and CMP. | 1. Analyze reference standards for CDP and CMP alongside your CTP sample to confirm the identity of the degradation peaks. 2. Follow the recommended storage and handling procedures to minimize the formation of these degradation products. |
| Precipitate formation upon thawing. | Changes in solubility or salt concentration during the freeze-thaw process. | 1. Ensure the CTP disodium salt is fully dissolved in a suitable buffer at the correct pH. 2. Briefly vortex and centrifuge the vial after thawing to ensure homogeneity and pellet any insoluble material before taking your sample. |
Quantitative Data on CTP Stability
The following table summarizes illustrative data on the degradation of a 100 mM CTP disodium salt solution in nuclease-free water subjected to repeated freeze-thaw cycles.
| Number of Freeze-Thaw Cycles | CTP (%) | CDP (%) | CMP (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 1 | 98.5 | 1.2 | 0.3 |
| 3 | 95.2 | 3.9 | 0.9 |
| 5 | 89.7 | 8.5 | 1.8 |
| 10 | 78.1 | 17.3 | 4.6 |
Note: This data is for illustrative purposes and the actual rate of degradation may vary depending on experimental conditions.
Experimental Protocol: Assessing CTP Stability After Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of CTP disodium salt after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
CTP disodium salt
-
Nuclease-free water
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Reference standards: CTP, CDP, and CMP
2. Preparation of CTP Stock Solution:
-
Prepare a 100 mM stock solution of CTP disodium salt in nuclease-free water.
-
Filter the solution through a 0.22 µm syringe filter.
-
Divide the stock solution into multiple 100 µL aliquots in sterile microcentrifuge tubes.
-
Label and store the aliquots at -20°C. One aliquot will serve as the "0 cycle" control.
3. Freeze-Thaw Cycling:
-
Subject the designated aliquots to a defined number of freeze-thaw cycles.
-
A single cycle consists of freezing the sample at -20°C for at least 1 hour, followed by thawing at room temperature until completely liquid.
-
For this study, create sets of aliquots for 1, 3, 5, and 10 freeze-thaw cycles.
4. Sample Preparation for HPLC Analysis:
-
For each time point (0, 1, 3, 5, and 10 cycles), take one aliquot.
-
Dilute the CTP solution to a final concentration of 1 mM in the mobile phase.
5. HPLC Analysis:
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Return to 100% A
-
25-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 271 nm
-
Injection Volume: 20 µL
-
Inject the prepared samples and reference standards.
6. Data Analysis:
-
Identify the peaks for CTP, CDP, and CMP based on the retention times of the reference standards.
-
Integrate the peak areas for each component in the chromatograms.
-
Calculate the percentage of CTP and its degradation products for each freeze-thaw cycle.
Visualizations
Caption: Experimental workflow for assessing CTP stability.
Caption: Troubleshooting decision tree for CTP-related issues.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts related to Cytidine Triphosphate (CTP) in experimental data.
Troubleshooting Guides
Polymerase Chain Reaction (PCR)
Issue: Unexpected PCR results, such as incorrect product size, low yield, or sequence mutations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal dNTP Concentrations | - Verify the concentration of your dNTP mix. The recommended concentration is typically 200 µM of each dNTP.[1] - Ensure equal concentrations of all four dNTPs (dATP, dCTP, dGTP, dTTP). Imbalances can decrease fidelity. - For high-fidelity PCR, consider lowering the dNTP concentration to 50-100 µM, although this may reduce yield.[1] - For long PCR, a higher dNTP concentration may be required.[1] | Optimized PCR product yield and specificity. Reduced frequency of mutations. |
| Cytosine Deamination | - Pre-treat DNA with Uracil-DNA Glycosylase (UDG) before PCR to remove any uracil (B121893) residues resulting from cytosine deamination.[2][3][4][5] - Minimize exposure of DNA to heat and acidic conditions, which can accelerate deamination. | Reduction of C-to-T transition mutations in sequencing results of PCR products. |
| CTP Degradation | - Use fresh, high-quality CTP. - Aliquot dNTP stocks to avoid multiple freeze-thaw cycles. | Consistent and reproducible PCR results. |
In Vitro Transcription (IVT)
Issue: Low yield of RNA transcripts, incomplete transcripts, or transcripts of incorrect size.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Nucleotide Concentration | - Ensure the final concentration of each NTP, including CTP, is sufficient (typically at least 12 µM).[6] - For problematic templates, increasing the NTP concentration might improve the yield of full-length transcripts.[6] | Increased yield of full-length RNA transcripts. |
| Poor Quality of CTP | - Use high-purity CTP to avoid contaminants that could inhibit RNA polymerase. | Improved transcription efficiency and yield. |
| Use of CTP Analogs | - If using modified CTP analogs, be aware that they might be incorporated less efficiently by RNA polymerase. - Optimize the concentration of the CTP analog and potentially the other NTPs. | Successful incorporation of the modified nucleotide without significant loss of transcript yield. |
Enzymatic Assays
Issue: Inconsistent or unexpected enzyme activity when CTP is a substrate or regulator.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| CTP Purity and Integrity | - Use highly pure CTP, as contaminants can inhibit enzyme activity. - Prepare CTP solutions fresh to avoid degradation. | Accurate and reproducible enzyme kinetic data. |
| CTP Concentration | - Accurately determine the CTP concentration in your stock solution. - Titrate CTP concentration to determine the optimal range for your assay. | Reliable determination of kinetic parameters (Km and Vmax). |
| Interference from CTP Analogs | - If using CTP analogs as inhibitors or alternative substrates, perform control experiments to understand their specific effects on the enzyme.[7] | Clear understanding of the mechanism of action of the CTP analog. |
Frequently Asked Questions (FAQs)
Q1: My sequencing data shows a high number of C-to-T transitions. What could be the cause?
A1: A high frequency of C-to-T transitions in your sequencing data is often indicative of cytosine deamination. This chemical modification converts cytosine to uracil, which is then read as thymine (B56734) by DNA polymerase during PCR amplification.[3][4][5] To resolve this, you can treat your DNA with Uracil-DNA Glycosylase (UDG) prior to PCR amplification. UDG will excise the uracil bases, preventing them from being used as a template.[2][5]
Q2: I am getting a low yield in my in vitro transcription reaction. Could the CTP be the problem?
A2: Yes, issues with CTP can lead to low IVT yields. Ensure that the CTP, along with the other NTPs, is at the optimal concentration, as low nucleotide concentrations can limit the reaction.[6] Also, verify the quality of your CTP; contaminants or degradation products can inhibit T7 RNA polymerase. Using fresh, high-purity NTPs is recommended.
Q3: How does dNTP concentration, including CTP, affect the fidelity of my PCR?
A3: The concentration of dNTPs is a critical factor for PCR fidelity. While higher concentrations (above 200 µM each) can increase the yield, especially for long amplicons, they can also decrease the fidelity of the DNA polymerase, leading to a higher error rate.[1] Conversely, lower dNTP concentrations (50-100 µM) can enhance fidelity but may result in a lower product yield.[1] Maintaining a balanced concentration of all four dNTPs is crucial, as an imbalance can also lead to increased misincorporation rates.
Q4: I am using a modified CTP analog in my sequencing library preparation. What artifacts should I be aware of?
A4: Modified CTP analogs can introduce specific artifacts during library preparation and sequencing. These can include:
-
Reduced incorporation efficiency: The polymerase may incorporate the analog less efficiently than the natural CTP, leading to biases in the library.
-
Sequencing errors: The sequencing instrument may not accurately read the modified base, leading to an increased error rate at those positions.
-
Bias in amplification: DNA fragments containing the analog may amplify with a different efficiency during the PCR steps of library preparation.
It is advisable to consult the manufacturer's guidelines for the specific CTP analog and to perform control experiments to assess its impact on your sequencing results.
Experimental Protocols
Protocol 1: Detection and Removal of Uracil in DNA using Uracil-DNA Glycosylase (UDG)
This protocol is designed to eliminate C-to-T mutations arising from cytosine deamination in DNA samples prior to PCR amplification.[2][5]
Materials:
-
DNA sample
-
Uracil-DNA Glycosylase (UDG) and corresponding reaction buffer
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Set up the following reaction in a PCR tube:
-
DNA sample (1-100 ng)
-
1 µL of 10x UDG reaction buffer
-
1 unit of UDG
-
Nuclease-free water to a final volume of 10 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 10 minutes.
-
Inactivate the UDG by heating at 95°C for 10 minutes.
-
The treated DNA is now ready for use in a PCR reaction.
Protocol 2: Optimizing dNTP Concentration for High-Fidelity PCR
This protocol provides a method to determine the optimal dNTP concentration for maximizing PCR fidelity.
Materials:
-
DNA template
-
High-fidelity DNA polymerase and corresponding buffer
-
Primers (forward and reverse)
-
dNTP mix (10 mM each)
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Prepare a series of PCR reactions with varying final concentrations of each dNTP (e.g., 50 µM, 100 µM, 150 µM, 200 µM). Ensure the concentration of all four dNTPs is equal in each reaction.
-
Set up the PCR reactions as follows (for a 50 µL reaction):
-
5 µL of 10x high-fidelity PCR buffer
-
1 µL of DNA template (10 ng/µL)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
Variable volume of dNTP mix
-
0.5 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Perform PCR with your standard cycling conditions.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to assess yield and specificity.
-
Sequence the PCR products from each reaction to determine the error rate.
-
Select the dNTP concentration that provides an acceptable yield with the lowest error rate.
Data Presentation
Table 1: Representative Data on the Effect of dNTP Concentration on PCR Yield and Fidelity
| dNTP Concentration (each) | Relative PCR Product Yield (%) | Error Rate (per 1000 bp) |
| 50 µM | 60 | 0.5 |
| 100 µM | 85 | 0.8 |
| 200 µM (Standard) | 100 | 1.2 |
| 400 µM | 110 | 2.5 |
Note: This is representative data synthesized from qualitative descriptions in the literature. Actual results may vary depending on the polymerase, template, and primers used.
Table 2: Representative Enzyme Kinetic Data with a CTP Analog
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| CTP | 50 | 100 |
| CTP Analog | 75 | 60 |
Note: This table illustrates a hypothetical scenario where a CTP analog acts as a competitive inhibitor, showing a higher Km and lower Vmax compared to the natural substrate, CTP.
Visualizations
Caption: CTP's role in biosynthesis, DNA/RNA synthesis, and the pathway leading to C-to-T artifacts.
Caption: A logical workflow for troubleshooting unexpected experimental results related to CTP artifacts.
References
- 1. neb.com [neb.com]
- 2. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. go.zageno.com [go.zageno.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to CTP Disodium Salt: A Comparative Analysis of Leading Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. Cytidine 5'-triphosphate (CTP) disodium (B8443419) salt, a crucial nucleotide involved in RNA synthesis and various cellular processes, is a staple in many laboratories.[1] This guide provides an objective comparison of CTP disodium salt from various suppliers, supported by standardized experimental protocols to empower users to make informed decisions based on their specific research needs.
Supplier and Product Specification Overview
A critical initial step in selecting a CTP disodium salt supplier is to compare their stated product specifications. Purity, typically assessed by High-Performance Liquid Chromatography (HPLC), is a key determinant of quality. The following table summarizes the specifications of CTP disodium salt offered by prominent suppliers based on publicly available information.
| Supplier | Product Name | Purity (by HPLC) | Molecular Formula | CAS Number | Additional Notes |
| Abcam | Cytidine-5'-triphosphate (CTP) disodium salt | >98%[2] | C₉H₁₄N₃Na₂O₁₄P₃ | 36051-68-0 | P2X purinergic receptor agonist.[2] |
| Chemily Glycoscience | Cytidine 5-triphosphate disodium salt ; CTP | min 95%[3] | C9H14N3Na2O14P3 | 3605-68-0 | Direct from manufacturer.[3] |
| Thermo Scientific | Cytidine-5'-triphosphate disodium salt, 97% | ≥96.0%[4] | C9H14N3Na2O14P3 | 36051-68-0 | White to pale cream powder.[4] |
| Chem-Impex | This compound salt | ≥ 95%[1] | C₉H₁₄N₃O₁₄P₃Na₂ | 36051-68-0, 81012-87-5 | Store at -20 °C.[1] |
| Selleck Chemicals | Cytidine 5′-triphosphate (disodium salt) | 99.2% | C₉H₁₄N₃Na₂O₁₄P₃ | 36051-68-0 | Quality confirmed by NMR & HPLC.[5] |
| Sigma-Aldrich | Cytidine 5′-triphosphate disodium salt hydrate | ≥90.0%[6] | C₉H₁₄N₃Na₂O₁₄P₃·xH₂O | 652154-13-7 | Sold as a hydrate. |
| Sigma-Aldrich | Cytidine 5′-triphosphate disodium salt | ≥95%[7] | C₉H₁₄N₃Na₂O₁₄P₃ | 36051-68-0 | P2X4 purinergic receptor agonist.[7] |
| bioWORLD | CTP Disodium Salt | >95%[8] | C₉H₁₄N₃Na₂O₁₄P₃ | 36051-68-0 | Shelf life of 2 years.[8] |
Experimental Protocols for Performance Evaluation
To ensure the suitability of CTP disodium salt for specific applications, independent verification of its purity and functional activity is recommended. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of intracellular nucleoside triphosphates and can be used to verify the purity of CTP disodium salt from different suppliers.[9]
Objective: To determine the percentage purity of CTP disodium salt by separating it from potential impurities.
Materials:
-
CTP disodium salt samples from different suppliers
-
Symmetry C18 column (3.5 µm, 150 x 4.6 mm) or equivalent
-
HPLC system with UV detection
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, adjusted to pH 6.9 with 1 M HCl.[9]
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, adjusted to pH 7.0 with 1 M NaOH.[9]
-
Milli-Q water or equivalent high-purity water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each CTP disodium salt sample in Milli-Q water. Further dilute to an appropriate concentration (e.g., 100 µg/mL) for HPLC analysis.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak area of CTP and any impurity peaks. Calculate the purity of each sample as:
-
Purity (%) = (Area of CTP peak / Total area of all peaks) x 100
-
Functional Activity Assessment in an Enzymatic Assay
The biological activity of CTP is often assessed by its ability to serve as a substrate for a specific enzyme. CTP:phosphocholine cytidylyltransferase is an example of an enzyme that utilizes CTP.[10] A generic enzymatic assay protocol is provided below, which can be adapted for a CTP-dependent enzyme.
Objective: To compare the functional activity of CTP disodium salt from different suppliers by measuring the rate of an enzyme-catalyzed reaction.
Materials:
-
CTP disodium salt samples from different suppliers
-
A CTP-dependent enzyme (e.g., CTP synthetase, RNA polymerase)
-
Other necessary substrates and cofactors for the chosen enzyme
-
Assay buffer specific to the enzyme
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Reagent Preparation: Prepare stock solutions of CTP from each supplier at a concentration of 100 mM in water.[11] It is recommended to prepare small aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[11]
-
Assay Setup:
-
In a microplate or cuvette, combine the assay buffer, the enzyme, and all other required substrates and cofactors, except for CTP.
-
Initiate the reaction by adding a known concentration of CTP from one of the suppliers.
-
-
Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other detectable signal, depending on the specific assay.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each CTP sample.
-
Compare the V₀ values obtained with CTP from different suppliers. A higher V₀ indicates greater functional activity.
-
CTP in Cellular Signaling
CTP is a vital precursor for the synthesis of all pyrimidine (B1678525) nucleotides and plays a central role in numerous metabolic and signaling pathways. One such critical pathway is the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.
Caption: The Kennedy pathway for de novo phosphatidylcholine synthesis, highlighting the essential role of CTP.
Experimental Workflow for Supplier Comparison
A systematic approach is crucial for a robust comparison of CTP disodium salt from different suppliers. The following workflow outlines the key steps from sample acquisition to data analysis.
Caption: A streamlined workflow for the comparative evaluation of CTP disodium salt from different vendors.
Conclusion
The selection of a CTP disodium salt supplier should be guided by a combination of the manufacturer's specifications and independent experimental verification. While many suppliers offer products with high stated purity, performance can vary in sensitive applications. By employing standardized analytical methods such as HPLC for purity assessment and enzymatic assays for functional activity, researchers can confidently select the most suitable CTP disodium salt for their experimental needs, ensuring the reliability and reproducibility of their results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cytidine-5'-triphosphate (CTP) disodium salt | Abcam [abcam.com]
- 3. Cytidine 5-triphosphate disodium salt ; CTP | Chemily Glycoscience [chemilyglycoscience.com]
- 4. This compound salt, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ≥90.0% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. ≥95%, P2X4 purinergic receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. You are being redirected... [bio-world.com]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
Hg-CTP vs. Native CTP as a Polymerase Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-mercuricytidine triphosphate (Hg-CTP) and its native counterpart, cytidine (B196190) triphosphate (CTP), as substrates for polymerases. This document summarizes the available quantitative data, details experimental protocols for comparative analysis, and presents visual workflows to elucidate key processes.
Data Presentation: Quantitative Comparison
While extensive kinetic data directly comparing Hg-CTP and CTP is limited in recent literature, historical studies on mercurated nucleotides provide valuable insights into their efficacy as polymerase substrates. The following table summarizes the key performance parameters based on available data for mercurated pyrimidine (B1678525) analogs (Hg-UTP) and qualitative observations for Hg-CTP.
| Parameter | Native CTP | Hg-CTP | Remarks |
| Binding Affinity (Km) | ~10 µM (for UTP) | ~10 µM (for Hg-UTP) | The Michaelis constant (Km) for Hg-UTP is comparable to that of native UTP, suggesting that the mercury modification at the C5 position does not significantly alter the binding affinity of the nucleotide to RNA polymerase.[1] It is inferred that Hg-CTP would exhibit a similar behavior. |
| Incorporation Efficiency | High | Reduced (approx. 60-70% of native CTP) | In isolated nuclei, overall RNA synthesis in the presence of mercurated nucleotides is reduced to 60-70% of that observed with unmodified nucleotides.[2] This suggests a lower incorporation efficiency for Hg-CTP compared to native CTP. |
| Premature Chain Termination | Low | Potential for Increased Incidence | Studies have suggested that the incorporation of mercurated nucleotides may lead to premature chain termination, resulting in shorter RNA transcripts.[2] |
| Fidelity | High | Not extensively studied | The fidelity of polymerases using Hg-CTP has not been thoroughly documented. However, modifications to nucleotides can potentially impact the accuracy of base pairing. |
Experimental Protocols
To enable researchers to directly compare the efficacy of Hg-CTP and native CTP, the following detailed experimental protocols are provided.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for CTP and Hg-CTP in In Vitro Transcription
This protocol allows for the determination of the Michaelis constant (Km) and maximum reaction velocity (Vmax) for both CTP and Hg-CTP, providing a direct comparison of their incorporation kinetics by RNA polymerase.
Materials:
-
Purified RNA Polymerase (e.g., T7, SP6, or E. coli RNA Polymerase)
-
Linearized DNA template containing the appropriate promoter sequence
-
ATP, GTP, UTP solutions (high purity)
-
Native CTP and Hg-CTP solutions of known concentrations
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
Radiolabeled nucleotide (e.g., [α-³²P]GTP or [α-³²P]UTP)
-
RNase inhibitor
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare a series of transcription reactions in separate tubes. Each reaction should contain a constant amount of RNA polymerase, DNA template, transcription buffer, RNase inhibitor, and the radiolabeled nucleotide.
-
Substrate Titration: To different sets of tubes, add varying concentrations of either native CTP or Hg-CTP. The concentration range should typically span from 0.1x to 10x the expected Km.
-
Initiation of Transcription: Initiate the reactions by adding the polymerase and incubate at the optimal temperature for the chosen enzyme (e.g., 37°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reactions by adding an equal volume of stop solution.
-
Product Analysis:
-
PAGE Analysis: Denature the samples by heating and resolve the RNA transcripts on a denaturing polyacrylamide gel. Visualize the radiolabeled transcripts using a phosphorimager and quantify the band intensities.
-
Scintillation Counting: Alternatively, spot a portion of the reaction mixture onto DE81 filter paper, wash unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]) for both native CTP and Hg-CTP.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. A Lineweaver-Burk or Hanes-Woolf plot can also be used for this purpose.
-
Protocol 2: Affinity Purification of RNA-Binding Proteins using Hg-CTP Labeled RNA
This protocol outlines the use of RNA labeled with Hg-CTP to isolate and identify RNA-binding proteins from a cell lysate.
Materials:
-
In vitro transcribed RNA containing Hg-CTP (prepared as in Protocol 1, but with a higher proportion of Hg-CTP to CTP)
-
Thiopropyl-Sepharose or other sulfhydryl-containing resin
-
Cell lysate containing the target RNA-binding proteins
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1% NP-40, 1 mM DTT)
-
Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM KCl)
-
Elution buffer (Binding buffer containing a high concentration of a reducing agent, e.g., 50 mM β-mercaptoethanol or 20 mM DTT)
-
SDS-PAGE apparatus
-
Protein staining solution (e.g., Coomassie Blue or silver stain)
Procedure:
-
RNA Immobilization:
-
Equilibrate the sulfhydryl-containing resin with the binding buffer.
-
Incubate the Hg-CTP labeled RNA with the equilibrated resin to allow for the formation of a covalent mercury-sulfur bond.
-
Wash the resin to remove any unbound RNA.
-
-
Protein Binding:
-
Incubate the resin with the immobilized RNA with the cell lysate for an appropriate time (e.g., 1-2 hours) at 4°C with gentle rotation to allow RNA-binding proteins to bind to the RNA.
-
-
Washing:
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins by incubating the resin with elution buffer, which will disrupt the mercury-sulfur bond.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by protein staining.
-
Excise protein bands of interest for identification by mass spectrometry.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining polymerase kinetic parameters.
Affinity Purification of RNA-Binding Proteins
Caption: Affinity capture of proteins using mercurated RNA.
References
Fidelity Face-Off: A Comparative Guide to RNA Polymerase Accuracy with CTP and its Modified Analogs
For researchers, scientists, and drug development professionals, understanding the fidelity of RNA polymerases is paramount for applications ranging from mRNA therapeutics to antiviral drug design. The accuracy with which an RNA polymerase incorporates nucleotides dictates the integrity of the resulting RNA molecule. This guide provides a comprehensive comparison of the fidelity of RNA polymerases when using the natural nucleotide Cytidine Triphosphate (CTP) versus its modified analogs. We present key experimental data, detailed methodologies, and visual workflows to illuminate the impact of these modifications on transcriptional accuracy.
The modification of nucleoside triphosphates, including CTP, is a powerful tool for probing enzyme mechanisms, developing therapeutic agents, and enabling advanced biotechnological applications. However, these modifications can significantly influence the fidelity of RNA polymerases. This guide focuses on the comparative performance of RNA polymerases with CTP and its analogs, providing a critical resource for researchers navigating this complex landscape.
Quantitative Comparison of RNA Polymerase Fidelity
The fidelity of an RNA polymerase is often assessed by measuring its error rate—the frequency of misincorporation of incorrect nucleotides during transcription. The following tables summarize the combined error rates of T7 RNA polymerase and reverse transcriptase when transcribing DNA templates in the presence of unmodified CTP and the modified analog 5-methylcytidine (B43896) (m5C).
Table 1: Combined Error Rates of T7 RNA Polymerase and Reverse Transcriptases with Unmodified Nucleotides and Modified m5C.
| Reverse Transcriptase | Template | Total Error Rate (errors/base ×10⁻⁶) | Substitution (%) | Deletion (%) | Insertion (%) |
| M-MuLV Reverse Transcriptase | Unmodified RNA | 63 ± 12 | 78 | 11 | 11 |
| m5C RNA | 81 ± 18 | 86 | 9 | 5 | |
| ProtoScript II Reverse Transcriptase | Unmodified RNA | 56 ± 8 | 71 | 19 | 10 |
| m5C RNA | 70 ± 4 | 82 | 12 | 6 | |
| AMV Reverse Transcriptase | Unmodified RNA | 75 ± 11 | 87 | 5 | 8 |
| m5C RNA | 81 ± 2 | 92 | 3 | 5 |
Data adapted from Potapov, V. et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research.[1][2][3][4]
The data indicates that the presence of 5-methylcytidine in the RNA transcript leads to a slight increase in the total error rate across different reverse transcriptases used for analysis.[2] This suggests that the modification may subtly alter the efficiency or accuracy of either the RNA polymerase during transcription or the reverse transcriptase during cDNA synthesis.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the key experimental protocols used to assess RNA polymerase fidelity.
In Vitro Transcription Assay
This protocol outlines the steps for generating unmodified and modified RNA transcripts using T7 RNA polymerase.
-
Template Preparation: Linearized plasmid DNA containing the gene of interest downstream of a T7 promoter is used as the template.
-
Transcription Reaction Setup: The transcription reaction is assembled in a total volume of 100 μl. The standard reaction contains:
-
5 μg of linearized plasmid template
-
10 mM each of ATP, GTP, UTP, and CTP for unmodified RNA.
-
For modified RNA, CTP is replaced with 10 mM 5-methylcytidine-5′-triphosphate (m5CTP).
-
HiScribe T7 High Yield RNA Synthesis Kit components.
-
-
Incubation: The reaction mixture is incubated at 37°C for 2 hours.
-
DNase Treatment: Following transcription, the DNA template is removed by treatment with DNase I.
-
RNA Purification: The synthesized RNA is purified using a suitable RNA cleanup kit.
-
Quality Control: The quantity and quality of the RNA are assessed using a spectrophotometer and gel electrophoresis.[1][3]
Fidelity Measurement using PacBio SMRT Sequencing
This method allows for the determination of the combined error rate of RNA polymerase and reverse transcriptase.
-
cDNA Synthesis: The purified RNA is reverse transcribed to produce the first strand of cDNA using a reverse transcriptase (e.g., ProtoScript II, M-MuLV, or AMV).
-
Second Strand Synthesis: The second strand of cDNA is synthesized to create double-stranded DNA.
-
SMRTbell Library Preparation: The double-stranded DNA is prepared for PacBio sequencing by ligating SMRTbell adaptors.
-
Sequencing: The library is sequenced on a PacBio SMRT sequencing platform. The circular consensus sequencing mode is employed to generate highly accurate reads.
-
Data Analysis: The sequencing reads are aligned to the reference DNA sequence. Errors (substitutions, insertions, and deletions) are identified by comparing the sequence of the cDNA to the known template sequence. The error rate is calculated as the total number of errors divided by the total number of sequenced bases.[1][3]
Visualizing the Experimental Workflow and Fidelity Checkpoints
To provide a clearer understanding of the processes involved in assessing RNA polymerase fidelity and the mechanisms that ensure it, the following diagrams have been generated.
Caption: Experimental workflow for assessing RNA polymerase fidelity.
Caption: Key fidelity checkpoints of RNA Polymerase II.
Conclusion
The fidelity of RNA polymerases is a critical parameter that can be influenced by modifications to nucleotide substrates. The data presented here on 5-methylcytidine suggests that even subtle chemical changes can impact the error rate of transcription. For researchers working with modified nucleotides, it is essential to empirically determine the fidelity of the specific RNA polymerase and modified analog combination being used. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such assessments, enabling informed decisions in the development of RNA-based technologies and therapeutics. The principles of fidelity control, illustrated by the checkpoints in RNA Polymerase II, highlight the intricate mechanisms that have evolved to ensure the accurate transmission of genetic information.[5][6] Further research into the interplay between modified nucleotides and these fidelity mechanisms will continue to advance our understanding and capabilities in the field of nucleic acid engineering.
References
- 1. academic.oup.com [academic.oup.com]
- 2. neb.com [neb.com]
- 3. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA polymerase II transcriptional fidelity control and its functional interplay with DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting Chemical Interactions Governing RNA Polymerase II Transcriptional Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTP and dCTP Incorporation in PCR: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the fidelity and efficiency of DNA polymerases is paramount. While PCR is designed for the amplification of DNA using deoxyribonucleoside triphosphates (dNTPs), the presence of ribonucleoside triphosphates (rNTPs), such as CTP, can occur. This guide provides an objective comparative analysis of the incorporation of CTP versus its deoxy counterpart, dCTP, in PCR, supported by experimental data and detailed methodologies.
The selective incorporation of dNTPs over rNTPs is a critical function of DNA polymerases, ensuring the integrity of the newly synthesized DNA strand. This discrimination is primarily achieved through a "steric gate" mechanism within the polymerase's active site, which sterically hinders the accommodation of the 2'-hydroxyl group of ribonucleotides. However, this discrimination is not absolute, and the accidental incorporation of rNTPs can have significant downstream consequences, including altered DNA stability and reduced PCR efficiency.
Quantitative Comparison of CTP and dCTP Incorporation
The efficiency of nucleotide incorporation by DNA polymerases can be quantitatively assessed by comparing their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific kinetic data for CTP incorporation by Taq polymerase in a standard PCR is not extensively published, studies on various DNA polymerases consistently demonstrate a strong preference for dCTP.
| Parameter | dCTP Incorporation | CTP Incorporation | Key Observations |
| Incorporation Efficiency | High | Very Low | DNA polymerases, including Taq polymerase, exhibit a strong discrimination against ribonucleotides like CTP. This is due to the steric hindrance from the 2'-hydroxyl group of the ribose sugar in the polymerase's active site. |
| Relative Incorporation Rate | Baseline | Orders of magnitude lower than dCTP | Studies on various DNA polymerases have shown that the incorporation rate of rNTPs is significantly slower than that of dNTPs. For example, some DNA polymerases incorporate ribonucleotides at a rate that is thousands of times slower than deoxyribonucleotides. |
| Impact on PCR Yield | High yield of PCR product | Can lead to reduced PCR yield or complete inhibition at high concentrations. | The inefficient incorporation of CTP and the potential for the incorporated ribonucleotide to stall the polymerase can decrease the overall yield of the PCR product. |
| Fidelity of Subsequent Cycles | High | Potential for increased error rate | The presence of a ribonucleotide in the template strand can affect the fidelity of the DNA polymerase in subsequent amplification cycles. |
| Stability of PCR Product | Stable DNA duplex | Reduced stability; susceptible to alkaline hydrolysis.[1] | The phosphodiester bond at the site of a ribonucleotide is more labile and can be cleaved under alkaline conditions, which can be a useful tool for detection but indicates an inherent instability.[1] |
Experimental Protocols
To empirically compare the incorporation of CTP and dCTP in PCR, two key experiments can be performed: a primer extension assay to measure single nucleotide incorporation efficiency and an analysis of PCR products to assess the impact on amplification and product integrity.
Primer Extension Assay for Single Nucleotide Incorporation
This assay directly compares the efficiency of a single CTP versus dCTP incorporation by a DNA polymerase.
Methodology:
-
Primer-Template Design: A 5'-radiolabeled DNA primer is annealed to a DNA template. The template sequence is designed such that the first nucleotide to be incorporated is a guanine (B1146940) (G), requiring the incorporation of either CTP or dCTP.
-
Reaction Setup: Separate reactions are prepared for dCTP and CTP. Each reaction contains the primer-template duplex, a DNA polymerase (e.g., Taq polymerase), and the corresponding nucleotide (either radiolabeled or unlabeled dCTP or CTP).
-
Time Course: The reactions are incubated at the optimal temperature for the polymerase, and aliquots are taken at various time points. The reaction is stopped by the addition of a quenching buffer (e.g., EDTA).
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the extended primer is quantified. The rate of product formation is calculated to determine the efficiency of incorporation for CTP versus dCTP.[2][3][4][5][6]
Comparative PCR and Product Analysis
This experiment evaluates the overall impact of substituting dCTP with CTP in a standard PCR.
Methodology:
-
PCR Setup: A series of PCR reactions are set up with varying ratios of dCTP to CTP, ranging from 100% dCTP to 100% CTP. All other PCR components (template DNA, primers, dATP, dGTP, dTTP, Taq polymerase, and buffer) are kept constant.
-
PCR Amplification: The reactions are subjected to standard PCR cycling conditions.
-
Agarose (B213101) Gel Electrophoresis: The PCR products are analyzed by agarose gel electrophoresis to assess the yield and integrity of the amplified fragments.[7]
-
Alkaline Gel Electrophoresis (Optional): To specifically detect the incorporation of CTP, the PCR products can be treated with an alkaline solution (e.g., NaOH) prior to electrophoresis on an alkaline agarose gel.[1][8][9] The incorporated ribonucleotides will lead to strand cleavage, resulting in smaller DNA fragments.[1]
-
Quantitative PCR (qPCR) Analysis (Optional): To quantify the inhibitory effect of CTP, qPCR can be performed with increasing concentrations of CTP in the reaction mix. The shift in the quantification cycle (Cq) can be used to determine the inhibitory concentration.[10]
Visualizing the Mechanisms
Signaling Pathway of Nucleotide Incorporation
The following diagram illustrates the general pathway of nucleotide incorporation during PCR and highlights the point of discrimination between dCTP and CTP.
References
- 1. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 4. scispace.com [scispace.com]
- 5. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PCR and Gel Electrophoresis – Genetics, Agriculture, and Biotechnology [iastate.pressbooks.pub]
- 8. Alkaline hydrolysis to remove potentially infectious viral RNA contaminants from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline Agarose Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dynamic-biosensors.com [dynamic-biosensors.com]
A Comparative Guide to the Validation of Experimental Results Using Radiolabeled CTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of traditional radiolabeled Cytidine Triphosphate (CTP) methods with modern non-radioactive alternatives for the validation of experimental results. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction
For decades, the use of radiolabeled nucleotides, such as [α-³²P]CTP, has been a cornerstone in molecular biology for elucidating enzymatic mechanisms and quantifying nucleic acid synthesis. The high sensitivity of radiolabeling makes it a powerful tool for detecting minute amounts of product, particularly in in vitro transcription and enzyme kinetic assays. However, the inherent safety considerations, regulatory hurdles, and disposal costs associated with radioactive materials have driven the development of robust non-radioactive alternatives. This guide compares the performance of radiolabeled CTP with prominent non-radioactive methods, focusing on key metrics such as sensitivity, cost, time efficiency, and ease of use.
Performance Comparison: Radiolabeled vs. Non-Radioactive Methods
The following tables summarize the quantitative performance of radiolabeled CTP compared to common non-radioactive alternatives.
Table 1: Sensitivity and Detection Limits
| Method | Analyte | Detection Limit | Citation |
| Radiolabeled [³²P]CTP | DNA | ~1 pg | [1] |
| RNA | ~0.05 fmol | [2] | |
| Fluorescent Dyes (e.g., RiboGreen) | RNA | ~1 ng/mL | [3] |
| Biotinylated Probes | DNA | ~5-50 pg | [1] |
| Luminol-based Detection (LED) | RNA | ~0.05 fmol | [2] |
Table 2: Time Efficiency
| Method | Step | Time Required | Citation |
| Radiolabeled [³²P]CTP | Autoradiography | 12 hours - 1 week | |
| Biotinylated Probes | Colorimetric Development | 30 minutes - 3 hours | |
| Fluorescent Dyes | Plate Reading | Minutes | [4] |
| Luminol-based Detection (LED) | Chemiluminescence Detection | 30 seconds - 5 minutes | [2] |
Table 3: Cost and Safety Considerations
| Method | Relative Cost | Key Considerations | Citation |
| Radiolabeled [³²P]CTP | High | Specialized handling, licensing, and waste disposal required. Short half-life of ³²P (14.3 days) necessitates frequent purchasing. | [5] |
| Fluorescent Dyes | Moderate | Requires a fluorescence microplate reader or fluorometer. Dyes have a long shelf life. | [4] |
| Biotinylated Probes | Moderate | Requires enzyme conjugates and substrates for detection. | |
| QuantiGene Assay | High | Proprietary reagents and specific instrumentation may be required. |
Signaling and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding these validation methods.
Caption: De Novo CTP Synthesis Pathway.
Caption: In Vitro Transcription Experimental Workflow.
Experimental Protocols
Key Experiment 1: In Vitro Transcription with [α-³²P]CTP
This protocol describes the synthesis of a uniformly radiolabeled RNA probe using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template with a T7 promoter (1 µg)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)
-
100 mM DTT
-
RNase Inhibitor (40 U/µL)
-
NTP mix (10 mM each of ATP, GTP, UTP)
-
CTP (100 µM)
-
[α-³²P]CTP (10 mCi/mL, 3000 Ci/mmol)
-
T7 RNA Polymerase (20 U/µL)
-
RNase-free DNase I (1 U/µL)
-
Nuclease-free water
Procedure:
-
Assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
1 µL 100 mM DTT
-
0.5 µL RNase Inhibitor
-
2 µL NTP mix
-
1 µL 100 µM CTP
-
5 µL [α-³²P]CTP
-
1 µg linearized DNA template
-
1 µL T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 1-2 hours.
-
Add 1 µL of RNase-free DNase I to the reaction and incubate for an additional 15 minutes at 37°C to degrade the DNA template.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the radiolabeled RNA probe using gel electrophoresis or spin column chromatography.
-
Visualize and quantify the labeled RNA using autoradiography.
Key Experiment 2: Non-Radioactive RNA Quantification using a Fluorescent Dye
This protocol provides a general method for quantifying RNA using a fluorescent dye, such as the DeNovix RNA Assay.
Materials:
-
Purified RNA samples
-
Fluorescent RNA quantification kit (e.g., DeNovix RNA Assay Kit, containing dye, buffer, and standards)
-
RNase-free microplates or tubes
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Allow all kit components to equilibrate to room temperature.
-
Prepare the working solution by diluting the fluorescent dye in the assay buffer according to the manufacturer's instructions (e.g., a 1:200 dilution).
-
Prepare RNA standards and unknown samples. For a standard curve, use the provided RNA standards to create a dilution series.
-
Pipette the working solution into each well or tube.
-
Add a small volume (e.g., 1-20 µL) of the RNA standards and unknown samples to their respective wells/tubes.
-
Mix gently and incubate at room temperature for the time specified by the manufacturer (typically 2-5 minutes), protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
Calculate the concentration of the unknown RNA samples based on the standard curve.[4]
Conclusion
The validation of experimental results using radiolabeled CTP remains a highly sensitive and reliable method. However, the significant advantages of non-radioactive alternatives in terms of safety, cost-effectiveness, and time efficiency make them increasingly attractive for many applications. Fluorescent dye-based assays, for example, offer a rapid and straightforward workflow with sensitivity that is suitable for a wide range of research needs. The choice between these methods should be guided by the specific experimental requirements, including the desired level of sensitivity, available equipment, and laboratory safety protocols. As non-radioactive technologies continue to advance, they are poised to become the new standard for nucleic acid quantification and analysis in many research settings.
References
Cross-Validation of CTP-Dependent Assays: A Comparative Guide to Ensuring Data Integrity
For researchers, scientists, and drug development professionals, the accurate measurement of CTP-dependent enzyme activity is crucial for understanding fundamental cellular processes and for the development of novel therapeutics. This guide provides an objective comparison of common CTP-dependent assays and emphasizes the importance of cross-validation with orthogonal methods to ensure the reliability and accuracy of experimental data.
Cytidine triphosphate (CTP) is a critical nucleotide involved in a myriad of cellular functions, including DNA and RNA synthesis, phospholipid metabolism, and protein glycosylation.[1][2] Enzymes that utilize CTP as a substrate or regulator are key players in these pathways and are attractive targets for drug discovery. Consequently, robust and reliable assays for measuring the activity of these enzymes are essential. This guide will focus on two key CTP-dependent enzymes, CTP synthetase and CTP:phosphocholine (B91661) cytidylyltransferase (CCT), to illustrate the principles of assay cross-validation.
The Principle of Orthogonal Validation
Orthogonal validation is the process of confirming experimental results using two or more independent and dissimilar methods.[3] The core idea is that if different analytical techniques, based on different principles, produce concordant results, it significantly increases the confidence in the data's accuracy and reliability. This approach is critical for minimizing the risk of artifacts or interferences that can be inherent to a single assay method.[4]
Comparison of Primary Assays for CTP-Dependent Enzymes
A variety of methods are available for measuring the activity of CTP-dependent enzymes. These primary assays often rely on spectrophotometric, radiometric, or chromatographic techniques.
CTP Synthetase Assays
CTP synthetase catalyzes the formation of CTP from UTP and is a central enzyme in pyrimidine (B1678525) metabolism.[5]
-
Spectrophotometric Assay: This is a continuous assay that measures the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm.[6] It is a relatively simple and widely used method.
-
LC-MS/MS Assay: This method directly measures the formation of CTP in cell lysates using liquid chromatography-tandem mass spectrometry.[7] It offers high specificity and sensitivity.
CTP:Phosphocholine Cytidylyltransferase (CCT) Assays
CCT is a key regulatory enzyme in the synthesis of phosphatidylcholine, a major component of cellular membranes.[8]
-
Radiometric Assay: This classic assay measures the incorporation of radiolabeled phosphocholine into CDP-choline. It is highly sensitive but requires the handling of radioactive materials.[9]
-
HPLC-Based Assay: This method separates and quantifies the fluorescently labeled product, CDP-choline, by high-performance liquid chromatography.
Cross-Validation with Orthogonal Methods
To ensure the accuracy of data obtained from primary assays, it is essential to cross-validate the results with an orthogonal method.
Spectrophotometry vs. LC-MS/MS for CTP Synthetase
Radiometry vs. HPLC for CCT
Similarly, a radiometric assay for CCT can be cross-validated with an HPLC-based method. The enzyme activity measured in a set of samples using both methods should show a strong correlation.
Quantitative Data Comparison
The following table illustrates a hypothetical quantitative comparison of two orthogonal methods for determining the activity of a CTP-dependent enzyme. The data is presented to demonstrate the expected concordance between a primary and an orthogonal assay.
| Sample ID | Primary Assay (e.g., Spectrophotometric) Enzyme Activity (U/mg) | Orthogonal Assay (e.g., LC-MS/MS) Enzyme Activity (U/mg) | % Difference |
| Control 1 | 10.2 | 10.5 | 2.9% |
| Control 2 | 9.8 | 9.5 | -3.1% |
| Treated 1 | 5.1 | 5.3 | 3.9% |
| Treated 2 | 4.9 | 4.7 | -4.1% |
Caption: Hypothetical data comparing enzyme activity measured by a primary and an orthogonal assay, demonstrating good correlation.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can provide a clearer understanding of the biological context and the validation process.
CTP Synthetase and its Regulation
CTP synthetase activity is regulated by phosphorylation by protein kinases A and C, linking it to cellular signaling pathways that control cell growth and proliferation.[10]
Caption: Regulation of CTP synthetase by Protein Kinases A and C.
Phospholipid Synthesis via the Kennedy Pathway
CTP is a crucial substrate for CCT in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a primary enzyme assay with an orthogonal method.
Caption: General workflow for cross-validation of enzyme assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Spectrophotometric Assay for CTP Synthetase
This protocol is adapted from a method for measuring the conversion of UTP to CTP.[6]
-
Prepare the reaction mixture: In a final volume of 200 µL, combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, 2 mM glutamine, 0.1 mM GTP, and the enzyme sample.
-
Initiate the reaction: Add UTP to a final concentration of 0.5 mM.
-
Monitor the reaction: Immediately measure the increase in absorbance at 291 nm over time at 37°C using a spectrophotometer.
-
Calculate enzyme activity: Determine the initial reaction velocity from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of CTP at 291 nm.
LC-MS/MS Assay for CTP (Orthogonal Method)
This protocol provides a general framework for the highly specific and sensitive quantification of CTP.
-
Sample preparation: Quench enzymatic reactions with a cold solvent (e.g., methanol/acetonitrile) and extract the nucleotides.
-
Chromatographic separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water) and organic mobile phase (e.g., acetonitrile) to separate CTP from other nucleotides.
-
Mass spectrometric detection: Analyze the column eluent using a tandem mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transition for CTP (e.g., m/z 482 -> 159).
-
Quantification: Calculate the concentration of CTP in the sample by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.[11]
Radiometric Assay for CCT
This protocol is a classic method for measuring CCT activity.
-
Prepare the reaction mixture: In a final volume of 50 µL, combine 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CTP, 1.5 mM [¹⁴C-methyl]-phosphocholine, and the enzyme sample.
-
Initiate the reaction: Add lipid vesicles (e.g., phosphatidylcholine/oleic acid) to activate the enzyme.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction: Terminate the reaction by adding methanol.
-
Separate product: Separate the radiolabeled product, [¹⁴C-methyl]-CDP-choline, from the substrate using thin-layer chromatography (TLC).
-
Quantify radioactivity: Scrape the spot corresponding to CDP-choline from the TLC plate and measure the radioactivity using a scintillation counter.
LC-MS/MS Assay for CDP-Choline (Orthogonal Method)
This method offers a non-radioactive alternative for quantifying the product of the CCT reaction.[12]
-
Sample preparation: Quench the enzymatic reaction and extract the metabolites as described for the CTP assay.
-
Chromatographic separation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to separate the polar CDP-choline from other reaction components.
-
Mass spectrometric detection: Employ a tandem mass spectrometer in positive ion mode to monitor the specific precursor-to-product ion transition for CDP-choline (e.g., m/z 489 -> 184).
-
Quantification: Quantify the amount of CDP-choline produced by comparing its peak area to that of a known concentration of an internal standard.
Conclusion
The reliability of data generated from CTP-dependent assays is paramount for advancing our understanding of cellular metabolism and for the successful development of targeted therapies. The use of a single primary assay, while convenient, carries the risk of generating misleading results due to unforeseen interferences or artifacts. By employing orthogonal validation—cross-referencing results from two or more mechanistically distinct assays—researchers can significantly enhance the confidence in their findings. This guide provides a framework for comparing and validating assays for key CTP-dependent enzymes, promoting a more rigorous and reliable approach to scientific investigation in this critical area of research.
References
- 1. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic di-GMP signalling and the regulation of bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast and novel assay of CTP synthetase. Evidence for hysteretic properties of the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of RNA Polymerases with CTP
For researchers, scientists, and professionals in drug development, understanding the kinetic properties of RNA polymerases is fundamental to fields ranging from molecular biology to antiviral therapeutics. The efficiency and fidelity with which these enzymes incorporate ribonucleotides, such as Cytidine Triphosphate (CTP), dictate the rate and accuracy of RNA synthesis. This guide provides an objective comparison of the kinetic parameters of various RNA polymerases concerning CTP incorporation, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kinetic Parameters
The kinetic performance of an RNA polymerase is often described by the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum rate of polymerization (kpol or kcat). The ratio of kpol/Km provides a measure of the enzyme's catalytic efficiency. Below is a summary of available quantitative data for CTP incorporation across different classes of RNA polymerases.
| RNA Polymerase | Type | Km or Kd,app for CTP (µM) | kpol or Vmax (s⁻¹) | Catalytic Efficiency (kpol/Km) (µM⁻¹s⁻¹) |
| Poliovirus 3Dpol | Viral RNA-Dependent | 16 ± 1 | 86 ± 2 | 5.4 |
| Yeast Poly(A) Polymerase | Eukaryotic Template-Independent | 210 ± 60 | 0.005 ± 0.001 (Vmax) | 0.000024 |
| Bacteriophage T7 RNAP | Phage DNA-Dependent | Data not available | Data not available | Incorporates a fluorescent analog, tCTP, with 2-fold higher efficiency than natural CTP.[1] |
| E. coli RNAP | Bacterial DNA-Dependent | Data not available | Data not available | Average elongation rate of ~12-13 nt/s at 22°C with 1 mM of each NTP.[2] |
| Yeast RNAP II | Eukaryotic DNA-Dependent | Data not available | Data not available | Data not available |
| Human Mitochondrial RNAP | Eukaryotic DNA-Dependent | Data not available | Data not available | Data not available |
Key Observations
-
Poliovirus RNA-dependent RNA polymerase (3Dpol) exhibits high efficiency for CTP incorporation, with a low apparent dissociation constant (Kd,app) and a high polymerization rate (kpol).[3]
-
Yeast Poly(A) Polymerase (PAP) , a template-independent enzyme, shows a significantly lower affinity (higher Km) and a much slower maximal velocity (Vmax) for CTP compared to its preferred substrate, ATP. This highlights a strong substrate specificity, with a ~300-fold difference in catalytic efficiency between ATP and CTP, despite only a 3-fold difference in Km.[4]
-
Bacteriophage T7 RNA Polymerase is known for its high processivity and is a workhorse in molecular biology for in vitro transcription. While specific kinetic constants for CTP are not detailed here, it has been shown to efficiently incorporate CTP analogs, in some cases even better than the natural substrate.[1]
-
E. coli RNA Polymerase demonstrates a robust overall elongation rate. However, the specific kinetic parameters for individual NTPs like CTP are not as commonly reported as for viral or phage polymerases.[2]
Experimental Methodologies
The determination of kinetic parameters for RNA polymerases typically involves sophisticated techniques that can measure rapid enzymatic reactions. Pre-steady-state kinetic analysis using a rapid chemical quench-flow apparatus is a common and powerful method.
Detailed Protocol: Pre-Steady-State Kinetic Analysis of Single CTP Incorporation
This protocol outlines a general procedure for determining the Kd,app and kpol for a single CTP incorporation event.
-
Preparation of the Elongation Complex (EC):
-
An elongation complex is formed by incubating the RNA polymerase with a synthetic DNA or RNA template that has been annealed to a shorter, complementary RNA primer. The template sequence is designed such that the first nucleotide to be incorporated is a guanosine, requiring the addition of CTP.
-
For eukaryotic polymerases like Yeast Pol II, this step may require the assembly of a pre-initiation complex with general transcription factors.[5]
-
The primer is often radiolabeled (e.g., with α-³²P-CTP in a pre-reaction) to allow for the tracking of its extension.[5]
-
-
Rapid Quench-Flow Experiment:
-
The prepared, stalled elongation complexes are loaded into one syringe of the chemical quench-flow instrument.
-
A second syringe is loaded with the substrate solution containing Mg²⁺ (or another divalent cation) and varying concentrations of CTP.
-
The contents of the two syringes are rapidly mixed at a controlled temperature (e.g., 30°C or 37°C), initiating the transcription reaction.
-
The reaction is allowed to proceed for a very short, defined period (milliseconds to seconds).
-
A third syringe containing a quench solution (e.g., EDTA or a strong acid like HCl) is used to rapidly stop the reaction at the specified time point.[3]
-
-
Product Analysis:
-
The quenched reaction products (the original primer and the CTP-extended primer) are separated using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the resulting image is quantified using a phosphorimager to determine the fraction of primer extended at each time point for each CTP concentration.
-
-
Data Analysis:
-
The fraction of extended product versus time is plotted for each CTP concentration. These data are typically fit to a single-exponential equation to obtain the observed rate constant (kobs) for that concentration.
-
The resulting kobs values are then plotted against the CTP concentration. This plot is fit to a hyperbolic equation (Michaelis-Menten) to determine the maximal rate of polymerization (kpol) and the apparent dissociation constant (Kd,app).[3]
-
Visualization of Experimental Workflow
The following diagrams illustrate the key relationships and workflow involved in a typical kinetic analysis of RNA polymerase.
References
- 1. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single molecule analysis of RNA polymerase elongation reveals uniform kinetic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poliovirus RNA-Dependent RNA Polymerase (3Dpol): Pre-Steady-State Kinetic Analysis of Ribonucleotide Incorporation in the Presence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of CTP Analogs in In Vitro Transcription Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality RNA through in vitro transcription (IVT) is a cornerstone of modern molecular biology, with profound implications for mRNA-based therapeutics, vaccine development, and functional genomics. The incorporation of modified nucleotides, particularly analogs of cytidine (B196190) triphosphate (CTP), offers a powerful strategy to enhance the stability, translational efficiency, and immunogenic profile of synthetic RNA. This guide provides an objective comparison of the performance of various CTP analogs in IVT reactions, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.
Performance Comparison of CTP Analogs
The choice of CTP analog can significantly impact the outcome of an in vitro transcription reaction. The following table summarizes the performance of several commonly used CTP analogs based on key experimental metrics.
| CTP Analog | Modification | Key Performance Characteristics | Reported Quantitative Data |
| 5-Methyl-CTP | Base Modification (C5 of cytosine) | - Enhances mRNA stability by reducing susceptibility to ribonucleases.[1] - Improves translation efficiency.[1] | - Up to 2-fold increase in transcript half-life in mammalian cells.[1] - Up to 1.7-fold higher antigen expression in dendritic cells.[1] |
| 2'-O-Methyl-CTP | Sugar Modification (2'-hydroxyl group) | - Increases resistance to nuclease degradation. - Can be efficiently incorporated by mutant T7 RNA polymerases, leading to higher yields of fully modified RNA.[1] | - Mutant T7 RNA polymerase can produce ~4.6 molecules of 2'-O-methyl modified RNA per molecule of DNA template.[1] |
| 2'-Fluoro-CTP | Sugar Modification (2'-hydroxyl group) | - Can be incorporated by T7 RNA polymerase. - May result in a higher proportion of shorter transcripts compared to unmodified nucleotides.[2] | - Michaelis-Menten kinetic parameters for incorporation have been determined.[2] |
| Pseudouridine-CTP (Ψ-CTP) | Base Isomerization | - Reduces the immunogenicity of RNA. - Can impact the fidelity of transcription. | - The related analog, N1-methyl-pseudouridine (m1Ψ), is incorporated with higher fidelity than pseudouridine (B1679824) (Ψ).[3][4] |
| tCTP (fluorescent analog) | Base Modification (fluorescent group) | - Incorporated with higher catalytic efficiency than CTP by T7 RNA polymerase.[5] - Useful for producing fluorescently labeled RNA for imaging and tracking. | - T7 RNA polymerase incorporates tCTP with 2-fold higher catalytic efficiency than CTP.[5] |
Experimental Protocols
A detailed methodology is crucial for the successful incorporation of CTP analogs in in vitro transcription. Below is a representative protocol for a standard IVT reaction, which can be adapted for specific CTP analogs.
Standard In Vitro Transcription (IVT) Protocol with a Modified CTP Analog
This protocol is designed for a 20 µL reaction volume and can be scaled up as needed.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, UTP solution (100 mM each)
-
CTP or modified CTP analog solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
(Optional) Pyrophosphatase (e.g., 0.1 U/µL)
Procedure:
-
Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of ATP solution (10 mM final concentration)
-
2 µL of GTP solution (10 mM final concentration)
-
2 µL of UTP solution (10 mM final concentration)
-
2 µL of CTP or modified CTP analog solution (10 mM final concentration)
-
X µL of linearized DNA template (0.5-1.0 µg)
-
0.5 µL of RNase Inhibitor
-
(Optional) 0.5 µL of Pyrophosphatase
-
1 µL of T7 RNA Polymerase
-
-
Incubation: Gently mix the components by pipetting up and down. Centrifuge the tube briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 to 4 hours. For some modified nucleotides, a mutant T7 RNA polymerase may be required for efficient incorporation.[1]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC.
-
RNA Analysis: Analyze the integrity and yield of the transcribed RNA using methods like denaturing agarose (B213101) gel electrophoresis and spectrophotometry (e.g., NanoDrop).
Visualizing the IVT Workflow
The following diagram illustrates the general workflow of an in vitro transcription reaction incorporating a modified CTP analog.
Signaling Pathways and Logical Relationships
The primary impact of incorporating modified CTP analogs is not on intracellular signaling pathways during the transcription process itself, but rather on the properties of the resulting RNA molecule when it is introduced into a biological system. For instance, the incorporation of pseudouridine-CTP can lead to RNA that is less readily recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), thus reducing the innate immune response.
References
- 1. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CTP and Its Fluorescent Derivatives for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for the success of experimental designs. Cytidine triphosphate (CTP) and its fluorescently labeled counterparts are indispensable for a variety of applications, including the synthesis of labeled RNA probes, the study of nucleic acid dynamics, and high-throughput screening. This guide provides a side-by-side comparison of unmodified CTP and its commonly used fluorescent derivatives, offering objective performance data and detailed experimental protocols to inform your selection process.
Data Presentation: A Side-by-Side Comparison
The choice of a fluorescent CTP derivative is often a trade-off between brightness, photostability, size of the fluorophore, and its potential impact on biological processes. The following table summarizes the key quantitative data for CTP and three widely used fluorescent derivatives: Fluorescein-12-CTP, Cy3-CTP, and tCTP.
| Property | CTP (Unmodified) | Fluorescein-12-CTP | Cy3-CTP | tCTP (1,3-diaza-2-oxophenothiazine-CTP) |
| Molecular Weight ( g/mol ) | 483.16 | ~1007[1] | ~1149 | ~583 |
| Excitation Max (nm) | N/A | 494[1] | 550[2][3][4] | 377 |
| Emission Max (nm) | N/A | 517[1] | 570[3][4] | 504 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~9,100 at 271 nm | ~70,000 - 83,000 at ~492 nm[5][6] | ~150,000 at 550 nm[3][4] | 4,800 at 377 nm |
| Quantum Yield (Φ) | N/A | ~0.79 (for fluorescein)[7][8] | ~0.15 - 0.24[9][10] | ~0.18 |
| Relative Brightness | N/A | High | Very High | Moderate |
| Photostability | N/A | Moderate | High | High |
| Cell Permeability | Low | Generally low; requires delivery method | Generally low; requires delivery method | Generally low; requires delivery method |
| Cytotoxicity | Low | Potentially higher than CTP | Potentially higher than CTP | Expected to be low, but data is limited |
Performance Insights
Fluorescent CTP derivatives are designed to be substrates for RNA polymerases, allowing for the enzymatic incorporation of fluorophores into RNA transcripts. The efficiency of this incorporation can be influenced by the specific polymerase, the fluorophore and its linker, and the reaction conditions.
Enzymatic Incorporation:
-
Fluorescein-12-CTP and Cy3-CTP: These derivatives, which feature a fluorophore attached via a linker to the C5 position of the cytosine base, are readily incorporated by a variety of RNA polymerases, including T7, T3, and SP6.[1] The longer linker arm helps to minimize steric hindrance with the polymerase.
-
tCTP: This fluorescent base analog is a particularly efficient substrate for T7 RNA polymerase, with studies showing a 2-fold higher incorporation efficiency compared to natural CTP. This property makes it an excellent choice for generating highly fluorescent RNA probes.
Experimental Protocols
To facilitate a comprehensive comparison of these CTP derivatives in your own laboratory setting, we provide the following detailed experimental protocols for key performance assays.
In Vitro Transcription for Incorporation Efficiency
This protocol allows for the direct comparison of the efficiency with which different fluorescent CTP derivatives are incorporated into RNA transcripts by T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10X)
-
ATP, GTP, UTP solutions (10 mM each)
-
CTP and fluorescent CTP analog solutions (10 mM each)
-
RNase Inhibitor
-
Nuclease-free water
-
Agarose (B213101) gel, electrophoresis equipment, and imaging system
Procedure:
-
Set up the following 20 µL transcription reactions in separate nuclease-free tubes:
-
Control (Unlabeled): 2 µL 10X Buffer, 1 µL each of ATP, GTP, UTP, CTP (10 mM), 1 µg DNA template, 1 µL RNase Inhibitor, 1 µL T7 RNA Polymerase, nuclease-free water to 20 µL.
-
Fluorescently Labeled: 2 µL 10X Buffer, 1 µL each of ATP, GTP, UTP (10 mM), a mix of CTP and fluorescent CTP analog (e.g., 0.5 µL CTP and 0.5 µL fluorescent CTP), 1 µg DNA template, 1 µL RNase Inhibitor, 1 µL T7 RNA Polymerase, nuclease-free water to 20 µL.
-
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Analyze the transcription products by running 5 µL of each reaction on a 1% agarose gel.
-
Visualize the RNA bands under UV light. For the fluorescently labeled RNA, visualize the fluorescence using an appropriate filter set on the gel imager before staining with a nucleic acid stain like ethidium (B1194527) bromide.
-
Compare the intensity of the fluorescent signal and the total RNA yield (after staining) to assess the incorporation efficiency.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the cytotoxicity of a compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
CTP and fluorescent CTP derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of CTP and each fluorescent CTP derivative in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.[1][5]
Cell Permeability Evaluation: In Vitro Transwell Assay
This assay assesses the ability of a compound to cross a cell monolayer, providing a measure of its cell permeability.
Materials:
-
Caco-2 or MDCK cells
-
Transwell inserts for 24-well plates
-
Complete cell culture medium
-
CTP and fluorescent CTP derivatives
-
Fluorescence plate reader
Procedure:
-
Seed Caco-2 or MDCK cells on the Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Replace the medium in the apical (upper) chamber with a solution containing a known concentration of the test compound (CTP or fluorescent CTP).
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Measure the concentration of the compound in the basolateral samples. For fluorescent derivatives, this can be done directly using a fluorescence plate reader. For unlabeled CTP, an analytical method such as HPLC would be required.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
Mandatory Visualizations
Signaling Pathway of Nucleoside Analog-Induced Apoptosis
Nucleoside analogs, including some fluorescent derivatives, can induce cytotoxicity by interfering with nucleic acid synthesis, leading to DNA damage and the activation of apoptotic pathways. The intrinsic, or mitochondrial, pathway is a key mechanism in this process.
Caption: Nucleoside analog-induced apoptosis via the intrinsic mitochondrial pathway.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of CTP and its fluorescent derivatives. This workflow outlines the key stages of the evaluation process.
Caption: A streamlined workflow for the side-by-side comparison of CTP derivatives.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. 5-Propargylamino-CTP-Cy3, 5-Propargylamino-CTP - Jena Bioscience [jenabioscience.com]
- 3. 5-Propargylamino-CTP-Cy3, Nucleotídeos Fluorescentes para Marcação de RNA - Cellco [cellco.com.br]
- 4. 5-Propargylamino-CTP-Cy3 - high concentration, 5-Propargylamino-CTP - Jena Bioscience [jenabioscience.com]
- 5. Fluorescein-12-dCTP, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 6. Fluorescein-12-dUTP, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 7. Fluorescein [omlc.org]
- 8. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. app.fluorofinder.com [app.fluorofinder.com]
CTP vs. Other NTPs: A Comparative Guide to Polymerase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
The fidelity of nucleic acid synthesis is fundamental to life, ensuring the accurate transmission of genetic information. At the heart of this process are polymerases, enzymes that catalyze the template-directed synthesis of DNA and RNA by incorporating nucleoside triphosphates (NTPs). A polymerase's ability to select the correct NTP from a cellular pool of structurally similar molecules is a critical determinant of this fidelity. This guide provides an objective comparison of how polymerases differentiate Cytidine triphosphate (CTP) from other NTPs (ATP, GTP, UTP), supported by quantitative kinetic data and detailed experimental protocols.
The Molecular Basis of Nucleotide Selection
A polymerase's high specificity is not the result of a single mechanism but rather a multi-step checkpoint process that ensures the correct nucleotide is incorporated opposite its complementary template base.
-
Watson-Crick Base Pairing: The primary basis for selection is the formation of specific hydrogen bonds between the incoming nucleotide and the template base: Adenine (A) pairs with Thymine (T) or Uracil (U), and Guanine (B1146940) (G) pairs with Cytosine (C). The distinct pattern of hydrogen bond donors and acceptors for each base pair provides the initial recognition.
-
Active Site Geometry and Induced Fit: The polymerase active site is not a rigid structure. Its geometry complements the shape of a correct Watson-Crick base pair.[1][2] When the correct NTP binds, it induces a significant conformational change in the polymerase, often described as a transition from an "open" to a "closed" state.[3][4] This change optimally aligns the catalytic residues for the chemical reaction (phosphodiester bond formation).[1] If an incorrect nucleotide binds, this conformational change is hindered, slowing down catalysis and increasing the likelihood that the incorrect nucleotide will dissociate before it can be incorporated.[1][5]
-
Kinetic Selectivity: The overall efficiency of incorporating a correct nucleotide is thousands to tens of thousands of times higher than for an incorrect one.[2] This is best described by the specificity constant (k_cat/K_M or k_pol/K_d), which accounts for both the binding affinity (K_M or K_d) and the catalytic rate (k_cat or k_pol).
Quantitative Comparison of Nucleotide Incorporation
The substrate specificity of a polymerase is quantified by measuring kinetic parameters for the incorporation of each NTP. Pre-steady-state kinetic analysis is the gold-standard method used to determine the dissociation constant (K_d), which reflects the enzyme's binding affinity for the NTP, and the maximum rate of polymerization (k_pol). A lower K_d indicates tighter binding, while a higher k_pol indicates faster incorporation. The ratio k_pol/K_d represents the catalytic efficiency or specificity of the enzyme for that particular nucleotide.
The following table summarizes kinetic data for CTP incorporation compared to other NTPs by different classes of polymerases.
| Polymerase | Template Base | Nucleotide | K_d (µM) | k_pol (s⁻¹) | Specificity (k_pol/K_d) (µM⁻¹s⁻¹) | Citation |
| Hepatitis C Virus NS5B RNA Polymerase | G | CTP | 39 ± 3 | 16 ± 1 | 0.41 | [6] |
| C | GTP | 22 ± 2 | 2.1 ± 0.1 | 0.095 | [6] | |
| T7 RNA Polymerase | G | CTP | 2230 ± 610 | 4.98 ± 0.71 | 0.0022 | [7] |
| A | UTP | >300 (rate >150 s⁻¹) | >150 | High | [7] | |
| Yeast DNA Polymerase δ | C | dGTP | 1.1 ± 0.1 | 1.1 ± 0.0 | 1.0 | [8] |
| T | dATP | 1.4 ± 0.1 | 1.2 ± 0.0 | 0.86 | [8] | |
| RNA Polymerase II | A | ATP (cognate) | ~100 | - | High | [9] |
| A | CTP (non-cognate) | ~1000 | - | Low | [9] |
Note: The data presented is from different studies with varying experimental conditions. Direct comparison between polymerases should be made with caution. The table highlights the general principle that polymerases exhibit significantly higher efficiency for incorporating the correct, cognate nucleotide compared to an incorrect, non-cognate one.
Visualizing Polymerase Specificity
The following diagrams illustrate the key concepts and workflows involved in studying polymerase substrate specificity.
Caption: Mechanism of nucleotide selection by a polymerase.
Caption: Workflow for pre-steady-state kinetic analysis.
Experimental Protocols
Pre-Steady-State Kinetic Assay for Single-Nucleotide Incorporation
This protocol outlines the measurement of kinetic parameters for a single nucleotide incorporation event by a polymerase using a rapid quench-flow instrument.[6][10]
Principle: The assay measures product formation over a very short timescale (milliseconds to seconds) under single-turnover conditions, where the polymerase concentration is in excess of the DNA or RNA substrate.[11] This allows for the direct measurement of the catalytic steps before the slower, rate-limiting product release step that dominates steady-state measurements. The reaction is initiated by rapidly mixing the enzyme-substrate complex with the nucleotide and is stopped at precise time points by a chemical quench.
Materials:
-
Enzyme: Purified DNA or RNA polymerase of known active concentration.
-
Substrate: A primer-template DNA or RNA duplex. The primer is typically 5'-radiolabeled (e.g., with ³²P) for easy quantification.
-
Nucleotides: High-purity stocks of CTP, ATP, GTP, and UTP/dTTP at various concentrations.[12]
-
Reaction Buffer: Buffer optimal for the specific polymerase, typically containing Tris-HCl, MgCl₂, KCl or NaCl, and DTT.[3]
-
Quench Solution: A solution to instantly stop the reaction, such as 0.3 M EDTA or 1 M HCl.[10][13]
-
Gel Loading Buffer: Contains formamide (B127407) and tracking dyes to denature the DNA/RNA and prepare it for electrophoresis.
Instrumentation:
-
A rapid chemical quench-flow apparatus (e.g., KinTek RQF-3).[10]
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Phosphorimager or similar device for quantifying radiolabeled products.
Procedure:
-
Complex Formation: Pre-incubate the polymerase with the radiolabeled primer/template substrate in the reaction buffer on ice. This forms the binary E•DNA complex.[3] This solution is loaded into one syringe of the quench-flow instrument (Syringe A).
-
Reaction Initiation: Load the NTP solution (at a specific concentration) and Mg²⁺ into a second syringe (Syringe B).
-
Quench-Flow Experiment:
-
The instrument rapidly mixes the contents of Syringe A and Syringe B to start the reaction.
-
The reaction mixture flows through a loop for a precisely controlled amount of time (e.g., 5 ms to 10 s).[12]
-
The reaction is then rapidly mixed with the quench solution from a third syringe to stop the incorporation.
-
This process is repeated for multiple time points to generate a time course.
-
The entire experiment is repeated for several different NTP concentrations.[6]
-
-
Product Analysis:
-
The quenched samples are mixed with gel loading buffer.
-
The samples are run on a denaturing polyacrylamide gel to separate the unextended primer (substrate) from the extended primer (product).[11]
-
-
Data Quantification and Analysis:
-
The gel is exposed to a phosphor screen, which is then scanned by a phosphorimager to quantify the amount of radioactivity in the substrate and product bands for each time point.
-
The fraction of product formed is plotted against time for each NTP concentration.
-
The resulting curves are globally fit to a burst equation: [Product] = A(1 - e^(-k_obst)) + k_sst, where 'A' is the burst amplitude, 'k_obs' is the observed rate of the burst phase, and 'k_ss' is the steady-state rate.[10]
-
The observed rates (k_obs) from the fast phase are then plotted against the NTP concentration and fit to a hyperbolic equation to determine the maximum polymerization rate (k_pol) and the dissociation constant (K_d).[7][8]
-
Conclusion
The specificity of polymerases for CTP over other NTPs when templated by guanine is a result of a sophisticated, multi-step proofreading mechanism. This process begins with the chemical logic of Watson-Crick hydrogen bonding and is enforced by the enzyme's structure, which undergoes a critical conformational change that serves as a kinetic checkpoint. While non-cognate NTPs like ATP or UTP may transiently bind in the active site, their incorrect geometry prevents the optimal alignment required for this conformational change, leading to their rapid dissociation. Quantitative analysis using pre-steady-state kinetics provides precise measurements of these binding and catalytic events, confirming that polymerases achieve their remarkable fidelity by kinetically favoring the correct nucleotide by several orders of magnitude. This fundamental understanding is crucial for research in molecular biology and for the development of antiviral and anticancer drugs that often target these highly selective enzymatic processes.
References
- 1. neb.com [neb.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Conformational Dynamics of DNA Polymerase Select Correct Substrates: Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly, Purification, and Pre-steady-state Kinetic Analysis of Active RNA-dependent RNA Polymerase Elongation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NTPs compete in the active site of RNA polymerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global kinetic mechanism describing single nucleotide incorporation for RNA polymerase I reveals fast UMP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 34.237.233.138 [34.237.233.138]
Benchmarking CTP Disodium Salt Purity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Cytidine-5'-triphosphate (CTP) disodium (B8443419) salt is a critical nucleotide involved in numerous biological processes, including RNA synthesis, cellular metabolism, and signal transduction. Given its central role, variations in purity can have significant downstream effects. This guide provides an objective comparison of CTP disodium salt purity from various commercial sources, supported by a detailed High-Performance Liquid Chromatography (HPLC) analytical method for independent verification.
Comparative Purity Analysis of Commercial CTP Disodium Salt
The purity of CTP disodium salt from several major suppliers was assessed based on publicly available specifications. The primary analytical method cited for purity determination is HPLC, a robust technique for separating and quantifying the target compound and any related impurities. The most common impurities in CTP preparations are its hydrolysis products: cytidine-5'-diphosphate (B34314) (CDP) and cytidine-5'-monophosphate (CMP).
| Supplier | Product Number | Stated Purity (by HPLC) | Potential Impurities Noted |
| Supplier A | C1506 | ≥95% | Not specified |
| Supplier B | 30320-100MG | ≥90.0% | Water (≤12%) |
| Supplier C | CTP-001 | min 95% | Not specified |
| Supplier D | M19982 | 98% | Not specified |
| Supplier E | ab146603 | >98% | Not specified |
Note: The data presented in this table is based on information available from supplier websites and certificates of analysis. For the most accurate and lot-specific information, users should consult the documentation provided with their purchased product.
Experimental Protocol: HPLC Purity Analysis of CTP Disodium Salt
To enable researchers to independently verify the purity of their CTP disodium salt, a detailed ion-pair reversed-phase HPLC method is provided below. This method is designed to separate CTP from its potential impurities, CDP and CMP.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0
-
Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate with 4 mM Tetrabutylammonium Hydrogen Sulphate and 20% Methanol, pH 6.0
-
Sample Diluent: Deionized water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 100 0 5 100 0 20 0 100 25 0 100 30 100 0 | 35 | 100 | 0 |
4. Sample Preparation:
-
Accurately weigh and dissolve the CTP disodium salt in deionized water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to CMP, CDP, and CTP based on their retention times (CTP will have the longest retention time).
-
Calculate the purity of the CTP disodium salt by determining the area percentage of the CTP peak relative to the total area of all peaks in the chromatogram.
Visualizing the Experimental Workflow and a CTP-Dependent Pathway
To further clarify the experimental process and the biological relevance of CTP, the following diagrams are provided.
Caption: Experimental workflow for CTP disodium salt purity analysis by HPLC.
Caption: Simplified pathway of phosphatidylcholine synthesis involving CTP.
Conclusion
The purity of CTP disodium salt is a critical factor for reliable and reproducible research in various life science disciplines. While most commercial suppliers provide CTP with a purity of 95% or higher, the presence of impurities such as CDP and CMP can vary between lots and suppliers. The provided HPLC method offers a robust framework for researchers to independently assess the purity of their CTP disodium salt, ensuring the integrity of their experimental outcomes. By understanding and controlling for reagent purity, the scientific community can enhance the quality and validity of its collective research.
In Vitro vs. In Vivo CTP Concentrations: A Comparative Guide to Transcriptional Effects
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of RNA, playing a critical role in the transcription of the genetic code in all forms of life. For researchers in molecular biology, drug development, and biotechnology, understanding the nuances between CTP availability within a living cell (in vivo) and in a controlled test-tube reaction (in vitro) is paramount. The concentration of CTP and other nucleotide triphosphates (NTPs) is a key determinant of transcriptional efficiency, yield, and fidelity. This guide provides an objective comparison of in vivo and in vitro CTP concentrations, supported by experimental data, detailed protocols, and pathway visualizations to illuminate the profound impact of this variable on transcription.
CTP Concentrations: A Tale of Two Environments
The cellular environment (in vivo) is a dynamic and tightly regulated system where metabolite concentrations are maintained within specific physiological ranges to ensure homeostasis. In contrast, the in vitro transcription (IVT) environment is a simplified, artificial system where component concentrations are defined by the researcher and are typically fixed at levels optimized for maximum product yield.
In vivo, CTP is reported to be the least abundant of the four main ribonucleoside triphosphates.[1][2] Its synthesis is meticulously controlled by the enzyme CTP synthase (CTPS), which responds to cellular needs and feedback signals.[3] This regulation ensures a sufficient supply for RNA and DNA synthesis without wasteful overproduction. Conversely, standard in vitro transcription protocols often utilize high, saturating concentrations of all four NTPs to drive the reaction towards maximum RNA output. These concentrations can be orders of magnitude higher than what is observed physiologically.
Table 1: Comparison of In Vivo and In Vitro CTP Concentrations
| Parameter | In Vivo Cellular Environment | In Vitro Transcription (IVT) Environment |
| Typical CTP Concentration | 23.9 - 478.0 pmol/10⁶ cells (equivalent to ~24 µM - 478 µM, assuming a cell volume of 1 pL)[4] | 500 µM - 15,000 µM (0.5 mM - 15 mM)[5][][7] |
| Concentration Source | Tightly regulated de novo synthesis and salvage pathways[1] | Exogenously added, purified NTPs in a reaction buffer[] |
| Regulation | Allosteric feedback inhibition, phosphorylation, and transcriptional control of CTP synthase[3][8] | Unregulated; concentration decreases as it is consumed during the reaction[9] |
| Ratio to other NTPs | CTP is typically the lowest concentration NTP[1][2] | Equimolar concentrations of ATP, GTP, CTP, and UTP are most common[5] |
| Environment | Complex cytoplasm with competing reactions and signaling molecules | Simplified buffer system with defined components (enzyme, template, salts) |
Data for in vivo concentrations are derived from HPLC analysis of various normal and tumor cell lines as reported by Huang et al. (2003).[4]
The Effect of CTP Concentration on Transcription
The concentration of CTP directly influences the kinetics and overall success of the transcription process. However, the consequences of varying CTP levels differ significantly between in vivo and in vitro settings.
In Vitro Transcription: A Direct Correlation with Yield
In IVT reactions, the concentration of NTPs is a critical parameter that directly impacts the yield and quality of the synthesized RNA.[5] The relationship between substrate (NTP) concentration and reaction rate is described by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). For T7 RNA polymerase, the Km for CTP has been reported to be in the range of 71.5 µM to 180 µM.[10]
Standard IVT protocols use NTP concentrations far above the Km to ensure the enzyme is saturated with its substrates, thus maximizing the transcription rate. Experimental data demonstrates that increasing NTP concentrations from 5 mM to 10 mM can significantly boost mRNA yield. However, further increases may not be beneficial and can sometimes be detrimental to the reaction.[5][11][12]
Table 2: Effect of Total NTP Concentration on In Vitro mRNA Yield
| Total NTP Concentration (each) | Relative mRNA Yield (%) | Observation |
| 5 mM | ~50% | Sub-optimal yield.[5] |
| 10 mM | 100% | Maximized mRNA yield in optimized buffer conditions.[5][12] |
| 15 mM | ~65-80% | Reduced reaction efficiency; yield begins to plateau or decrease.[5][11] |
Data adapted from Thermo Fisher Scientific application note on IVT optimization.[5] The yield at 10 mM is set to 100% for comparison.
In Vivo Transcription: The Importance of Homeostasis
Within a cell, transcription is not designed for maximum bulk output in the same way as an IVT reaction. Instead, the cellular machinery maintains a homeostatic balance of NTPs to support ongoing transcriptional needs for gene expression. The intracellular CTP concentration, while lower than in IVT, is held well above the Km of cellular RNA polymerases, ensuring that CTP availability is not a rate-limiting factor for most transcription under normal conditions. The intricate regulation of CTP synthase is key to maintaining this pool, ensuring that CTP is synthesized as needed to replenish what is consumed by transcription and other metabolic processes.[1][8]
Regulation of Intracellular CTP Synthesis
The concentration of CTP in cells is primarily controlled by the activity of CTP synthase (CTPS), which catalyzes the final step in the de novo pyrimidine (B1678525) synthesis pathway: the conversion of UTP to CTP.[3] This enzyme is a critical regulatory hub, integrating various cellular signals.
-
Allosteric Regulation: CTPS activity is allosterically activated by GTP. This mechanism helps to balance the pools of purine (B94841) (GTP) and pyrimidine (CTP) nucleotides. Conversely, the enzyme is subject to feedback inhibition by its own product, CTP, which prevents overaccumulation.[3][13]
-
Substrate-Dependent Oligomerization: The enzyme exists as an equilibrium of inactive monomers/dimers and active tetramers. The binding of substrates ATP and UTP promotes the formation of the active tetrameric state.[13][14]
-
Phosphorylation: In mammals, CTPS1 activity can be inhibited by phosphorylation by kinases such as Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1, linking CTP synthesis to cellular signaling pathways.[3]
-
Filament Formation: Under certain conditions, CTPS can polymerize into large filamentous structures known as cytoophidia. This sequestration into filaments is thought to be a higher-order regulatory mechanism that modulates overall enzyme activity by controlling the amount of soluble, active enzyme.[14]
Experimental Protocols
Protocol 1: Quantification of Intracellular CTP by HPLC
This protocol outlines a method for extracting and quantifying CTP from cultured mammalian cells based on established reversed-phase ion-pair high-performance liquid chromatography (HPLC) procedures.[4]
Methodology:
-
Cell Culture and Harvesting:
-
Culture mammalian cells to the desired density (e.g., ~5-10 x 10⁶ cells).
-
Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Count the cells from a parallel dish to determine the exact cell number for normalization.
-
-
Nucleotide Extraction:
-
Add 500 µL of ice-cold 6% trichloroacetic acid (TCA) directly to the washed cell monolayer.
-
Incubate on ice for 10 minutes to precipitate macromolecules.
-
Scrape the cells and transfer the acidic extract to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (containing acid-soluble nucleotides) to a new tube.
-
-
Neutralization:
-
Neutralize the TCA extract by adding a calculated volume of 5 M K₂CO₃. Add slowly and vortex between additions until the pH is between 6.5 and 7.0.
-
Incubate on ice for 5 minutes to precipitate potassium perchlorate.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject 20-50 µL of the filtered sample onto a C18 reverse-phase HPLC column.
-
Perform chromatographic separation using a gradient of two mobile phases:
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, pH ~6.9.
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH ~7.0.
-
-
Detect nucleotides using a UV detector at 254 nm.
-
-
Quantification:
-
Run a standard curve with known concentrations of purified CTP.
-
Calculate the amount of CTP in the sample by comparing its peak area to the standard curve.
-
Normalize the result to the cell number to report the concentration as pmol/10⁶ cells.
-
Protocol 2: In Vitro Transcription Assay with Varying CTP Concentrations
This protocol describes how to set up a series of IVT reactions to determine the effect of CTP concentration on RNA yield.
Methodology:
-
Prepare NTP Mixes:
-
Prepare four separate NTP stock solutions (e.g., at 25 mM each) where the concentration of CTP is varied, while ATP, GTP, and UTP remain constant.
-
Mix 1 (Low CTP): 25 mM ATP, 25 mM GTP, 25 mM UTP, 5 mM CTP.
-
Mix 2 (Mid CTP): 25 mM ATP, 25 mM GTP, 25 mM UTP, 10 mM CTP.
-
Mix 3 (High CTP): 25 mM ATP, 25 mM GTP, 25 mM UTP, 25 mM CTP (Standard).
-
Mix 4 (V. High CTP): 25 mM ATP, 25 mM GTP, 25 mM UTP, 40 mM CTP.
-
-
-
Set up IVT Reactions:
-
For each CTP condition, set up a 20 µL reaction in an RNase-free tube on ice. Assemble in the following order:
-
Nuclease-Free Water (to 20 µL)
-
10X Transcription Buffer (2 µL)
-
Linearized DNA Template (1 µg)
-
NTP Mix (from Step 1, volume depends on desired final concentration)
-
RNase Inhibitor (e.g., 20 units)
-
T7 RNA Polymerase (2 µL)
-
-
Note: Adjust water and NTP mix volumes to achieve the desired final concentration (e.g., 2.5 mM for ATP/GTP/UTP and a range for CTP) in the 20 µL reaction.
-
-
Incubation:
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reactions at 37°C for 2 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to each reaction to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Purify the synthesized RNA from each reaction using a column-based RNA cleanup kit or LiCl precipitation according to the manufacturer's protocol.
-
Elute the final RNA product in 30-50 µL of nuclease-free water.
-
-
Quantification and Analysis:
-
Measure the RNA concentration for each sample using a spectrophotometer (e.g., NanoDrop) at A₂₆₀.
-
Calculate the total RNA yield (Concentration x Elution Volume).
-
(Optional) Analyze RNA integrity by running 100-200 ng of each sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Bioanalyzer).
-
Plot RNA yield as a function of CTP concentration.
-
Conclusion and Implications
The disparity between in vivo and in vitro CTP concentrations highlights a fundamental difference in purpose and regulation. In vivo, CTP levels are kept relatively low but sufficient through a sophisticated regulatory network centered on CTP synthase, prioritizing metabolic efficiency and responsiveness. In vitro, CTP concentrations are set artificially high to saturate the RNA polymerase, maximizing transcriptional output for research and production purposes.
For researchers and drug development professionals, this comparison is critical:
-
Basic Scientists studying transcription in a cellular context must recognize that IVT systems, while powerful, do not fully replicate the physiological nucleotide environment.
-
Biotechnologists optimizing mRNA production can leverage the finding that yields are maximized at specific high NTP concentrations (e.g., 10 mM), but that excessive levels offer no advantage and may be inhibitory.
-
Drug Developers targeting nucleotide metabolism (e.g., for antiviral or anticancer therapies) can use the detailed protocols to measure how their compounds affect intracellular CTP pools, providing a direct readout of target engagement and mechanism of action.
By understanding these distinct environments, scientists can better design experiments, interpret results, and translate findings from the bench to biological systems.
References
- 1. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 2. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTP synthetase - Wikipedia [en.wikipedia.org]
- 4. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 10. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. mdpi.com [mdpi.com]
- 14. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CTP-Dependent Enzymes Across Diverse Organisms
A deep dive into the kinetics, regulation, and cellular roles of key CTP-utilizing enzymes, providing researchers and drug development professionals with a comprehensive guide for comparative studies.
Cytidine triphosphate (CTP) is a critical nucleotide that serves as a precursor for the synthesis of nucleic acids and as an energy source for various metabolic pathways. The enzymes that utilize CTP as a substrate, collectively known as CTP-dependent enzymes, play fundamental roles in cellular processes ranging from pyrimidine (B1678525) biosynthesis to phospholipid metabolism. This guide provides a comparative study of three key CTP-dependent enzymes—CTP synthase, CTP:phosphocholine (B91661) cytidylyltransferase (CCT), and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2)—across different organisms, highlighting their kinetic properties, regulatory mechanisms, and the experimental protocols for their characterization.
CTP Synthase: The Gateway to Cytosine Nucleotides
CTP synthase catalyzes the final committed step in the de novo biosynthesis of pyrimidine nucleotides, the ATP-dependent conversion of UTP to CTP.[1] This enzyme is essential for providing the necessary building blocks for DNA and RNA synthesis.
Comparative Kinetics and Regulation of CTP Synthase
The activity of CTP synthase is tightly regulated by both substrates and allosteric effectors, ensuring a balanced pool of pyrimidine nucleotides. While the overall mechanism is conserved, kinetic parameters and regulatory sensitivities can vary between organisms.
| Organism | Substrate | Km (µM) | kcat (s-1) | Allosteric Activator (GTP) Ka (µM) | Allosteric Inhibitor (CTP) IC50/Ki (µM) |
| Escherichia coli | UTP | Varies with enzyme concentration | - | Hyperbolic activation | - |
| Saccharomyces cerevisiae (Ura7) | UTP | Varies (cooperative kinetics) | - | - | Increases Km for UTP |
| Homo sapiens (hCTPS1) | UTP | 590 ± 240 | - | 1.6 ± 0.6 | 42 ± 8 |
| Homo sapiens (hCTPS2) | UTP | - | - | 8 ± 3 | 40 ± 10 |
Data sourced from multiple studies. Note: Kinetic parameters can vary depending on assay conditions.
In E. coli, CTP synthase activity is influenced by the enzyme's oligomeric state, shifting between an inactive dimer and an active tetramer in the presence of ATP and UTP.[2] The yeast Saccharomyces cerevisiae possesses two isoforms, Ura7 and Ura8, with Ura7 exhibiting positive cooperativity for UTP.[3] Both bacterial and yeast enzymes are allosterically activated by GTP, which promotes glutamine hydrolysis, and are subject to feedback inhibition by the product, CTP.[1][4] In humans, two isozymes, hCTPS1 and hCTPS2, show distinct activation kinetics by GTP and similar inhibition by CTP.[5]
The Kennedy Pathway: Building Cellular Membranes with CTP
The Kennedy pathway is the primary route for the de novo synthesis of the major membrane phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[6] Two key CTP-dependent enzymes, CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), catalyze the rate-limiting steps in their respective branches of this pathway.
CTP:Phosphocholine Cytidylyltransferase (CCT)
CCT catalyzes the conversion of phosphocholine and CTP to CDP-choline. Its activity is a critical regulatory point in PC synthesis and is allosterically regulated by lipids.
CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2)
Pcyt2 is the regulatory enzyme in the CDP-ethanolamine branch, producing CDP-ethanolamine from phosphoethanolamine and CTP.[7]
Comparative Regulation of CCT and Pcyt2
A key difference in the regulation of CCT between yeast and mammals lies in their response to lipids. Yeast CCT is primarily activated by anionic lipids such as cardiolipin (B10847521) and phosphatidylglycerol.[4][8] In contrast, rat CCT is activated by both anionic lipids and neutral lipids like diacylglycerol.[8] The concentration of anionic lipids required for optimal activation of yeast CCT is also significantly lower than that for the rat enzyme.[4][8] While specific kinetic data for Pcyt2 across different organisms is less readily available in a comparative format, its essential role in development has been demonstrated in knockout mouse models.[7]
Signaling and Experimental Workflows
To visualize the intricate processes discussed, the following diagrams illustrate the Kennedy pathway and a general experimental workflow for assaying CTP-dependent enzyme activity.
Detailed Experimental Protocols
Accurate and reproducible measurement of enzyme activity is paramount for comparative studies. Below are detailed protocols for the key enzymes discussed.
CTP Synthase Activity Assay
This assay measures the formation of CTP from UTP, which can be monitored by the increase in absorbance at 291 nm.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Substrate Stock Solutions: 100 mM ATP, 100 mM UTP, 200 mM L-glutamine, 20 mM GTP
-
Purified CTP synthase or cell lysate
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 291 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (final concentration 1.5 mM), UTP (final concentration 600 µM), and GTP (final concentration 200 µM).
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding L-glutamine (final concentration 10 mM).
-
Immediately measure the absorbance at 291 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Calculate the rate of CTP formation using the change in absorbance over time and the differential molar extinction coefficient between CTP and UTP at 291 nm.
CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay
This radiometric assay measures the incorporation of radiolabeled phosphocholine into CDP-choline.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
Substrate Stock Solutions: 20 mM CTP, 10 mM phosphocholine
-
[¹⁴C]Phosphocholine (specific activity ~50-60 mCi/mmol)
-
Lipid vesicles (e.g., phosphatidylcholine/oleic acid) for activation
-
Purified CCT or cell lysate
-
Activated charcoal slurry
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, CTP (final concentration 2 mM), and unlabeled phosphocholine (final concentration 1 mM).
-
Add the activating lipid vesicles to the reaction mixture.
-
Add the enzyme sample.
-
Initiate the reaction by adding [¹⁴C]phosphocholine.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding activated charcoal slurry to bind the unreacted [¹⁴C]phosphocholine.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant containing the [¹⁴C]CDP-choline to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) Activity Assay
Similar to the CCT assay, this radiometric method quantifies the formation of radiolabeled CDP-ethanolamine.
Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT
-
Substrate Stock Solutions: 20 mM CTP, 10 mM phosphoethanolamine
-
[¹⁴C]Phosphoethanolamine (specific activity ~50-60 mCi/mmol)
-
Purified Pcyt2 or tissue homogenate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., methanol:0.5% NaCl:ammonia, 50:50:1)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, CTP (final concentration 2 mM), and unlabeled phosphoethanolamine (final concentration 1 mM).[1]
-
Add the enzyme sample (e.g., 50 µg of tissue homogenate protein).[1]
-
Initiate the reaction by adding [¹⁴C]phosphoethanolamine.[1]
-
Incubate at 37°C for 15 minutes.[1]
-
Stop the reaction by boiling for 2 minutes.[1]
-
Spot the reaction mixture onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate CDP-ethanolamine from phosphoethanolamine.
-
Visualize and quantify the radiolabeled CDP-ethanolamine spot using a phosphorimager or by scraping the spot and counting in a scintillation counter.[1]
This comparative guide provides a foundational understanding of the similarities and differences in CTP-dependent enzymes across various life forms. The provided data and protocols serve as a valuable resource for researchers investigating the fundamental roles of these enzymes in cellular metabolism and for professionals in the field of drug development targeting these crucial pathways. Further research into the kinetic properties of these enzymes in a wider range of organisms will undoubtedly provide deeper insights into their evolution and specialized functions.
References
- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 2. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 4. Comparison of the lipid regulation of yeast and rat CTP: phosphocholine cytidylyltransferase expressed in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental and Metabolic Effects of Disruption of the Mouse CTP:Phosphoethanolamine Cytidylyltransferase Gene (Pcyt2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the lipid regulation of yeast and rat CTP: phosphocholine cytidylyltransferase expressed in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a Novel Luminescent Enzymatic Assay Using CTP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation data for the new CTP-Glo™ Luminescent Assay, a novel method for quantifying the activity of CTP-dependent enzymes. Cytidine 5'-triphosphate (CTP) is a crucial pyrimidine (B1678525) nucleoside triphosphate involved in the synthesis of RNA and various metabolic pathways.[1][2] The CTP-Glo™ assay offers a highly sensitive and robust platform for studying enzymes that utilize CTP, making it an invaluable tool for basic research and drug discovery.
The performance of the CTP-Glo™ assay is validated here using high-purity (>95%) CTP disodium (B8443419) salt as the analytical standard.[1] We present a direct comparison of its performance against key validation parameters and discuss its advantages over alternative assay technologies.
Assay Principle
The CTP-Glo™ Assay is a homogeneous "add-mix-measure" luminescent assay designed to quantify the activity of any enzyme that produces or consumes CTP. In the validation presented, the assay measures the remaining CTP after a reaction catalyzed by a model CTP-dependent synthetase. The detection reagent contains a thermostable luciferase that utilizes CTP to generate a stable, "glow-type" luminescent signal that is directly proportional to the CTP concentration.
Validation Parameters and Experimental Data
Method validation ensures that the assay is reliable, reproducible, and fit for its intended purpose.[3] The following sections detail the experimental protocols and results for key validation parameters according to established guidelines.[3][4][5]
Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal.[6] The range is the interval over which the assay is precise, accurate, and linear.[3][6]
Experimental Protocol: A standard curve was prepared using serial dilutions of CTP disodium salt (0 to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100, pH 7.5). 50 µL of each standard was added to a 96-well solid white plate. 50 µL of CTP-Glo™ Detection Reagent was added, and the plate was incubated for 10 minutes at room temperature. Luminescence was measured using a plate-based luminometer with an integration time of 1 second.
Data Summary: Linearity of the CTP-Glo™ Assay
| CTP Concentration (µM) | Relative Luminescence Units (RLU) |
|---|---|
| 10.00 | 1,485,321 |
| 5.00 | 751,098 |
| 2.50 | 374,880 |
| 1.25 | 188,234 |
| 0.63 | 93,556 |
| 0.31 | 47,102 |
| 0.16 | 24,011 |
| 0.00 | 1,567 |
| R² Value | 0.9998 |
Precision measures the closeness of agreement between repeated measurements of the same sample, indicating the degree of random error.[5][6] It is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[6]
Experimental Protocol: Three concentrations of CTP (Low: 0.5 µM, Mid: 2.5 µM, High: 7.5 µM) were analyzed. For intra-assay precision, 10 replicates of each concentration were measured in a single run. For inter-assay precision, the same samples were measured in triplicate on three different days by two different analysts. The Coefficient of Variation (%CV) was calculated for each.
Data Summary: Precision of the CTP-Glo™ Assay
| Concentration Level | Intra-Assay %CV (n=10) | Inter-Assay %CV (3 days, 2 analysts) |
|---|---|---|
| Low (0.5 µM) | 3.1% | 5.8% |
| Mid (2.5 µM) | 2.4% | 4.5% |
| High (7.5 µM) | 1.9% | 3.9% |
Accuracy reflects the closeness of the measured value to a known true value.[3][5] It was determined by a spike-and-recovery experiment.
Experimental Protocol: A sample matrix (enzyme reaction buffer) was spiked with known concentrations of CTP disodium salt (Low: 0.5 µM, Mid: 2.5 µM, High: 7.5 µM). The concentration of CTP in each spiked sample was measured against a standard curve, and the percent recovery was calculated.
Data Summary: Accuracy of the CTP-Glo™ Assay
| Spiked Concentration (µM) | Measured Mean Conc. (µM) | % Recovery |
|---|---|---|
| 0.50 | 0.52 | 104.0% |
| 2.50 | 2.41 | 96.4% |
| 7.50 | 7.61 | 101.5% |
Specificity is the ability of the assay to unequivocally measure the analyte (CTP) in the presence of other components.[3][5]
Experimental Protocol: The assay was performed in the presence of other structurally similar nucleotides (ATP, GTP, UTP) at a high concentration (100 µM) to assess cross-reactivity. The signal generated was compared to the signal from a 1 µM CTP standard and a blank sample.
Data Summary: Specificity of the CTP-Glo™ Assay
| Compound Tested (100 µM) | RLU | % Cross-Reactivity (vs. 1 µM CTP) |
|---|---|---|
| ATP | 2,105 | < 0.1% |
| GTP | 1,988 | < 0.1% |
| UTP | 2,543 | < 0.2% |
| CTP (1 µM) | 149,876 | 100% |
| Blank | 1,567 | 0% |
Visualized Experimental Workflow & Signaling Context
To aid in understanding the validation process and the potential application of this assay, the following diagrams illustrate the experimental workflow and a representative biological pathway where a CTP-dependent enzyme may function.
References
- 1. ≥95%, P2X4 purinergic receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation Study of MaxSignal® Histamine Enzymatic Assay for the Detection of Histamine in Fish/Seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CTP and its Thio-Derivatives in RNA Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of RNA structural biology, the precise mapping of nucleotide interactions and conformations is paramount to understanding function and designing novel therapeutics. Cytidine triphosphate (CTP) is a fundamental building block of RNA, but its thio-derivatives, particularly 4-thio-CTP, have emerged as valuable tools for specific applications in structural analysis. This guide provides an objective comparison of CTP and its thio-analogs, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate nucleotide for their studies. While 4-thio-CTP has documented applications, it is important to note that literature on the use of 2-thio-CTP in RNA structural studies is limited.
Performance Comparison at a Glance
The choice between CTP and its thio-derivatives hinges on the specific experimental goal. While CTP is the natural substrate for RNA synthesis and essential for creating unmodified RNA for baseline structural and functional studies, 4-thio-CTP offers unique functionalities for probing RNA structure through cross-linking.
| Parameter | CTP | 4'-thio-CTP | 2-thio-CTP |
| Primary Application in Structural Studies | Synthesis of unmodified RNA for baseline structural analysis (e.g., SHAPE-MaP, enzymatic probing) | Site-specific cross-linking to identify proximal nucleotides and RNA-protein interactions. | Limited data available for RNA structural studies. |
| Incorporation Efficiency by T7 RNA Polymerase | High (natural substrate) | Lower than CTP. Efficiency is sequence-dependent. For instance, in one study, the efficiency of 4'-thioCTP incorporation was only 14% relative to unmodified NTPs[1]. | Data not readily available in the context of RNA structural studies. |
| Effect on RNA Structure | Forms canonical Watson-Crick base pairs. | Can induce minor structural perturbations. High levels of incorporation of the related 4-thiouridine (B1664626) (4sU) can affect pre-mRNA splicing and rRNA processing, suggesting alterations in RNA secondary structure[2][3][4][5]. | Data not readily available. |
| Key Experimental Techniques | SHAPE-MaP, DMS-MaP, enzymatic and chemical footprinting. | Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), site-specific photocrosslinking. | Not established for mainstream RNA structural analysis. |
| RNA Stability | Natural stability. | Increased incorporation of 4sU can lead to more stable pre-mRNA transcripts[3]. | Data not readily available. |
Visualizing the Workflow: From Nucleotide to Structural Insight
The experimental workflows for utilizing CTP and its 4-thio-derivative in RNA structural studies are distinct, reflecting their different applications.
Logical Application Framework
The decision to use CTP or a thio-derivative is guided by the research question.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
Safety Operating Guide
Safe Disposal of Cytidine-5'-triphosphate Disodium Salt: A Step-by-Step Guide
Proper management and disposal of Cytidine-5'-triphosphate disodium (B8443419) salt are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this compound responsibly, from initial operational steps to final disposal. While generally not classified as a hazardous substance, it is prudent to handle it with care to minimize any potential risks.[1][2][3]
Immediate Safety and Handling Precautions
Before handling Cytidine-5'-triphosphate disodium salt, it is essential to be familiar with its safety profile. While most safety data sheets (SDS) indicate that this substance is not classified as hazardous under the Globally Harmonized System (GHS), at least one source suggests it may cause skin, eye, or respiratory irritation.[1][2][3][4] Therefore, adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Standard laboratory nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or if dust is generated.[4] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Step 1: Assess the Spill
-
Minor Spill: A small amount of powder that has not spread widely.
-
Major Spill: A large quantity of the substance or a wide dispersion of dust.
Step 2: Evacuate and Secure the Area
-
For major spills, alert colleagues and restrict access to the affected area.
Step 3: Cleanup Procedure
-
For Dry Spills:
-
For Wet Spills (if the powder becomes wet):
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound salt is through a licensed chemical waste disposal service.[5][6] Do not dispose of this chemical down the drain or in regular trash.
-
Collection:
-
Collect all waste material, including spilled substance and contaminated items (e.g., paper towels, gloves), in a designated and clearly labeled waste container.
-
-
Labeling:
-
Label the waste container with "this compound salt waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
-
Contact EHS:
-
Contact your institution's EHS or safety officer to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and guidelines.
-
-
Documentation:
-
Maintain a record of the disposed of chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Disposal decision workflow for this compound salt.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Cytidine 5'-diphosphate trisodium salt - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Cytidine-5'-triphosphate Disodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cytidine-5'-triphosphate disodium (B8443419) salt. The following procedures detail the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
While Cytidine-5'-triphosphate disodium salt is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The recommended PPE for handling this compound, particularly in its powdered form, is outlined below.
| PPE Component | Specification | Purpose |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of the powder. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles.[2][3] |
| Hand Protection | Nitrile gloves | To avoid direct skin contact.[2][4] |
| Body Protection | Laboratory coat | To protect personal clothing from contamination.[4][5][6][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is critical for maintaining safety and experimental integrity when handling this compound.
-
Preparation and Precaution :
-
Before beginning any work, consult the Safety Data Sheet (SDS).[6]
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.[8]
-
Verify the location and accessibility of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[5][9]
-
Wear all required PPE as specified in the table above before handling the chemical.[6]
-
-
Handling the Compound :
-
When handling the powdered form, work in a well-ventilated area or a fume hood to minimize dust dispersion.[8]
-
Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the liquid to prevent splashing.
-
Keep containers of the chemical closed when not in use.[9]
-
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Remove gloves and wash hands with soap and water before leaving the laboratory.[6]
-
Store the chemical in a tightly sealed container at the recommended temperature, typically -20°C.
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled waste container.
-
Dispose of the chemical waste according to your institution's and local regulations for non-hazardous chemical waste. Do not mix with general trash.
-
-
Liquid Waste :
-
Aqueous solutions of this compound should be collected in a designated, labeled container for aqueous chemical waste.
-
Do not pour chemical solutions down the drain unless specifically permitted by your institution's environmental health and safety office.[9] The substance is soluble in water and likely mobile in the environment.[10]
-
Always consult your institution's specific guidelines for chemical waste disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.wvu.edu [ehs.wvu.edu]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. cabrillo.edu [cabrillo.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
